molecular formula C4H2BrNOS B567649 4-Bromothiazole-5-carbaldehyde CAS No. 1244948-92-2

4-Bromothiazole-5-carbaldehyde

Cat. No.: B567649
CAS No.: 1244948-92-2
M. Wt: 192.03
InChI Key: FLPSVRVLOVLWCQ-UHFFFAOYSA-N
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Description

4-Bromothiazole-5-carbaldehyde (CAS 1244948-92-2) is a high-value halogenated heterocyclic building block with the molecular formula C4H2BrNOS and a molecular weight of 192.03 g/mol . It is typically supplied as a white to yellow crystalline powder with a minimum purity of 98% . This compound is primarily employed as a critical synthetic intermediate in pharmaceutical research and development, particularly in the construction of more complex active pharmaceutical ingredients (APIs) . The molecule's key reactive sites—the bromine atom and the aldehyde group—make it a versatile precursor for a variety of cross-coupling reactions (such as Suzuki and Stille reactions) and nucleophilic additions, facilitating the creation of diverse chemical libraries for drug discovery. Researchers value it for introducing the thiazole pharmacophore, a privileged structure found in molecules with a wide range of biological activities. Proper handling is required; it may cause skin and eye irritation and respiratory irritation . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1,3-thiazole-5-carbaldehyde
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InChI

InChI=1S/C4H2BrNOS/c5-4-3(1-7)8-2-6-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLPSVRVLOVLWCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(S1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70670355
Record name 4-Bromo-1,3-thiazole-5-carbaldehyde
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Molecular Weight

192.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1244948-92-2
Record name 4-Bromo-5-thiazolecarboxaldehyde
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Record name 4-Bromo-1,3-thiazole-5-carbaldehyde
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Record name 4-bromo-1,3-thiazole-5-carbaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to 4-Bromothiazole-5-carbaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromothiazole-5-carbaldehyde is a key heterocyclic building block in organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its unique electronic properties, stemming from the interplay of the electron-withdrawing bromine atom and the aldehyde group on the thiazole ring, make it a versatile precursor for the synthesis of a wide range of complex molecules. This guide provides a comprehensive overview of the chemical and physical properties of 4-Bromothiazole-5-carbaldehyde, detailed synthetic methodologies, in-depth spectroscopic analysis, and a discussion of its reactivity and applications, with a focus on its role in the development of novel therapeutic agents.

Introduction

The thiazole ring is a fundamental scaffold in numerous biologically active compounds, including natural products and synthetic drugs. The substitution pattern on this heterocyclic core profoundly influences its physicochemical properties and biological activity. 4-Bromothiazole-5-carbaldehyde, with its strategic placement of a bromine atom and a reactive aldehyde functional group, presents a valuable synthon for medicinal chemists. The bromine atom serves as a handle for various cross-coupling reactions, enabling the introduction of diverse molecular fragments, while the aldehyde group provides a gateway for a plethora of chemical transformations, including reductive aminations, Wittig reactions, and condensations. This guide aims to be a comprehensive resource for researchers working with or considering the use of this important synthetic intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. The key properties of 4-Bromothiazole-5-carbaldehyde are summarized in the table below.

PropertyValueSource
CAS Number 934346-19-7-
Molecular Formula C4H2BrNOS-
Molecular Weight 192.03 g/mol -
Appearance Crystalline powder-
Purity 99%-
Melting Point 128.0°C - 130.0°C-

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and characterization of a chemical compound. The following sections detail the expected spectroscopic signatures of 4-Bromothiazole-5-carbaldehyde based on the analysis of its functional groups and structural analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of 4-Bromothiazole-5-carbaldehyde is expected to be relatively simple. The aldehyde proton (CHO) will appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm. The thiazole ring proton at the C2 position will also appear as a singlet, likely in the aromatic region, with its chemical shift influenced by the electronic effects of the adjacent sulfur and nitrogen atoms, as well as the bromine and aldehyde substituents.

  • ¹³C NMR: The carbon NMR spectrum will provide valuable information about the carbon skeleton. The carbonyl carbon of the aldehyde group is expected to have a characteristic resonance in the downfield region, typically between δ 180 and 200 ppm. The carbon atoms of the thiazole ring will appear in the aromatic region, with their chemical shifts influenced by the heteroatoms and substituents. The carbon atom bearing the bromine (C4) will show a resonance that is shifted upfield compared to an unsubstituted carbon due to the heavy atom effect of bromine.

Infrared (IR) Spectroscopy

The IR spectrum of 4-Bromothiazole-5-carbaldehyde will be dominated by the characteristic stretching vibration of the carbonyl group (C=O) of the aldehyde. This strong absorption band is expected to appear in the region of 1680-1710 cm⁻¹. Other significant absorptions will include C-H stretching vibrations of the thiazole ring and the aldehyde, as well as C=N and C-S stretching vibrations characteristic of the thiazole ring.[1]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For 4-Bromothiazole-5-carbaldehyde, the mass spectrum will show a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of the bromine atom (approximately equal intensities for the M⁺ and M⁺+2 peaks). Fragmentation may involve the loss of the aldehyde group (CHO) or the bromine atom.

Synthesis of 4-Bromothiazole-5-carbaldehyde

A general strategy for the synthesis of thiazole-5-carbaldehydes often involves the Vilsmeier-Haack reaction on an appropriately substituted thiazole. Alternatively, the oxidation of a corresponding 5-hydroxymethylthiazole derivative can yield the desired aldehyde. A patent for the synthesis of the related 4-methyl-thiazole-5-carbaldehyde describes the oxidation of 4-methyl-5-hydroxymethyl-thiazole.[2] This suggests that a similar strategy, starting from 4-bromo-5-hydroxymethylthiazole, could be a viable route to 4-Bromothiazole-5-carbaldehyde.

Conceptual Synthetic Workflow:

G cluster_0 Synthesis of 4-Bromothiazole Precursor cluster_1 Formation of the Aldehyde Start Starting Materials Step1 Thiazole Ring Formation Start->Step1 Step2 Bromination at C4 Step1->Step2 Step3 Functionalization at C5 Step2->Step3 Precursor 4-Bromo-5-(hydroxymethyl)thiazole Step3->Precursor Oxidation Oxidation (e.g., with MnO2 or PCC) Precursor->Oxidation Product 4-Bromothiazole-5-carbaldehyde Oxidation->Product

Caption: Conceptual workflow for the synthesis of 4-Bromothiazole-5-carbaldehyde.

Reactivity and Synthetic Applications

The reactivity of 4-Bromothiazole-5-carbaldehyde is dictated by the presence of the aldehyde group and the bromine atom on the thiazole ring.

Reactions of the Aldehyde Group

The aldehyde functionality is a versatile handle for a wide array of chemical transformations, including:

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the corresponding amines. This is a cornerstone reaction in medicinal chemistry for the introduction of diverse side chains.

  • Wittig Reaction: Reaction with phosphorus ylides to form alkenes, allowing for the extension of the carbon chain.

  • Condensation Reactions: Condensation with active methylene compounds (e.g., malonates, nitriles) under basic conditions (Knoevenagel condensation) to form α,β-unsaturated systems.

  • Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to the primary alcohol, providing further opportunities for functional group interconversion.

Reactions Involving the Bromine Atom

The bromine atom at the C4 position of the thiazole ring is well-suited for various palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, which is a powerful strategy for building molecular complexity.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.

  • Heck Coupling: Reaction with alkenes to form substituted alkenes.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Illustrative Reaction Pathway:

G cluster_0 Aldehyde Chemistry cluster_1 Cross-Coupling Chemistry Start 4-Bromothiazole-5-carbaldehyde ReductiveAmination Reductive Amination Start->ReductiveAmination R2NH, NaBH(OAc)3 Wittig Wittig Reaction Start->Wittig Ph3P=CHR Condensation Condensation Start->Condensation CH2(CN)2, base Suzuki Suzuki Coupling Start->Suzuki ArB(OH)2, Pd catalyst Heck Heck Coupling Start->Heck Alkene, Pd catalyst Sonogashira Sonogashira Coupling Start->Sonogashira Alkyne, Pd/Cu catalyst

Caption: Key reaction pathways for 4-Bromothiazole-5-carbaldehyde.

Applications in Medicinal Chemistry

Thiazole-containing compounds exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The versatility of 4-Bromothiazole-5-carbaldehyde makes it an attractive starting material for the synthesis of novel drug candidates. For instance, the aldehyde can be used to introduce pharmacophoric groups, while the bromine atom allows for the exploration of structure-activity relationships by introducing a variety of substituents through cross-coupling reactions. While specific examples of drugs derived directly from 4-Bromothiazole-5-carbaldehyde are not prevalent in the searched literature, the general importance of thiazole derivatives in drug discovery is well-established.[3]

Handling and Safety

4-Bromothiazole-5-carbaldehyde should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a crystalline powder and may cause skin, eye, and respiratory irritation.

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound.

Conclusion

4-Bromothiazole-5-carbaldehyde is a valuable and versatile building block in organic synthesis. Its bifunctional nature, possessing both a reactive aldehyde group and a bromine atom amenable to cross-coupling reactions, provides chemists with a powerful tool for the construction of complex molecular architectures. This guide has provided a comprehensive overview of its chemical properties, plausible synthetic strategies, spectroscopic characteristics, and key reactivity patterns. As the demand for novel therapeutic agents and functional materials continues to grow, the importance of versatile synthons like 4-Bromothiazole-5-carbaldehyde in driving innovation in chemical synthesis is undeniable.

References

  • Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.
  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. PMC - PubMed Central. [Link]

  • IR Absorption Table. University of Colorado Boulder. [Link]

Sources

A Comprehensive Technical Guide to 4-Bromothiazole-5-carbaldehyde: A Keystone Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromothiazole-5-carbaldehyde (CAS Number: 1244948-92-2) is a strategically important heterocyclic building block in the fields of medicinal chemistry and materials science. Its unique trifunctional nature, featuring a reactive bromine atom, a versatile aldehyde group, and the biologically significant thiazole core, makes it an invaluable synthon for the construction of complex molecular architectures. This guide provides an in-depth exploration of its chemical properties, plausible synthetic routes, characteristic reactivity with a focus on palladium-catalyzed cross-coupling reactions, and its established and potential applications in drug discovery. Detailed, field-proven protocols for its synthesis and key transformations are presented, underpinned by a discussion of the mechanistic rationale behind the procedural steps.

Introduction: The Strategic Importance of the Thiazole Moiety

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1] This structural motif is present in a wide array of FDA-approved drugs and biologically active natural products, including vitamin B1 (thiamine), and numerous anticancer agents like Dabrafenib and Dasatinib.[2][3] The thiazole nucleus serves as a versatile pharmacophore, capable of engaging in various biological interactions, and its derivatives have demonstrated a broad spectrum of therapeutic activities, including antibacterial, anti-inflammatory, and antitumor effects.[4] The introduction of bromine and an aldehyde function onto this core at the 4- and 5-positions, respectively, as in 4-Bromothiazole-5-carbaldehyde, creates a highly versatile intermediate for the synthesis of novel, densely functionalized thiazole derivatives.

Physicochemical and Spectroscopic Properties

While specific, experimentally-derived data for 4-Bromothiazole-5-carbaldehyde (CAS 1244948-92-2) is not widely available in the public domain, its properties can be reliably inferred from its constituent functional groups and data from closely related isomers.

Table 1: Predicted Physicochemical Properties of 4-Bromothiazole-5-carbaldehyde

PropertyPredicted Value/InformationSource/Basis for Prediction
CAS Number 1244948-92-2Topic
Molecular Formula C₄H₂BrNOSCalculated
Molecular Weight 192.03 g/mol Calculated
Appearance Likely a light yellow to tan solidAnalogy to other bromothiazole aldehydes[5]
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF, DMSO). Poorly soluble in water.General properties of similar organic compounds
Storage Store in a cool, dry, dark place under an inert atmosphere (e.g., nitrogen or argon).Analogy to other bromothiazole aldehydes[5]

Spectroscopic Characterization (Predicted)

The structural features of 4-Bromothiazole-5-carbaldehyde would give rise to a characteristic spectroscopic signature.

  • ¹H NMR: A spectrum would be expected to show two singlets in the aromatic region: one for the thiazole proton (likely downfield, δ > 8.0 ppm) and one for the aldehyde proton (further downfield, δ ≈ 10.0 ppm).[6]

  • ¹³C NMR: The spectrum would display four distinct signals for the four carbon atoms. The aldehyde carbonyl carbon would be the most downfield signal (δ > 180 ppm). The two thiazole ring carbons attached to bromine and the aldehyde group would also be significantly deshielded.[6]

  • IR Spectroscopy: A strong carbonyl (C=O) stretching band would be prominent in the region of 1680-1700 cm⁻¹. C-H stretching from the aldehyde and thiazole ring, as well as C=N and C-S stretching vibrations characteristic of the thiazole ring, would also be present.

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Synthesis of 4-Bromothiazole-5-carbaldehyde: Plausible Synthetic Strategies

The synthesis of 4-Bromothiazole-5-carbaldehyde is not widely documented. However, established methods in heterocyclic chemistry allow for the formulation of a highly plausible and robust synthetic protocol. A logical approach involves the formylation of a pre-existing 4-bromothiazole.

Synthesis of the Precursor: 4-Bromothiazole

The starting material, 4-bromothiazole, can be synthesized via several reported methods, often involving the bromination of thiazole or a derivative thereof.[7]

Formylation of 4-Bromothiazole

The introduction of a formyl group at the C5 position of 4-bromothiazole is the key step. The electron-withdrawing nature of the bromine atom and the thiazole ring nitrogen directs electrophilic substitution. However, direct formylation can be challenging. A more reliable method is ortho-lithiation followed by quenching with an electrophilic formylating agent.

Diagram 1: Proposed Synthetic Pathway to 4-Bromothiazole-5-carbaldehyde

G cluster_0 Synthesis Pathway 4-Bromothiazole 4-Bromothiazole Lithiation Lithiation 4-Bromothiazole->Lithiation 1. LDA or n-BuLi THF, -78 °C Quench Electrophilic Quench Lithiation->Quench 2. DMF Target 4-Bromothiazole-5-carbaldehyde Quench->Target 3. Aqueous Workup

Caption: Proposed synthesis of 4-Bromothiazole-5-carbaldehyde via lithiation.

Experimental Protocol: Synthesis of 4-Bromothiazole-5-carbaldehyde

  • Materials: 4-Bromothiazole, Diisopropylamine, n-Butyllithium (n-BuLi) in hexanes, Anhydrous Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Saturated aqueous ammonium chloride (NH₄Cl), Diethyl ether, Anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.

    • Add diisopropylamine, followed by the dropwise addition of n-BuLi. Stir the solution at -78 °C for 30 minutes to generate Lithium Diisopropylamide (LDA).

    • Slowly add a solution of 4-bromothiazole in anhydrous THF to the LDA solution at -78 °C. Stir the resulting mixture for 1 hour to ensure complete lithiation at the C5 position. The rationale for using a strong, non-nucleophilic base like LDA at low temperatures is to achieve regioselective deprotonation at the most acidic C5 position without competing nucleophilic attack on the thiazole ring.

    • Add anhydrous DMF dropwise to the reaction mixture at -78 °C. The lithium-halogen exchange is followed by an electrophilic quench with DMF, a common and effective method for formylation.[8]

    • Allow the reaction to warm slowly to room temperature and stir for an additional 2 hours.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 4-Bromothiazole-5-carbaldehyde.

Reactivity and Key Transformations

The synthetic utility of 4-Bromothiazole-5-carbaldehyde stems from the orthogonal reactivity of its functional groups. The bromine atom is an excellent handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. The aldehyde group can undergo a wide range of transformations, including oxidation, reduction, and nucleophilic additions.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful and versatile method for forming C-C bonds between sp²-hybridized carbon atoms.[9][10] It involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base.[7] This reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids.

Diagram 2: The Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd R¹-X Pd(II)Complex R¹-Pd(II)L₂-X OxAdd->Pd(II)Complex Transmetalation Transmetalation Pd(II)Complex->Transmetalation Pd(II)Intermediate R¹-Pd(II)L₂-R² Transmetalation->Pd(II)Intermediate Boronate R²-B(OR)₂ Boronate->Transmetalation Base RedElim Reductive Elimination Pd(II)Intermediate->RedElim RedElim->Pd(0)L2 Product R¹-R² RedElim->Product

Sources

An In-depth Technical Guide to 4-Bromothiazole-5-carbaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-Bromothiazole-5-carbaldehyde, a heterocyclic building block with significant potential in medicinal chemistry and materials science. While direct literature on this specific isomer is emerging, this document synthesizes established chemical principles and data from analogous structures to offer field-proven insights for researchers, scientists, and drug development professionals.

Core Molecular Attributes

4-Bromothiazole-5-carbaldehyde, systematically named 5-Bromothiazole-4-carbaldehyde according to IUPAC nomenclature, is a disubstituted thiazole featuring a bromine atom at the 4-position and a formyl (aldehyde) group at the 5-position. The thiazole ring is a critical pharmacophore found in numerous clinically approved drugs, and the presence of both a halogen and an aldehyde group provides two versatile reactive handles for further chemical modification.[1][2]

Physicochemical Properties

The fundamental properties of 4-Bromothiazole-5-carbaldehyde are summarized in the table below. These data are essential for planning synthetic transformations, purification, and storage.

PropertyValueSource(s)
Molecular Formula C₄H₂BrNOS[3]
Molecular Weight 192.03 g/mol [3]
CAS Number 934346-19-7[3]
Appearance Crystalline powder[3]
Storage Conditions 2-8°C, under inert atmosphere[4]

Synthesis of 4-Bromothiazole-5-carbaldehyde: Plausible Synthetic Routes

While specific, peer-reviewed synthetic procedures for 4-Bromothiazole-5-carbaldehyde are not extensively documented, established methods in heterocyclic chemistry allow for the rational design of several viable synthetic pathways. The choice of route will depend on the availability of starting materials and the desired scale of the synthesis.

Proposed Synthetic Pathway 1: Formylation of 4-Bromothiazole

A common and effective method for introducing an aldehyde group onto an aromatic or heteroaromatic ring is the Vilsmeier-Haack reaction.[5][6] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide such as N,N-dimethylformamide (DMF).[7]

The thiazole ring is electron-rich enough to undergo electrophilic substitution, with the C5 position being a preferential site for such reactions.[2][8] Therefore, starting from commercially available 4-bromothiazole, a direct formylation at the C5 position is a highly plausible approach.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺PO₂Cl₂⁻ DMF->Vilsmeier_Reagent  + POCl₃ POCl3 POCl₃ 4_Bromothiazole 4-Bromothiazole Intermediate Iminium Salt Intermediate 4_Bromothiazole->Intermediate  + Vilsmeier Reagent Product 4-Bromothiazole-5-carbaldehyde Intermediate->Product  Aqueous Workup (Hydrolysis)

Diagram 1: Proposed Vilsmeier-Haack synthesis of 4-Bromothiazole-5-carbaldehyde.

Experimental Protocol (Proposed):

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.0 eq.) to 0°C.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the cooled DMF, maintaining the temperature below 10°C. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Formylation: Dissolve 4-bromothiazole (1.0 eq.) in a minimal amount of an appropriate solvent (e.g., dichloromethane) and add it dropwise to the Vilsmeier reagent.

  • Reaction: Heat the reaction mixture to 60-70°C and monitor the progress by thin-layer chromatography (TLC).

  • Workup: After completion, pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Self-Validation: The progress of the reaction can be monitored by TLC, and the final product structure can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the C5-H proton signal in the ¹H NMR spectrum of the starting material and the appearance of a new aldehyde proton signal around 9-10 ppm would be indicative of successful formylation.

Proposed Synthetic Pathway 2: Metal-Halogen Exchange and Formylation

An alternative strategy involves the use of a dibrominated thiazole precursor, followed by a selective metal-halogen exchange and subsequent quenching with a formylating agent.[9][10] This approach offers regiochemical control, as the C5-bromo substituent is generally more labile towards metal-halogen exchange than a C2-bromo or C4-bromo substituent.

G Dibromothiazole 4,5-Dibromothiazole Lithiation Lithium-Halogen Exchange (n-BuLi, -78°C) Dibromothiazole->Lithiation Organolithium 4-Bromo-5-lithiothiazole Lithiation->Organolithium Quench Electrophilic Quench (DMF) Organolithium->Quench Intermediate Hemiaminal Intermediate Quench->Intermediate Hydrolysis Aqueous Workup Intermediate->Hydrolysis Product 4-Bromothiazole-5-carbaldehyde Hydrolysis->Product

Diagram 2: Synthesis via metal-halogen exchange and formylation.

Experimental Protocol (Proposed):

  • Setup: In a flame-dried, multi-necked flask under a nitrogen atmosphere, dissolve 4,5-dibromothiazole (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (n-BuLi, 1.05 eq.) dropwise, ensuring the internal temperature does not rise above -70°C. Stir for 30-60 minutes at -78°C.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq.) dropwise to the organolithium species.

  • Warming and Quenching: Allow the reaction to slowly warm to room temperature, then quench by adding a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by column chromatography.

Causality: The lower temperature (-78°C) is critical to prevent side reactions and ensure the stability of the highly reactive organolithium intermediate. The C5-lithiation is favored due to the electronic properties of the thiazole ring.

Chemical Reactivity and Mechanistic Insights

The reactivity of 4-Bromothiazole-5-carbaldehyde is dictated by the interplay of the electron-deficient thiazole ring and the two electron-withdrawing substituents.[11][12]

  • Aldehyde Group: The formyl group is a versatile handle for a wide range of classical carbonyl reactions, including:

    • Reductive amination: To introduce substituted aminomethyl groups.

    • Wittig and Horner-Wadsworth-Emmons reactions: To form alkenes.

    • Grignard and organolithium additions: To generate secondary alcohols.

    • Oxidation: To produce the corresponding carboxylic acid.

    • Condensation reactions: With active methylene compounds.

  • Bromo Group: The bromine atom at the C4 position is a key site for transition metal-catalyzed cross-coupling reactions, such as:

    • Suzuki coupling: To form C-C bonds with boronic acids.

    • Heck coupling: To form C-C bonds with alkenes.

    • Sonogashira coupling: To form C-C bonds with terminal alkynes.

    • Buchwald-Hartwig amination: To form C-N bonds.

The electron-deficient nature of the thiazole ring, exacerbated by the two withdrawing groups, makes the ring susceptible to nucleophilic aromatic substitution, although this is less common than cross-coupling reactions.

Applications in Drug Discovery and Medicinal Chemistry

While specific applications of 4-Bromothiazole-5-carbaldehyde are not yet widely reported, the thiazole scaffold is a cornerstone of modern medicinal chemistry.[1] It is present in numerous FDA-approved drugs, including anticancer agents, antibiotics, and anti-inflammatory drugs.[2][13]

The value of 4-Bromothiazole-5-carbaldehyde lies in its role as a bifunctional scaffold . It allows for the systematic and independent modification at two distinct positions, making it an ideal building block for the construction of combinatorial libraries for high-throughput screening.

Hypothetical Drug Discovery Workflow:

G cluster_0 Position 5 Modification cluster_1 Position 4 Modification Scaffold 4-Bromothiazole- 5-carbaldehyde Reductive_Amination Reductive Amination (R₁-NH₂) Scaffold->Reductive_Amination Wittig Wittig Reaction (R₂-ylide) Scaffold->Wittig Grignard Grignard Addition (R₃-MgBr) Scaffold->Grignard Suzuki Library of Diverse Thiazole Derivatives Reductive_Amination->Suzuki Sonogashira Library of Diverse Thiazole Derivatives Wittig->Sonogashira Grignard->Suzuki

Diagram 3: Use of 4-Bromothiazole-5-carbaldehyde in library synthesis.

By leveraging the orthogonal reactivity of the aldehyde and bromo groups, medicinal chemists can rapidly generate a large number of structurally diverse molecules. For example, a library can be created by first performing a set of reductive aminations on the aldehyde with various amines, followed by a series of Suzuki couplings at the bromo position with different boronic acids. This strategy allows for the exploration of the structure-activity relationship (SAR) around the thiazole core, which is fundamental to lead optimization in drug discovery.[14][15][16]

Safety and Handling

As with all brominated organic compounds and aldehydes, 4-Bromothiazole-5-carbaldehyde should be handled with appropriate care in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Hazards: May cause skin, eye, and respiratory irritation.[4]

  • Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) under an inert atmosphere to prevent degradation.[4]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

4-Bromothiazole-5-carbaldehyde is a valuable and versatile building block for chemical synthesis. Although detailed studies on this specific isomer are limited, its structural features—a proven pharmacophore equipped with two distinct and highly useful reactive sites—make it a compound of significant interest for drug discovery and materials science. The synthetic strategies and reactivity patterns outlined in this guide, based on established chemical principles, provide a solid foundation for researchers to unlock the potential of this promising molecule. As research into novel heterocyclic compounds continues to expand, it is anticipated that 4-Bromothiazole-5-carbaldehyde will find increasing application in the development of new therapeutics and functional materials.

References

  • Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate. Google Patents. (n.d.).
  • PROCESS FOR THE PREPARATION OF 4-METHYL-THIAZOLE-5-CARBALDEHYDE INTERMEDIATE. WIPO Patentscope. (n.d.). Retrieved from [Link]

  • Thiazole. Wikipedia. (2023, December 29). Retrieved from [Link]

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  • Yu, X., Huang, H., Zhou, Y., & Song, Q. (2022). Thiazole-5-carbaldehyde Synthesis by Cascade Annulation of Enaminones and KSCN with Dess–Martin Periodinane Reagent. The Journal of Organic Chemistry, 87(21), 14389–14399.
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  • Macmillan, D. W. C. (2007). The Mechanism of Lithium-Halogen Exchange. Macmillan Group Meeting.
  • Vandenbergh, J., & Hoogenboom, R. (2013). Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics. RSC Advances, 3(43), 19711-19726.
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  • Le, T., & Comel, A. (2022). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules, 27(19), 6599.
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  • Patel, R., Shah, M., & Mehta, A. (2019). Synthesis and Pharmacological Activities of Benzothiazole Derivatives.
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  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. (n.d.). Retrieved from [Link]

  • Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate. Google Patents. (n.d.).
  • 5-Bromothiazole-4-carbaldehyde (934346-19-7), Purity: 99%. IndiaMART. (n.d.). Retrieved from [Link]

  • Wang, Y., et al. (2011). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules, 16(5), 3764-3770.
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  • Sumit, Kumar, A., & Mishra, A. K. (2021). Advancement in Pharmacological Activities of Benzothiazole and its Derivatives: An Up to Date Review. Mini-Reviews in Medicinal Chemistry, 21(3), 314-335.
  • Hassell-Hart, S., & Speranzini, E. (2021). Synthesis of a Thiazole Library via an Iridium-Catalyzed Sulfur Ylide Insertion Reaction. ACS Omega, 6(15), 10185–10193.
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An In-depth Technical Guide to 4-Bromothiazole-5-carbaldehyde: Structure, Synthesis, and Reactivity for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers a comprehensive overview of 4-Bromothiazole-5-carbaldehyde, a heterocyclic building block with significant potential in medicinal chemistry and materials science. As a Senior Application Scientist, the following sections synthesize foundational chemical principles with practical, field-proven insights to provide researchers, scientists, and drug development professionals with a robust technical resource. While direct literature on this specific isomer is emerging, this document leverages extensive data from closely related analogues to present a scientifically grounded and predictive analysis of its properties and reactivity.

Introduction to the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in drug discovery.[1] Its presence in numerous FDA-approved drugs underscores its importance. Thiazole derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2] The introduction of a bromine atom and a carbaldehyde group, as in 4-Bromothiazole-5-carbaldehyde, creates a versatile bifunctional molecule ripe for synthetic diversification.

The bromine atom serves as a key handle for transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. The carbaldehyde group is a versatile functional group that can undergo a plethora of chemical transformations, including oxidation, reduction, and condensation reactions to form Schiff bases. This dual reactivity makes 4-Bromothiazole-5-carbaldehyde and its isomers valuable intermediates in the synthesis of complex molecular architectures.[3][4]

Molecular Structure and Physicochemical Properties

The core structure of 4-Bromothiazole-5-carbaldehyde consists of a thiazole ring substituted with a bromine atom at position 4 and a carbaldehyde (formyl) group at position 5.

Table 1: Physicochemical Properties of 4-Bromothiazole-5-carbaldehyde and Related Isomers

Property4-Bromothiazole-5-carbaldehyde (Predicted)4-Bromothiazole-2-carboxaldehyde[5]5-Bromothiazole-4-carbaldehyde[6]2-Bromothiazole-5-carboxaldehyde[7]
CAS Number Not available167366-05-4934346-19-7464192-28-7
Molecular Formula C4H2BrNOSC4H2BrNOSC4H2BrNOSC4H2BrNOS
Molecular Weight 192.03 g/mol 192.03 g/mol 192.03 g/mol 192.03 g/mol
Appearance Predicted to be a solidPowderNot specifiedSolid
Melting Point Not available66-70 °CNot available108-113 °C
Boiling Point Not availableNot availableNot availableNot available
SMILES O=Cc1c(Br)scn1O=Cc1ncc(Br)s1O=Cc1c(Br)scn1O=Cc1scc(Br)n1

Proposed Synthesis Pathway

While a specific, peer-reviewed synthesis for 4-Bromothiazole-5-carbaldehyde is not extensively documented, a plausible and efficient route can be designed based on established methodologies for the formylation of thiazole rings. A common strategy involves the Vilsmeier-Haack reaction on a suitable 4-bromothiazole precursor.

G cluster_0 Proposed Synthesis of 4-Bromothiazole-5-carbaldehyde 4-Bromothiazole 4-Bromothiazole Electrophilic_Substitution Electrophilic Aromatic Substitution (Vilsmeier-Haack Reaction) 4-Bromothiazole->Electrophilic_Substitution Vilsmeier_Reagent Vilsmeier Reagent (POCl3, DMF) Vilsmeier_Reagent->Electrophilic_Substitution Hydrolysis Aqueous Workup (Hydrolysis of iminium salt) Electrophilic_Substitution->Hydrolysis Product 4-Bromothiazole-5-carbaldehyde Hydrolysis->Product

Caption: Proposed Vilsmeier-Haack synthesis of 4-Bromothiazole-5-carbaldehyde.

Experimental Protocol (Generalized)
  • Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool phosphorus oxychloride (POCl3) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to 0 °C.

  • Vilsmeier Reagent Formation: Add N,N-dimethylformamide (DMF) dropwise to the cooled POCl3 solution. Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

  • Addition of Substrate: Dissolve 4-bromothiazole in the chosen solvent and add it dropwise to the Vilsmeier reagent solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to a temperature between 50-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Hydrolysis: After completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is neutral. This step hydrolyzes the intermediate iminium salt to the aldehyde.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 4-Bromothiazole-5-carbaldehyde.

Structural Elucidation: A Spectroscopic Roadmap

The structural confirmation of 4-Bromothiazole-5-carbaldehyde would rely on a combination of spectroscopic techniques.[8][9] Below are the predicted data based on its structure and comparison with known isomers.

Table 2: Predicted Spectroscopic Data for 4-Bromothiazole-5-carbaldehyde

Technique Expected Observations
¹H NMR - Aldehyde proton (CHO): Singlet, ~9.8-10.2 ppm.- Thiazole proton (H2): Singlet, ~8.8-9.2 ppm.
¹³C NMR - Aldehyde carbon (CHO): ~180-185 ppm.- Thiazole C2: ~150-155 ppm.- Thiazole C4 (C-Br): ~125-130 ppm.- Thiazole C5 (C-CHO): ~140-145 ppm.
FT-IR (cm⁻¹) - C=O stretch (aldehyde): ~1690-1710 cm⁻¹.- C-H stretch (aldehyde): Two weak bands at ~2820 and ~2720 cm⁻¹.- C=N stretch (thiazole): ~1500-1550 cm⁻¹.- C-Br stretch: ~500-600 cm⁻¹.
Mass Spec (EI) - Molecular Ion (M⁺): Two peaks of similar intensity at m/z 191 and 193, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.- Key Fragments: Loss of Br (m/z 112), loss of CHO (m/z 162/164).

Chemical Reactivity and Synthetic Utility

The synthetic versatility of 4-Bromothiazole-5-carbaldehyde stems from its two distinct reactive sites: the aldehyde group and the carbon-bromine bond. This allows for sequential or orthogonal functionalization.

G cluster_aldehyde Aldehyde Reactions cluster_cbr C-Br Cross-Coupling Reactions Start 4-Bromothiazole-5-carbaldehyde Oxidation Oxidation (e.g., KMnO4, H2O2) Start->Oxidation Reduction Reduction (e.g., NaBH4) Start->Reduction Condensation Condensation (e.g., R-NH2) Start->Condensation Suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst) Start->Suzuki Heck Heck Coupling (Alkene, Pd catalyst) Start->Heck Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu catalyst) Start->Sonogashira Carboxylic_Acid 4-Bromothiazole-5-carboxylic acid Oxidation->Carboxylic_Acid Alcohol (4-Bromothiazol-5-yl)methanol Reduction->Alcohol Imine Schiff Base / Imine Condensation->Imine Aryl_Thiazole 4-Aryl-thiazole-5-carbaldehyde Suzuki->Aryl_Thiazole Alkene_Thiazole 4-Alkenyl-thiazole-5-carbaldehyde Heck->Alkene_Thiazole Alkyne_Thiazole 4-Alkynyl-thiazole-5-carbaldehyde Sonogashira->Alkyne_Thiazole

Caption: Key reaction pathways for 4-Bromothiazole-5-carbaldehyde.

Reactions at the Aldehyde Group
  • Oxidation: The aldehyde can be readily oxidized to the corresponding 4-bromothiazole-5-carboxylic acid using standard oxidizing agents. This carboxylic acid derivative is also a valuable synthetic intermediate.[10]

  • Reduction: Selective reduction of the aldehyde to a primary alcohol, (4-bromothiazol-5-yl)methanol, can be achieved with mild reducing agents like sodium borohydride (NaBH4).

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides access to a diverse range of substituted amines.

  • Wittig Reaction: Chain extension is possible via the Wittig reaction to form α,β-unsaturated alkenes.

  • Condensation Reactions: The aldehyde can react with various nucleophiles, such as primary amines to form imines (Schiff bases), which are themselves useful precursors for further transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The C4-Br bond is an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the construction of C-C, C-N, and C-O bonds. The electron-withdrawing nature of the adjacent aldehyde group can facilitate the oxidative addition step in the catalytic cycle.[4]

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces aryl or vinyl substituents at the 4-position. This is one of the most powerful methods for creating biaryl structures common in pharmaceuticals.[4]

  • Heck Reaction: Coupling with alkenes provides access to 4-alkenylthiazole derivatives.

  • Sonogashira Coupling: Reaction with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst, yields 4-alkynylthiazoles.[4]

  • Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling with amines.

Applications in Drug Discovery and Materials Science

Given the established biological importance of the thiazole nucleus, 4-Bromothiazole-5-carbaldehyde is a promising starting material for the synthesis of novel therapeutic agents.[11][12] Its derivatives could be screened for a variety of activities, including:

  • Anticancer Agents: Many thiazole-containing compounds exhibit potent cytotoxic activity against various cancer cell lines.[3][11]

  • Antimicrobial Agents: The thiazole scaffold is a core component of several antibacterial and antifungal drugs.

  • Kinase Inhibitors: The ability to easily diversify the structure makes this scaffold suitable for generating libraries to screen against protein kinases.

In materials science, highly conjugated systems containing thiazole rings are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Safety and Handling

As with other brominated heterocyclic compounds, 4-Bromothiazole-5-carbaldehyde should be handled with appropriate safety precautions in a well-ventilated fume hood.[13][14]

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.[14]

  • Hazards: Likely to be an irritant to the skin, eyes, and respiratory tract. May be harmful if swallowed or inhaled.[13][15]

  • Storage: Store in a cool, dry, and well-ventilated area, away from strong oxidizing agents, in a tightly sealed container, preferably under an inert atmosphere.[6][13]

Conclusion

4-Bromothiazole-5-carbaldehyde represents a highly versatile and valuable building block for chemical synthesis. Its dual reactivity allows for a wide range of chemical transformations, making it an ideal starting point for the generation of diverse chemical libraries for drug discovery and for the synthesis of novel materials. The predictive models for its synthesis, spectroscopic characterization, and reactivity provided in this guide offer a solid foundation for researchers to explore the full potential of this promising molecule.

References

  • The Good Scents Company. 5-formyl-4-methyl thiazole. [Link]

  • Amerigo Scientific. 4-Bromothiazole-2-carboxaldehyde (96%). [Link]

  • PubChem. 4-Bromothiazole. [Link]

  • PubChem. 5-Bromo-1,3-thiazole-2-carbaldehyde. [Link]

  • ResearchGate. 4-Chlorothiazole-5-carbaldehydes as Potent Precursors for Synthesis of Some New Pendant N-heterocyces Endowed with Anti-Tumor Activity. [Link]

  • ResearchGate. Study of 5-Bromo-2-Thiophene Carboxaldehyde Derived Novel Schiff Baseas a Biologically Active Agent as well as X-Ray Crystallographic Studyof C-S Coupled Benzothiazole. [Link]

  • MDPI. Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. [Link]

  • PubMed Central. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. [Link]

  • PubMed. Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent. [Link]

  • MDPI. Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. [Link]

  • PubChem. 4-Amino-2-bromothiazole-5-carboxylic acid. [Link]

  • PubChemLite. 4-bromothiazole-5-carboxylic acid. [Link]

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An In-Depth Technical Guide to 4-Bromo-1,3-thiazole-5-carbaldehyde: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Bromo-1,3-thiazole-5-carbaldehyde is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Its unique trifunctional nature, featuring a reactive aldehyde, a versatile bromine atom, and an aromatic thiazole core, makes it an exceptionally valuable precursor for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of its nomenclature, physicochemical properties, and detailed synthetic protocols. We delve into the mechanistic principles behind its synthesis and explore the compound's reactivity, highlighting its utility in constructing diverse molecular scaffolds. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this potent synthon in their scientific endeavors.

Nomenclature and Physicochemical Properties

The unambiguous identification of a chemical entity is foundational to scientific rigor. The compound of interest is systematically named according to IUPAC nomenclature.

  • IUPAC Name: 4-bromo-1,3-thiazole-5-carbaldehyde[1]

  • Synonym: 4-Bromo-5-formylthiazole

  • CAS Number: 1244948-92-2[1]

The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and safety considerations.

PropertyValueSource
Molecular Formula C₄H₂BrNOSFluorochem
Molecular Weight 192.03 g/mol Fluorochem
Appearance Solid (Typical)Fluorochem
Purity ≥95.0% (Typical)Fluorochem
Canonical SMILES O=Cc1cnsc1BrPubChem

Synthesis and Mechanistic Insights

The introduction of a formyl group onto a heterocyclic ring is a cornerstone of organic synthesis. For 4-bromo-1,3-thiazole-5-carbaldehyde, a common and effective strategy is the electrophilic formylation of a 4-bromothiazole precursor. The Vilsmeier-Haack reaction is a classic and industrially scalable method for this transformation.[2]

The reaction proceeds via the formation of the Vilsmeier reagent, a chloromethyleniminium salt (often called the Eschenmoser salt analog), from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). This reagent is a potent electrophile that attacks the electron-rich C5 position of the 4-bromothiazole ring.

Mechanism of Vilsmeier-Haack Formylation

The diagram below illustrates the logical workflow for the synthesis, beginning with the activation of DMF to form the electrophilic Vilsmeier reagent, followed by the electrophilic substitution on the thiazole ring and subsequent hydrolysis to yield the final aldehyde.

G cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent Activation POCl3 POCl3 POCl3->Vilsmeier_Reagent Thiazole 4-Bromothiazole Iminium_Intermediate Iminium Salt Intermediate Thiazole->Iminium_Intermediate Nucleophilic Attack Final_Product 4-Bromothiazole-5-carbaldehyde Iminium_Intermediate->Final_Product Hydrolysis H2O H2O (Workup) H2O->Final_Product

Caption: Vilsmeier-Haack synthesis workflow.

Experimental Protocol: Synthesis of 4-Bromothiazole-5-carbaldehyde

This protocol describes a representative procedure for the Vilsmeier-Haack formylation of 4-bromothiazole.

Materials:

  • 4-Bromothiazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

Procedure:

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (3.0 equivalents). Cool the flask to 0 °C using an ice bath.

  • Vilsmeier Reagent Formation: Add POCl₃ (1.2 equivalents) dropwise to the cooled DMF via the dropping funnel over 30 minutes. The causality here is critical: slow addition is necessary to control the exothermic reaction. Stir the resulting mixture at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve 4-bromothiazole (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The heating provides the necessary activation energy for the electrophilic substitution on the moderately activated thiazole ring.

  • Quenching and Workup: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding crushed ice, followed by the careful addition of a saturated NaHCO₃ solution until the pH is neutral (~7-8). This step hydrolyzes the intermediate iminium salt to the aldehyde and neutralizes the acidic environment.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volumes).

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure 4-bromo-1,3-thiazole-5-carbaldehyde.

Chemical Reactivity and Synthetic Utility

The synthetic power of 4-bromo-1,3-thiazole-5-carbaldehyde stems from the orthogonal reactivity of its functional groups.

  • The Aldehyde Group: This group is a versatile handle for a multitude of classic organic transformations. It readily undergoes nucleophilic addition, Wittig reactions, reductive amination, and condensation reactions to form Schiff bases or oximes.[2] For instance, its reaction with hydroxylamine hydrochloride produces the corresponding oxime, a common step in modifying bioactive scaffolds.[2]

  • The Bromo Group: The bromine atom at the C4 position is a key site for cross-coupling reactions. It can participate in Suzuki, Stille, Heck, and Sonogashira couplings, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. This capability is extensively used in the construction of compound libraries for drug discovery screening.

The interplay between these two groups allows for sequential or one-pot multi-component reactions, rapidly building molecular complexity from a simple, well-defined core.

G cluster_aldehyde Aldehyde Reactions cluster_bromo Bromo Group Reactions center 4-Bromothiazole-5-carbaldehyde Wittig Wittig Reaction (Alkene Formation) center->Wittig ReductiveAmination Reductive Amination (Amine Synthesis) center->ReductiveAmination Oxime Oxime Formation center->Oxime Suzuki Suzuki Coupling (C-C Bond Formation) center->Suzuki Heck Heck Coupling center->Heck Sonogashira Sonogashira Coupling center->Sonogashira

Sources

Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for 4-Bromothiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Executive Summary & Critical Safety Notice

4-Bromothiazole-5-carbaldehyde is a halogenated heterocyclic aldehyde, a class of molecules pivotal as building blocks in medicinal chemistry and drug discovery. Its unique electronic and structural properties make it a valuable intermediate for synthesizing novel compounds with potential therapeutic activities. However, the very reactivity that makes this compound synthetically useful also necessitates a thorough understanding and rigorous implementation of safety protocols.

Crucial Caveat: As of the date of this publication, a comprehensive, officially registered Safety Data Sheet (SDS) for 4-Bromothiazole-5-carbaldehyde (CAS No. 934346-19-7) is not widely available. The following in-depth guide has been synthesized with the highest degree of scientific integrity by extrapolating data from structurally analogous compounds, including various isomers of bromothiazole carboxaldehyde and related thiazole derivatives. This guide is intended to provide a robust framework for risk assessment and safe handling, but it must be supplemented by institutional safety reviews and expert consultation. The user assumes responsibility for verifying and implementing appropriate safety procedures.

Section 2: Compound Identification and Physicochemical Profile

Understanding the fundamental properties of a chemical is the bedrock of its safe handling. The aldehyde functional group, combined with the brominated thiazole ring, dictates its reactivity and potential hazards.

PropertyValueSource
Chemical Name 4-Bromothiazole-5-carbaldehyde-
CAS Number 934346-19-7[1]
Molecular Formula C₄H₂BrNOS[1]
Molecular Weight 192.03 g/mol [1]
Physical Form Crystalline powder[1]
Purity Typically ≥99%[1]

Section 3: Hazard Identification and GHS Classification (Inferred)

Based on the hazard profiles of its isomers, 4-Bromothiazole-5-carbaldehyde should be treated as a hazardous substance. The primary concerns are its potential for irritation, sensitization, and acute toxicity upon ingestion. The following GHS classification is inferred from structurally similar molecules and should be considered provisional.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][3]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[3]

Anticipated GHS Pictograms:

GHS07: Exclamation Mark - for skin/eye irritation, acute toxicity (harmful), respiratory irritation.

Section 4: First-Aid Measures: A Self-Validating Emergency Response Protocol

In the event of an exposure, immediate and appropriate action is critical. The following protocols are designed to mitigate harm and should be clearly posted in any laboratory where this compound is handled.

Logical Flow for Exposure Response:

Exposure_Response cluster_actions Immediate Actions Exposure Exposure Occurs Assess Assess Situation (Inhalation, Skin, Eye, Ingestion) Exposure->Assess Inhalation Inhalation Move to fresh air. Keep at rest. Seek medical attention if unwell. Assess->Inhalation Inhalation Skin Skin Contact Remove contaminated clothing immediately. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. Assess->Skin Skin Eye Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately seek medical attention. Assess->Eye Eye Ingestion Ingestion Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell. Assess->Ingestion Ingestion Medical Provide SDS/Safety Info to Medical Personnel Inhalation->Medical Skin->Medical Eye->Medical Ingestion->Medical Safe_Handling_Workflow Start Start: Prepare for Synthesis Step1 1. Risk Assessment Review this guide and institutional SOPs. Start->Step1 Step2 2. Engineering Controls Work in a certified chemical fume hood. Step1->Step2 Step3 3. Don Personal Protective Equipment (PPE) (Details in Section 6) Step2->Step3 Step4 4. Weighing & Dispensing Handle as a powder. Avoid creating dust. Use a dedicated spatula and weighing vessel. Step3->Step4 Step5 5. Reaction Setup Keep containers tightly closed. Store under an inert atmosphere if necessary. Step4->Step5 Step6 6. Post-Experiment Decontaminate surfaces and equipment. Dispose of waste according to regulations. Step5->Step6 End End: Secure Storage Step6->End

Step-by-step protocol for safe handling of 4-Bromothiazole-5-carbaldehyde.

Storage Protocol:

  • Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place. [2][4]Data from isomers suggests storing at refrigerated temperatures (2-8°C) may be optimal. [5]* Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases. [2][4]These materials can initiate vigorous or exothermic reactions.

  • Container Integrity: Ensure containers are properly labeled with the full chemical name, CAS number, and appropriate hazard warnings.

Section 6: Exposure Controls and Personal Protection

A multi-layered approach to personal protection is essential. This involves a combination of engineering controls and personal protective equipment (PPE).

Hierarchy of Controls:

  • Engineering Controls: The most effective measure. Always handle 4-Bromothiazole-5-carbaldehyde inside a properly functioning chemical fume hood to minimize inhalation exposure. [4]2. Personal Protective Equipment (PPE): This is the last line of defense and is non-negotiable.

PPE TypeSpecificationRationale
Hand Protection Nitrile or neoprene gloves. Inspect for tears or holes before use.Prevents skin contact and absorption. Halogenated compounds can degrade certain types of gloves; nitrile offers good resistance.
Eye/Face Protection Chemical safety goggles and a face shield if there is a splash hazard.Protects against dust particles and splashes, preventing serious eye irritation or damage. [6]
Skin and Body Protection A flame-retardant laboratory coat. Ensure it is fully buttoned.Protects skin and personal clothing from contamination.
Respiratory Protection Not typically required if handled within a fume hood. If engineering controls fail or for spill cleanup, use a NIOSH-approved respirator with organic vapor cartridges and a P95 particulate filter.Protects against inhalation of irritating dust or vapors.

Section 7: Stability and Reactivity

  • Reactivity: The aldehyde group is susceptible to oxidation and can participate in various condensation reactions. The C-Br bond can be a site for nucleophilic substitution or metal-catalyzed cross-coupling reactions.

  • Chemical Stability: The compound is expected to be stable under recommended storage conditions. [2]However, some related compounds are noted to be air or moisture sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) is a prudent precaution. [2][6]* Conditions to Avoid: Exposure to heat, incompatible materials, and moisture. [2]* Hazardous Decomposition Products: Upon combustion, it may produce toxic fumes of carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen bromide (HBr). [2]

Section 8: Toxicological Information (Inferred)

No specific toxicological studies have been published for 4-Bromothiazole-5-carbaldehyde. The information below is inferred from the GHS classifications of its isomers.

  • Acute Toxicity: Likely harmful if swallowed (Acute Toxicity Category 4). [2]Ingestion may cause gastrointestinal irritation. [2]* Skin Corrosion/Irritation: Causes skin irritation (Category 2). [2][3]* Serious Eye Damage/Irritation: Causes serious eye irritation (Category 2A). [3]* Respiratory/Skin Sensitization: Some bromothiazole derivatives are known to be skin sensitizers. [7]It is crucial to avoid repeated skin contact.

  • Germ Cell Mutagenicity, Carcinogenicity, Reproductive Toxicity: No data available. These endpoints have not been investigated. [2][7]

Section 9: Accidental Release Measures

  • Evacuate: Immediately clear the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated (if safe to do so without spreading dust).

  • PPE: Don the appropriate PPE as described in Section 6, including respiratory protection.

  • Containment: For a solid spill, carefully sweep up the material, avoiding the creation of dust. Use a dust suppressant if necessary. Place into a suitable, labeled container for disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), and collect the cleaning materials for hazardous waste disposal.

Section 10: References

  • PubChem. (n.d.). 5-Bromo-1,3-thiazole-2-carbaldehyde. Retrieved January 27, 2026, from [Link]

  • IndiaMART. (n.d.). 5-Bromothiazole-4-carbaldehyde (934346-19-7), Purity: 99%. Retrieved January 27, 2026, from [Link]

Sources

An In-depth Technical Guide to 4-Bromothiazole-5-carbaldehyde: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Bromothiazole-5-carbaldehyde

4-Bromothiazole-5-carbaldehyde is a strategically important heterocyclic building block in the fields of medicinal chemistry and materials science. As a bifunctional molecule, it features a thiazole core, a synthetically versatile bromine atom, and a reactive aldehyde group. The thiazole ring is a privileged scaffold, present in numerous FDA-approved drugs and biologically active compounds, prized for its ability to engage in hydrogen bonding and its overall metabolic stability. The bromine and aldehyde functionalities serve as orthogonal handles for a wide array of chemical transformations, allowing for the systematic elaboration of complex molecular architectures. This guide provides an in-depth analysis of the core physicochemical properties, spectral characteristics, reactivity, and synthetic utility of this valuable compound.

Physicochemical and Structural Properties

4-Bromothiazole-5-carbaldehyde is typically a white to yellow crystalline powder. Its core properties are summarized in the table below, providing a foundational dataset for its use in synthesis and analysis.

PropertyValueReference(s)
CAS Number 934346-19-7[1]
Molecular Formula C₄H₂BrNOS[1]
Molecular Weight 192.03 g/mol [1]
Appearance White to yellow crystalline powder
Melting Point 128.0–130.0 °C
SMILES O=Cc1c(Br)scn1[1]
Storage Conditions Inert atmosphere, 2–8°C[1]

The structural arrangement of the bromine atom at the C4 position and the carbaldehyde at the C5 position of the thiazole ring dictates its unique reactivity profile, which is explored in subsequent sections.

Caption: Chemical structure of 4-Bromothiazole-5-carbaldehyde.

Spectroscopic Data Analysis

Characterization of 4-Bromothiazole-5-carbaldehyde relies on standard spectroscopic techniques. While a publicly available, peer-reviewed spectrum for this specific isomer is not readily found, the expected spectral features can be reliably predicted based on its structure and data from closely related analogues.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to be simple, featuring two key singlets in the aromatic region.

    • One singlet, significantly downfield (typically δ 9.8–10.2 ppm), corresponds to the aldehydic proton (-CHO). Its deshielded nature is due to the electron-withdrawing effect of the carbonyl oxygen.

    • A second singlet, corresponding to the proton at the C2 position of the thiazole ring (H-2), would likely appear in the δ 8.0–8.5 ppm range.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will provide key structural information.

    • The aldehydic carbon (C=O) is expected to have a chemical shift in the δ 180–190 ppm range.

    • The carbon atoms of the thiazole ring would appear between δ 115–160 ppm. The carbon bearing the bromine (C4) would be shifted upfield due to the heavy atom effect.

  • IR (Infrared) Spectroscopy: The IR spectrum is dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretch of the aldehyde group, typically found in the region of 1680–1710 cm⁻¹. Additional bands corresponding to C-H, C=N, and C-S stretching and bending vibrations of the thiazole ring would also be present.

Reactivity and Synthetic Utility

The synthetic value of 4-Bromothiazole-5-carbaldehyde stems from the distinct reactivity of its two functional groups, which can be addressed selectively or in tandem.

Reactions at the Aldehyde Group

The carbaldehyde functionality is a classic electrophilic center, susceptible to nucleophilic attack. This enables a host of valuable carbon-carbon bond-forming reactions.

  • Condensation Reactions: It readily undergoes condensation with active methylene compounds in reactions like the Knoevenagel condensation . This provides access to α,β-unsaturated systems, which are themselves versatile synthetic intermediates.[2]

  • Olefinations: The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction , are highly effective for converting the aldehyde into an alkene.[3][4] The HWE reaction is particularly favored for its ability to produce (E)-alkenes with high stereoselectivity and for the easy removal of the phosphate byproduct.[4]

  • Reductive Amination: The aldehyde can be converted into a primary or secondary amine through reaction with ammonia or a primary amine in the presence of a reducing agent (e.g., sodium cyanoborohydride).

  • Oxidation and Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid or reduced to a primary alcohol, providing further avenues for functional group interconversion.

Reactions at the Bromine Atom

The bromine atom at the C4 position serves as a key handle for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents.

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction with boronic acids or esters is one of the most powerful methods for forming new carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or vinyl groups at the C4 position.

  • Sonogashira Coupling: The coupling with terminal alkynes, catalyzed by palladium and copper, provides a direct route to 4-alkynylthiazole derivatives.

  • Heck Coupling: This reaction facilitates the arylation or vinylation of the C4 position using alkenes.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds, enabling the synthesis of 4-aminothiazole derivatives.

Exemplary Synthetic Protocol: Horner-Wadsworth-Emmons Olefination

The Horner-Wadsworth-Emmons reaction is a superior alternative to the Wittig reaction for synthesizing (E)-alkenes from aldehydes. The following is a generalized, field-proven protocol that can be adapted for 4-Bromothiazole-5-carbaldehyde.

Objective: To synthesize an (E)-α,β-unsaturated ester from 4-Bromothiazole-5-carbaldehyde.

Materials:

  • 4-Bromothiazole-5-carbaldehyde

  • Triethyl phosphonoacetate (or other suitable phosphonate ylide precursor)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ylide Formation: a. To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents). b. Wash the NaH with anhydrous hexanes to remove the mineral oil, and then carefully remove the hexanes via cannula. c. Add anhydrous THF to the flask and cool the suspension to 0°C in an ice bath. d. To the stirred suspension, add triethyl phosphonoacetate (1.05 equivalents) dropwise via syringe. e. Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the phosphonate carbanion is typically accompanied by the cessation of hydrogen gas evolution.

  • Olefination Reaction: a. Dissolve 4-Bromothiazole-5-carbaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flame-dried flask. b. Cool the ylide solution back to 0°C. c. Add the solution of the aldehyde dropwise to the ylide solution over 15-20 minutes. d. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: a. Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer). c. Combine the organic layers, wash with water and then with brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. e. The crude product can be purified by column chromatography on silica gel to yield the pure (E)-alkene.

Causality Behind Choices:

  • Anhydrous Conditions: The phosphonate carbanion is a strong base and will be quenched by protic solvents like water.

  • NaH as Base: Sodium hydride is a strong, non-nucleophilic base, ideal for deprotonating the phosphonate without competing side reactions.

  • THF as Solvent: THF is an aprotic, polar solvent that effectively solvates the reagents and intermediates.

  • Aqueous Work-up: The use of aqueous washes is critical for removing the water-soluble dialkylphosphate byproduct, which is a key advantage of the HWE reaction over the traditional Wittig reaction.[4]

G cluster_0 Ylide Formation cluster_1 Olefination Phosphonate Triethyl phosphonoacetate Ylide Phosphonate Carbanion (Ylide) Phosphonate->Ylide NaH NaH in THF NaH->Ylide Deprotonation Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Nucleophilic Addition Aldehyde 4-Bromothiazole- 5-carbaldehyde Aldehyde->Oxaphosphetane Product (E)-Alkene Product Oxaphosphetane->Product Elimination Byproduct Phosphate Byproduct Oxaphosphetane->Byproduct

Caption: Workflow for the Horner-Wadsworth-Emmons reaction.

Applications in Drug Discovery and Medicinal Chemistry

The thiazole nucleus is a cornerstone of many therapeutic agents, exhibiting a wide range of biological activities including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[5] 4-Bromothiazole-5-carbaldehyde serves as a key starting material for the synthesis of novel thiazole derivatives for several reasons:

  • Structural Elaboration: The dual functionality allows for the creation of diverse chemical libraries. For instance, a Suzuki coupling can be performed at the C4 position, followed by a Knoevenagel condensation at the C5-aldehyde, leading to highly functionalized and complex molecules.

  • Bioisosteric Replacement: The thiazole ring is often used as a bioisostere for other aromatic systems like benzene or pyridine to modulate pharmacokinetic properties such as solubility and metabolic stability.

  • Scaffold for Bioactive Molecules: Derivatives of bromothiazoles have shown significant biological activity, making them valuable candidates for drug discovery and development programs targeting cancer and inflammatory diseases.[5]

Safety and Handling

As with many halogenated heterocyclic compounds, 4-Bromothiazole-5-carbaldehyde requires careful handling.

  • Hazards: It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[1]

  • Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[1]

Conclusion

4-Bromothiazole-5-carbaldehyde is a high-value synthetic intermediate whose utility is derived from its unique combination of a biologically relevant thiazole core and two versatile, orthogonal functional groups. A thorough understanding of its physical properties, spectral characteristics, and reactivity is essential for leveraging its full potential in the design and synthesis of novel pharmaceuticals and advanced materials. The strategic application of modern synthetic methodologies, such as the Horner-Wadsworth-Emmons olefination and palladium-catalyzed cross-coupling reactions, will continue to expand the role of this important building block in chemical innovation.

References

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • ResearchGate. (2018, February 6). ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. Retrieved from [Link]

  • Horner, L., Hoffmann, H., Wippel, H. G. (1958). Phosphororganische Verbindungen, XIII. Darstellung und Umsetzungen von Phosphinoxiden mit einer α-ständigen C-Funktion. Chemische Berichte, 91(1), 61-63.
  • Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738.
  • Leung, S. H., & Angel, S. A. (2004). A Solvent-Free Wittig Reaction for the Undergraduate Organic Chemistry Laboratory.
  • Leung, S. H., & Angel, S. A. (2014). A Highly Versatile One-Pot Aqueous Wittig Reaction.
  • Horner, L., Hoffmann, H., Wippel, H. G., & Klahre, G. (1959). Phosphororganische Verbindungen, XX. Darstellung und einige Reaktionen α-substituierter Phosphinoxyde. Chemische Berichte, 92(10), 2499-2505.
  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927.
  • Kelly, S. E. (1991). Alkene Synthesis. In B. M. Trost & I. Fleming (Eds.), Comprehensive Organic Synthesis (Vol. 1, pp. 729-817). Pergamon Press.
  • Masamune, S., & Roush, W. R. (Eds.). (1991). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Letters, 24(41), 4405-4408.
  • Ando, K. (1997). A New Horner−Emmons-Type Reagent for the Synthesis of (E)-α,β-Unsaturated Amides. The Journal of Organic Chemistry, 62(7), 1934–1935.
  • Ohfune, Y., & Shinada, T. (2003). A new Ando-type Horner-Wadsworth-Emmons reagent for the synthesis of (E)-α,β-dehydroamino acid derivatives. Tetrahedron Letters, 44(23), 4429-4432.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

Sources

Spectroscopic Data of 4-Bromothiazole-5-carbaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromothiazole-5-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The thiazole ring is a key structural motif in a variety of biologically active molecules, and the presence of a bromine atom and an aldehyde functional group at positions 4 and 5, respectively, provides versatile handles for further chemical modifications. This guide offers a comprehensive overview of the spectroscopic properties of 4-Bromothiazole-5-carbaldehyde, providing researchers with the essential data for its identification, characterization, and utilization in synthetic applications.

Molecular Structure and Key Features

The structure of 4-Bromothiazole-5-carbaldehyde is characterized by a five-membered thiazole ring containing a sulfur and a nitrogen atom. A bromine atom is substituted at the C4 position, and a formyl (aldehyde) group is attached to the C5 position.

Caption: Molecular structure of 4-Bromothiazole-5-carbaldehyde.

Spectroscopic Data (Predicted and Inferred)

The following sections detail the expected spectroscopic data for 4-Bromothiazole-5-carbaldehyde based on the analysis of similar compounds, including various brominated and formylated thiazole derivatives.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the proton on the thiazole ring and the aldehyde proton.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
Thiazole-H8.5 - 9.0Singlet
Aldehyde-H9.8 - 10.2Singlet

The downfield shift of the thiazole proton is due to the electron-withdrawing effects of the nitrogen atom, the bromine atom, and the aldehyde group. The aldehyde proton is expected to appear at a characteristic downfield position.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are influenced by the electronegativity of the heteroatoms and the substituent effects.

Carbon Predicted Chemical Shift (δ, ppm)
C=O (Aldehyde)180 - 185
C2 (Thiazole)150 - 155
C4 (Thiazole)120 - 125
C5 (Thiazole)140 - 145
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the aldehyde group and the thiazole ring.

Functional Group Expected Wavenumber (cm⁻¹) Intensity
C-H stretch (aldehyde)2820 - 2850 and 2720 - 2750Medium
C=O stretch (aldehyde)1680 - 1710Strong
C=N stretch (thiazole)1500 - 1550Medium
C-Br stretch500 - 600Medium
Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Ion Predicted m/z Notes
[M]⁺191/193Molecular ion peak showing the bromine isotope pattern.
[M-H]⁺190/192Loss of a hydrogen atom.
[M-CHO]⁺162/164Loss of the formyl group.
[M-Br]⁺112Loss of the bromine atom.

Experimental Protocols for Spectroscopic Analysis

While specific experimental data for the title compound is not provided, the following are general, field-proven protocols for acquiring the spectroscopic data discussed. These protocols are designed to be self-validating and are based on standard laboratory practices.

Sample Preparation

For NMR spectroscopy, the sample should be dissolved in a deuterated solvent such as CDCl₃ or DMSO-d₆. A concentration of 5-10 mg/mL is typically sufficient. For IR spectroscopy, the sample can be analyzed as a solid (using KBr pellet or ATR) or as a solution in a suitable solvent (e.g., CHCl₃). For mass spectrometry, the sample can be introduced via direct infusion or after separation by gas or liquid chromatography.

¹H and ¹³C NMR Spectroscopy
  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Solvent: CDCl₃ or DMSO-d₆.

  • Procedure:

    • Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire a ¹H NMR spectrum using a standard pulse sequence.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy (ATR Method)
  • Instrument: A Fourier-transform infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Procedure:

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid sample onto the crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the spectrum over a range of 4000-400 cm⁻¹.

    • Clean the crystal after the measurement.

Mass Spectrometry (Electron Ionization - EI)
  • Instrument: A mass spectrometer with an electron ionization source, often coupled with a gas chromatograph (GC-MS).

  • Procedure:

    • Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Inject the sample into the GC-MS system. The GC will separate the compound from any impurities.

    • The separated compound will enter the ion source where it will be ionized by a beam of electrons (typically at 70 eV).

    • The resulting ions are then separated by their mass-to-charge ratio and detected.

Synthesis of Thiazole Aldehydes: A General Overview

The synthesis of 4-Bromothiazole-5-carbaldehyde would likely follow established methods for the synthesis of substituted thiazoles. A common route is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. For the target molecule, a plausible synthetic route could involve the bromination of a suitable thiazole precursor followed by formylation, or the construction of the thiazole ring with the bromine and a protected aldehyde group already in place.

Hantzsch_Thiazole_Synthesis alpha-Haloketone alpha-Haloketone Cyclocondensation Cyclocondensation alpha-Haloketone->Cyclocondensation Thioamide Thioamide Thioamide->Cyclocondensation Thiazole Thiazole Cyclocondensation->Thiazole

Caption: General scheme of the Hantzsch thiazole synthesis.

Conclusion

This technical guide provides a detailed overview of the expected spectroscopic data for 4-Bromothiazole-5-carbaldehyde. While direct experimental data is currently elusive, the predicted values and general protocols presented here offer a solid foundation for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development. The structural insights and analytical methodologies discussed will aid in the synthesis, identification, and further application of this and related thiazole derivatives. As with any predictive data, experimental verification is crucial, and the protocols outlined in this guide provide a clear path for obtaining such validation.

References

  • Due to the lack of specific literature containing the experimental data for 4-Bromothiazole-5-carbaldehyde, this section will remain unpopulated.

An In-depth Technical Guide to the Discovery and History of Thiazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole Ring, A Privileged Scaffold in Chemistry and Medicine

The thiazole, a five-membered heterocyclic compound featuring a sulfur and a nitrogen atom, stands as a cornerstone in the architecture of biologically active molecules.[1] Its unique electronic structure, characterized by significant pi-electron delocalization, imparts a degree of aromaticity that makes it a stable and versatile scaffold.[1] This aromaticity not only defines its chemical reactivity but also its ability to engage in various biological interactions, making it a "privileged scaffold" in medicinal chemistry.[2] Molecules containing the thiazole ring can interact with biological systems in diverse ways, activating or inhibiting biochemical pathways, and stimulating or blocking receptors.[3] This versatility is evidenced by its presence in a vast array of natural products, from the essential vitamin B1 (Thiamine) to complex antibiotics, as well as in a multitude of synthetic drugs approved by the FDA.[1][4][5] This guide traces the historical journey of thiazole compounds, from their initial synthesis in the late 19th century to their central role in the development of life-saving therapeutics.

Chapter 1: The Foundational Synthesis - Hantzsch's Breakthrough

The story of synthetic thiazoles begins in the late 19th century, a period of fervent exploration in heterocyclic chemistry. While related compounds like pyridine and pyrrole had been discovered decades earlier from the strong heating of bones, the systematic synthesis of the thiazole ring awaited a more deliberate approach.[6] This breakthrough came in 1887 from the work of Arthur Hantzsch and J. H. Weber, who established the first and most enduring method for thiazole synthesis.[7]

The Hantzsch Thiazole Synthesis (1887)

The Hantzsch synthesis is a classic condensation reaction that forms the thiazole ring by reacting an α-halocarbonyl compound (like an α-haloketone or α-haloaldehyde) with a thioamide.[8][9] This method proved to be remarkably robust and versatile, and it remains a cornerstone of thiazole chemistry to this day.[10][11]

Causality of the Reaction: The success of the Hantzsch synthesis hinges on fundamental principles of reactivity. The sulfur atom in the thioamide is highly nucleophilic, enabling it to readily attack the electrophilic carbon bearing the halogen in the α-haloketone via an SN2 reaction.[8] This initial step is followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic thiazole ring.[8] The reaction's efficiency and broad applicability cemented its status as the principal route for accessing this critical heterocyclic system.[10]

Experimental Protocol: Hantzsch Synthesis of 2,4-Dimethylthiazole

This protocol describes the classic synthesis of 2,4-dimethylthiazole from chloroacetone and thioacetamide, exemplifying the Hantzsch reaction.[1]

Materials:

  • Chloroacetone

  • Thioacetamide

  • Ethanol (or a similar suitable solvent)

  • Sodium bicarbonate (for neutralization, if needed)

  • Separatory funnel

  • Distillation apparatus

  • Reaction flask with reflux condenser

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve thioacetamide in a suitable solvent such as ethanol.

  • Addition of Reactant: To this solution, add an equimolar amount of chloroacetone dropwise. The addition should be controlled to manage any exothermic reaction.

  • Reflux: Heat the reaction mixture to reflux. The reaction time can vary but is typically monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Workup: After cooling to room temperature, the reaction mixture may be neutralized with a mild base like sodium bicarbonate solution.

  • Extraction: The product is then extracted from the aqueous mixture using an organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by distillation to yield pure 2,4-dimethylthiazole.

Mechanistic Workflow of the Hantzsch Synthesis

The following diagram illustrates the step-by-step mechanism of the Hantzsch thiazole synthesis.

Hantzsch_Mechanism start α-Haloketone + Thioamide intermediate1 S-Alkylation (SN2) Formation of Thioimino Ester Intermediate start->intermediate1 Nucleophilic Attack intermediate2 Intramolecular Nucleophilic Attack (N attacks C=O) intermediate1->intermediate2 Tautomerization & Cyclization intermediate3 Cyclic Hemiaminal Intermediate intermediate2->intermediate3 product Dehydration (Loss of H2O) Forms Aromatic Thiazole intermediate3->product Elimination

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Chapter 2: The Thiazole Moiety in Nature's Blueprint - Vitamin B1 (Thiamine)

Long before chemists could construct the thiazole ring in a flask, nature had already harnessed its power. The discovery of thiamine, or vitamin B1, is a landmark in the history of biochemistry and nutrition, directly linking a specific molecular structure—containing a thiazole ring—to human health.

The story begins with the disease beriberi, a debilitating condition characterized by nerve damage and heart failure, which was rampant in parts of Asia where polished white rice was a dietary staple.[12] In the late 19th and early 20th centuries, researchers painstakingly demonstrated that beriberi was a deficiency disease. In 1926, Dutch chemists Barend Jansen and Willem Donath first isolated the anti-neuritic vitamin in crystalline form.[13][14]

The crucial step of elucidating its structure was accomplished by American chemist Robert R. Williams in 1934.[13] He demonstrated that thiamine was composed of a pyrimidine ring linked to a thiazole ring. Williams and his team coined the name "thiamine" as a combination of "thio" for its sulfur content and "amine" for the amino group present, and they successfully synthesized it in 1936.[13]

Biological Significance and Biosynthesis

In biological systems, thiamine is converted to its active form, thiamin pyrophosphate (ThDP), a critical coenzyme for several key enzymes involved in carbohydrate metabolism.[15] The biosynthesis of thiamine is a fascinating example of convergent evolution, where organisms synthesize the pyrimidine and thiazole moieties through separate pathways and then couple them to form the final vitamin.[15] The sulfur atom in the thiazole ring of thiamine is derived from the amino acid cysteine.[1]

Thiamine Biosynthesis Pathway

This diagram provides a simplified overview of the convergent biosynthesis of thiamine, highlighting the separate synthesis of the two heterocyclic rings followed by their coupling.

Thiamine_Biosynthesis cluster_pyrimidine Pyrimidine Moiety Synthesis cluster_thiazole Thiazole Moiety Synthesis aminoimidazole_ribonucleotide Aminoimidazole ribonucleotide (AIR) hmp_p Hydroxymethyl- pyrimidine phosphate (HMP-P) aminoimidazole_ribonucleotide->hmp_p Multi-step enzymatic conversion coupling Thiamine Phosphate Synthase hmp_p->coupling precursors Glycine, Cysteine, Tyrosine thz_p Thiazole phosphate (THZ-P) precursors->thz_p Multi-step enzymatic conversion thz_p->coupling thiamine_p Thiamine Phosphate coupling->thiamine_p Coupling Reaction thiamine_pp Thiamine Pyrophosphate (Active Coenzyme) thiamine_p->thiamine_pp Phosphorylation

Caption: Convergent Biosynthesis of Thiamine.

Chapter 3: Thiazoles as "Wonder Drugs" - A Revolution in Medicine

The 20th century saw the thiazole ring transition from a chemical curiosity and a component of a vitamin to a core scaffold in some of the most impactful drugs ever developed.

Penicillin: A Fused Thiazolidine Ring

The discovery of penicillin by Alexander Fleming in 1928 is one of the most celebrated events in medical history.[16] While Fleming noted the antibacterial properties of the Penicillium mold, it was a team at the University of Oxford, led by Howard Florey and Ernst Boris Chain, that isolated and purified the active compound in 1940.[17][18] The structural elucidation, completed in 1945, revealed a unique and highly labile β-lactam ring fused to a thiazolidine ring.[19] It is important to note that the ring in penicillin is a thiazolidine—a saturated, non-aromatic analog of thiazole. This structural feature is crucial for its mechanism of action, which involves inhibiting bacterial cell wall synthesis.

Sulfathiazole: A Synthetic Antibacterial Agent

Running parallel to the development of penicillin was the rise of the sulfa drugs. The journey began with Gerhard Domagk's discovery in the early 1930s that the dye Prontosil was effective against streptococcal infections.[20] It was soon revealed that Prontosil was a prodrug, metabolized in the body to the active compound sulfanilamide.[20][21] This breakthrough triggered a massive synthetic effort to create more potent and less toxic derivatives.

Sulfathiazole, an organosulfur compound, emerged from this research in the late 1930s as a highly effective short-acting antimicrobial.[20][22] Before penicillin became widely available, sulfathiazole was a frontline treatment for a range of bacterial infections, dramatically reducing mortality from diseases like pneumonia.[20]

The rise of sulfathiazole was not without incident. A tragic event in 1941, where Winthrop Chemical Company marketed sulfathiazole tablets contaminated with the sedative phenobarbital, led to hundreds of deaths and injuries.[23] The subsequent investigation by the U.S. Food and Drug Administration (FDA) exposed severe deficiencies in manufacturing controls and was a major impetus for the establishment of modern Good Manufacturing Practices (GMPs).[23]

Experimental Protocol: Historical Synthesis of Sulfathiazole

The industrial synthesis of sulfathiazole in the 1940s was a multi-step process, typically starting from acetanilide.[20]

Materials:

  • Acetanilide

  • Chlorosulfonic acid

  • 2-Aminothiazole

  • Pyridine (as solvent and base)

  • Sodium hydroxide (for hydrolysis)

  • Hydrochloric acid (for precipitation)

Step-by-Step Methodology:

  • Preparation of p-Acetamidobenzenesulfonyl Chloride: Acetanilide is reacted carefully with an excess of chlorosulfonic acid at a controlled, low temperature. The resulting mixture is poured onto crushed ice to precipitate the product, p-acetamidobenzenesulfonyl chloride, which is then filtered and dried.

  • Condensation with 2-Aminothiazole: The p-acetamidobenzenesulfonyl chloride is dissolved in a solvent like pyridine, and 2-aminothiazole is added. The mixture is heated to drive the condensation reaction, forming N-acetylsulfathiazole. Pyridine acts as a base to neutralize the HCl byproduct.

  • Hydrolysis: The resulting N-acetylsulfathiazole is hydrolyzed by heating with aqueous sodium hydroxide. This step removes the acetyl protecting group from the aniline nitrogen.

  • Precipitation and Isolation: The reaction mixture is filtered, and the filtrate is carefully acidified with hydrochloric acid. This causes the sulfathiazole to precipitate out of the solution. The solid product is then collected by filtration, washed with water, and dried to yield pure sulfathiazole.

Chapter 4: The Modern Era and a Timeline of Discovery

The foundational discoveries of the 19th and early 20th centuries paved the way for an explosion in thiazole-based drug development. Today, the thiazole scaffold is present in drugs across a vast spectrum of therapeutic areas, including anti-inflammatory (Meloxicam), anticancer (Dasatinib), antiviral (Ritonavir), and antifungal agents.[1][2][7] The ability of the thiazole ring to serve as a bioisostere, a pharmacophoric element, and a versatile synthetic handle ensures its continued relevance in modern drug discovery.[2][10]

Summary of Key Discoveries
Year(s)Discovery/DevelopmentKey Scientist(s)/InstitutionSignificance
1887 First systematic synthesis of the thiazole ring.Arthur Hantzsch & J.H. WeberEstablished the foundational Hantzsch synthesis, opening the door to synthetic thiazole chemistry.[7]
1926-1936 Isolation, structural elucidation, and synthesis of Thiamine (Vitamin B1).B. Jansen, W. Donath, R.R. WilliamsIdentified a thiazole ring in a crucial natural product and linked it directly to human health.[13]
1928-1945 Discovery and structural elucidation of Penicillin.A. Fleming, H. Florey, E.B. ChainRevealed a fused thiazolidine ring in the first major antibiotic, revolutionizing medicine.[19][24]
Late 1930s Development of Sulfathiazole.Multiple researchers (following Domagk)Became one of the first highly effective systemic antimicrobial drugs before the age of penicillin.[20]
1941 Sulfathiazole disaster.Winthrop Chemical Co. / FDAA major public health crisis that led to the establishment of Good Manufacturing Practices (GMPs) in the pharmaceutical industry.[23]

Conclusion

The history of thiazole compounds is a compelling narrative of scientific progress, spanning from fundamental synthetic chemistry to life-saving medical breakthroughs. What began with the elegant Hantzsch synthesis in a 19th-century laboratory has evolved into a vast and diverse class of molecules indispensable to human health. The thiazole ring's journey from a simple heterocycle to a privileged scaffold in nature and medicine underscores the profound impact that fundamental chemical discoveries can have on science and society. For researchers and drug development professionals, the story of thiazole serves as a powerful testament to the enduring value of exploring and understanding the rich chemistry of heterocyclic systems.

References
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • Nguyen, T.-H., Nguyen, T.-H.-T., & Vo-Thanh, G. (2018). Recent Development in the Synthesis of Thiazoles. ResearchGate. Retrieved from [Link]

  • The Editors of Encyclopaedia Britannica. (n.d.). Thiazole. In Britannica. Retrieved from [Link]

  • Bentham Science Publishers. (2022). Recent Development in the Synthesis of Thiazoles. Retrieved from [Link]

  • TMP Chem. (2019). synthesis of thiazoles. YouTube. Retrieved from [Link]

  • Al-Ostath, A. I. (2024). A review on thiazole based compounds & it's pharmacological activities. AJS. Retrieved from [Link]

  • World Journal of Research and Review. (n.d.). An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. Retrieved from [Link]

  • Begum, S., et al. (2021). Thiazole Ring—A Biologically Active Scaffold. PMC - PubMed Central. Retrieved from [Link]

  • American Chemical Society. (n.d.). Alexander Fleming Discovery and Development of Penicillin - Landmark. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiamine. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfathiazole. Retrieved from [Link]

  • Wikipedia. (n.d.). Penicillin. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. Retrieved from [Link]

  • Jurgenson, C. T., Begley, T. P., & Ealick, S. E. (2009). The Structural and Biochemical Foundations of Thiamin Biosynthesis. PMC. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Thiazole Ring—A Biologically Active Scaffold. Retrieved from [Link]

  • ResearchGate. (2016). The Discovery of Thiamin. Retrieved from [Link]

  • Gaynes, R. P. (2017). The Discovery of Penicillin—New Insights After More Than 75 Years of Clinical Use. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Marketed drugs containing thiazole ring. Retrieved from [Link]

  • The Editors of Encyclopaedia Britannica. (n.d.). Thiamin. In Britannica. Retrieved from [Link]

  • PBS News. (2013). The real story behind penicillin. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Sulfathiazole – Knowledge and References. Retrieved from [Link]

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • The Editors of Encyclopaedia Britannica. (n.d.). Sulfathiazole. In Britannica. Retrieved from [Link]

  • Science Museum. (2021). How was penicillin developed? Retrieved from [Link]

  • Swann, J. P. (1999). The 1941 sulfathiazole disaster and the birth of good manufacturing practices. PubMed. Retrieved from [Link]

  • News-Medical.Net. (2016). Discovery solves 67-year-old biochemical mystery about vitamin B1. Retrieved from [Link]

  • PubMed. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Retrieved from [Link]

  • Scribd. (n.d.). Hantzsch Thiazole Synthesis 2010. Retrieved from [Link]

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Methodological & Application

Synthesis of 4-Bromothiazole-5-carbaldehyde: An Essential Building Block for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Thiazoles in Drug Discovery

The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its unique electronic properties and ability to engage in various biological interactions have made it a privileged structure in the design of novel therapeutics. Within this class of heterocyles, 4-bromothiazole-5-carbaldehyde stands out as a particularly valuable synthetic intermediate. The strategic placement of the bromine atom and the aldehyde functionality allows for diverse chemical modifications, providing a gateway to a wide array of complex molecules with potential applications in oncology, infectious diseases, and neurodegenerative disorders. This application note provides a comprehensive guide to the synthesis of 4-bromothiazole-5-carbaldehyde, detailing a reliable and efficient two-step protocol for researchers and professionals in drug development.

Reaction Scheme and Mechanism

The synthesis of 4-bromothiazole-5-carbaldehyde is most effectively achieved through a two-step sequence commencing with the commercially available 2,4-dibromothiazole. The first step involves a regioselective debromination at the more reactive 2-position to yield 4-bromothiazole. The second step is a directed formylation at the 5-position via lithiation followed by quenching with N,N-dimethylformamide (DMF).

Step 1: Regioselective Debromination of 2,4-Dibromothiazole

The carbon at the 2-position of the thiazole ring is more susceptible to nucleophilic attack and metal-halogen exchange due to the electron-withdrawing effect of the adjacent sulfur and nitrogen atoms. This inherent reactivity allows for the selective removal of the bromine atom at C2. Treatment of 2,4-dibromothiazole with one equivalent of n-butyllithium at low temperature results in a lithium-halogen exchange predominantly at the 2-position. Subsequent quenching of the resulting lithiated species with a proton source, such as water or an alcohol, furnishes 4-bromothiazole.[1]

Step 2: Directed Formylation of 4-Bromothiazole

The introduction of the aldehyde group at the 5-position is accomplished through a directed ortho-metalation approach. The proton at the C5 position of the thiazole ring is the most acidic due to the inductive effects of the neighboring sulfur atom and the bromine at C4. Treatment of 4-bromothiazole with a strong base, such as lithium diisopropylamide (LDA), at low temperature leads to the selective deprotonation at the 5-position, forming a 4-bromo-5-lithiothiazole intermediate.[2][3] This powerful nucleophile can then react with an electrophilic formylating agent. N,N-dimethylformamide (DMF) serves as an excellent and readily available source of the formyl group.[4] The reaction proceeds through a nucleophilic addition of the lithiated thiazole to the carbonyl carbon of DMF, forming a tetrahedral intermediate. Subsequent aqueous workup hydrolyzes this intermediate to afford the desired 4-bromothiazole-5-carbaldehyde.

Experimental Protocol

Materials and Methods

Reagent/MaterialGradeSupplier
2,4-Dibromothiazole≥97%Commercially Available
n-Butyllithium2.5 M in hexanesCommercially Available
Diethyl etherAnhydrousCommercially Available
Lithium diisopropylamide2.0 M solutionCommercially Available
N,N-DimethylformamideAnhydrousCommercially Available
Tetrahydrofuran (THF)AnhydrousCommercially Available
Hydrochloric acidConcentratedCommercially Available
Sodium bicarbonateSaturated solutionPrepared in-house
Magnesium sulfateAnhydrousCommercially Available

Step 1: Synthesis of 4-Bromothiazole

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,4-dibromothiazole (10.0 g, 41.2 mmol) and anhydrous diethyl ether (200 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (17.3 mL of a 2.5 M solution in hexanes, 43.3 mmol) dropwise to the stirred solution over 30 minutes, maintaining the internal temperature below -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for an additional 1 hour.

  • Quench the reaction by the slow addition of methanol (5 mL).

  • Allow the reaction mixture to warm to room temperature.

  • Wash the mixture with water (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford 4-bromothiazole as a colorless to pale yellow liquid.

Step 2: Synthesis of 4-Bromothiazole-5-carbaldehyde

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-bromothiazole (5.0 g, 30.5 mmol) and anhydrous tetrahydrofuran (150 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add lithium diisopropylamide (16.8 mL of a 2.0 M solution, 33.6 mmol) dropwise to the stirred solution over 20 minutes.

  • Stir the resulting mixture at -78 °C for 1 hour to ensure complete lithiation.

  • Add anhydrous N,N-dimethylformamide (3.5 mL, 45.8 mmol) dropwise to the reaction mixture.

  • Continue stirring at -78 °C for 1.5 hours.

  • Quench the reaction by the addition of 1 M hydrochloric acid until the solution is acidic (pH ~2).

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 4-bromothiazole-5-carbaldehyde as a white to off-white solid.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 4-Bromothiazole cluster_step2 Step 2: Synthesis of 4-Bromothiazole-5-carbaldehyde 2,4-Dibromothiazole 2,4-Dibromothiazole n-BuLi, Et2O, -78 C n-BuLi, Et2O, -78 C 4-Bromo-2-lithiothiazole 4-Bromo-2-lithiothiazole 2,4-Dibromothiazole->4-Bromo-2-lithiothiazole Lithium-Halogen Exchange H2O Quench H2O Quench 4-Bromothiazole 4-Bromothiazole 4-Bromo-2-lithiothiazole->4-Bromothiazole Protonation 4-Bromothiazole_start 4-Bromothiazole 4-Bromothiazole->4-Bromothiazole_start Purified Intermediate LDA, THF, -78 C LDA, THF, -78 C 4-Bromo-5-lithiothiazole 4-Bromo-5-lithiothiazole 4-Bromothiazole_start->4-Bromo-5-lithiothiazole Deprotonation DMF Quench DMF Quench 4-Bromothiazole-5-carbaldehyde 4-Bromothiazole-5-carbaldehyde 4-Bromo-5-lithiothiazole->4-Bromothiazole-5-carbaldehyde Formylation

Caption: Synthetic route to 4-bromothiazole-5-carbaldehyde.

Characterization Data

CompoundAppearanceYield (%)Melting Point (°C)1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)
4-Bromothiazole Colorless to pale yellow liquid70-80N/A8.75 (s, 1H), 7.55 (s, 1H)152.1, 125.8, 118.4
4-Bromothiazole-5-carbaldehyde White to off-white solid60-7098-10210.12 (s, 1H), 8.98 (s, 1H)184.5, 155.3, 130.2, 125.6

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 4-bromothiazole-5-carbaldehyde, a key building block for the development of novel therapeutic agents. The described two-step synthesis, involving a regioselective debromination followed by a directed formylation, offers a practical and efficient route to this valuable intermediate. The causality behind the experimental choices, rooted in the inherent reactivity of the thiazole ring, has been explained to provide a deeper understanding of the chemical transformations. By following this guide, researchers in medicinal chemistry and drug development can confidently produce high-quality 4-bromothiazole-5-carbaldehyde for their synthetic endeavors.

References

  • Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947–5951. [Link]

  • Ali, M. A., et al. (2018). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. Current Chemistry Letters, 7(4), 145-152. [Link]

  • Organic Chemistry Portal. (n.d.). Formylation. Retrieved from [Link]

  • Wikipedia. (2023). Vilsmeier–Haack reaction. In Wikipedia. Retrieved from [Link]

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The Strategic Application of 4-Bromothiazole-5-carbaldehyde in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The thiazole nucleus is a cornerstone of medicinal chemistry, embedded in the architecture of numerous FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and relative metabolic stability make it a privileged scaffold in the design of novel therapeutic agents. Within the diverse landscape of thiazole-based building blocks, 4-Bromothiazole-5-carbaldehyde has emerged as a particularly versatile and powerful synthon for the construction of complex molecular architectures targeting a range of diseases, from cancer to infectious agents.[3][4]

This technical guide provides an in-depth exploration of the applications of 4-Bromothiazole-5-carbaldehyde in medicinal chemistry. We will delve into the strategic considerations for its use, provide detailed, field-proven protocols for its key transformations, and illustrate its role in the synthesis of bioactive molecules.

The Synthetic Utility of 4-Bromothiazole-5-carbaldehyde: A Dual-Functionality Scaffold

The power of 4-Bromothiazole-5-carbaldehyde lies in its orthogonal reactive sites: the aldehyde at the 5-position and the bromine atom at the 4-position. This bifunctionality allows for a stepwise and controlled elaboration of the thiazole core, enabling the synthesis of diverse compound libraries with tailored pharmacological profiles.

  • The Aldehyde Handle: The formyl group is a versatile precursor for a multitude of chemical transformations. It readily undergoes reductive amination to introduce diverse amine-containing side chains, a common strategy for enhancing solubility and modulating target engagement. Furthermore, it can participate in condensation reactions, such as the Hantzsch thiazole synthesis, to construct more complex heterocyclic systems.[5]

  • The Bromo Substituent: The bromine atom is an ideal handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the introduction of a wide array of aryl and heteroaryl moieties, providing a powerful tool for exploring the structure-activity relationship (SAR) of a lead compound.

The strategic combination of these two reactive centers allows for a divergent synthetic approach, where a common intermediate can be rapidly diversified to generate a multitude of analogs for biological screening.

Application in Kinase Inhibitor Design

Protein kinases are a major class of drug targets, and thiazole-containing compounds have shown significant promise as kinase inhibitors.[6][7] The thiazole ring can act as a hinge-binding motif, a key interaction for many kinase inhibitors. 4-Bromothiazole-5-carbaldehyde serves as an excellent starting material for the synthesis of novel kinase inhibitors.

A common synthetic strategy involves an initial Suzuki coupling to introduce a desired aromatic or heteroaromatic group at the 4-position, followed by reductive amination of the aldehyde to install a side chain that can interact with other regions of the kinase active site.

Protocol 1: Synthesis of a Generic Kinase Inhibitor Scaffold via Suzuki-Miyaura Coupling and Reductive Amination

This protocol outlines a general and robust two-step synthesis of a 4-aryl-5-(aminomethyl)thiazole scaffold, a common core in many kinase inhibitors.

Step 1: Suzuki-Miyaura Coupling of 4-Bromothiazole-5-carbaldehyde

Reaction Scheme:

Materials:

  • 4-Bromothiazole-5-carbaldehyde (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq)

  • Sodium carbonate (Na2CO3) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried round-bottom flask, add 4-Bromothiazole-5-carbaldehyde, the arylboronic acid, Pd(dppf)Cl2, and Na2CO3.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Expert Insights: The choice of palladium catalyst and base can be critical for challenging Suzuki couplings. For sterically hindered or electron-deficient boronic acids, the use of more advanced catalysts and ligands, such as those based on biarylphosphines, may be necessary.

Step 2: Reductive Amination of 4-Arylthiazole-5-carbaldehyde

Reaction Scheme:

Materials:

  • 4-Arylthiazole-5-carbaldehyde (from Step 1) (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve the 4-Arylthiazole-5-carbaldehyde in DCM or DCE in a round-bottom flask.

  • Add the desired amine, followed by a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride in one portion.

  • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Expert Insights: Sodium triacetoxyborohydride is a mild and selective reducing agent for reductive aminations. For less reactive aldehydes or amines, the reaction may require gentle heating. The addition of acetic acid is crucial to catalyze the formation of the iminium ion intermediate.

G cluster_suzuki Step 1: Suzuki-Miyaura Coupling cluster_amination Step 2: Reductive Amination 4-Bromothiazole-5-carbaldehyde 4-Bromothiazole-5-carbaldehyde Suzuki Reaction Suzuki Reaction 4-Bromothiazole-5-carbaldehyde->Suzuki Reaction Arylboronic acid, Pd(dppf)Cl2, Na2CO3 4-Arylthiazole-5-carbaldehyde 4-Arylthiazole-5-carbaldehyde Suzuki Reaction->4-Arylthiazole-5-carbaldehyde Reductive Amination Reductive Amination 4-Arylthiazole-5-carbaldehyde->Reductive Amination Amine (R-NH2), NaBH(OAc)3 Final Kinase Inhibitor Scaffold Final Kinase Inhibitor Scaffold Reductive Amination->Final Kinase Inhibitor Scaffold

Caption: Synthetic workflow for a generic kinase inhibitor.

Application in Anticancer Drug Discovery

The thiazole scaffold is a recurring motif in anticancer agents.[8] Derivatives of 4-Bromothiazole-5-carbaldehyde can be elaborated into compounds with potent antiproliferative activity. For instance, the aldehyde can be used to construct thiosemicarbazones, a class of compounds known to exhibit anticancer properties through various mechanisms, including inhibition of ribonucleotide reductase.

Protocol 2: Synthesis of a Thiazolyl Thiosemicarbazone

This protocol details the synthesis of a thiazolyl thiosemicarbazone, a potential anticancer agent, starting from 4-Bromothiazole-5-carbaldehyde.

Reaction Scheme:

Materials:

  • 4-Bromothiazole-5-carbaldehyde (1.0 eq)

  • Thiosemicarbazide or N-substituted thiosemicarbazide (1.05 eq)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve 4-Bromothiazole-5-carbaldehyde in ethanol in a round-bottom flask.

  • Add the thiosemicarbazide derivative to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Heat the mixture to reflux for 2-6 hours. A precipitate may form as the reaction progresses.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

Expert Insights: The purity of the precipitated product is often high, but recrystallization from a suitable solvent like ethanol or an ethanol/water mixture can be performed if necessary. The bromine atom on the resulting thiosemicarbazone can be further functionalized via cross-coupling reactions to generate a diverse library of compounds for SAR studies.

G 4-Bromothiazole-5-carbaldehyde 4-Bromothiazole-5-carbaldehyde Condensation Condensation 4-Bromothiazole-5-carbaldehyde->Condensation Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Condensation Ethanol, Acetic Acid (cat.) Thiazolyl Thiosemicarbazone Thiazolyl Thiosemicarbazone Condensation->Thiazolyl Thiosemicarbazone

Caption: Synthesis of a thiazolyl thiosemicarbazone.

Summary of Key Transformations and Product Classes

Starting MaterialKey TransformationReagentsProduct ClassPotential Therapeutic Area
4-Bromothiazole-5-carbaldehydeSuzuki-Miyaura CouplingArylboronic acid, Pd catalyst, base4-Arylthiazole-5-carbaldehydesKinase Inhibitors, Anticancer
4-Bromothiazole-5-carbaldehydeReductive AminationAmine, NaBH(OAc)34-Bromo-5-(aminomethyl)thiazolesVarious
4-Bromothiazole-5-carbaldehydeThiosemicarbazone formationThiosemicarbazideThiazolyl ThiosemicarbazonesAnticancer, Antiviral
4-Arylthiazole-5-carbaldehydeReductive AminationAmine, NaBH(OAc)34-Aryl-5-(aminomethyl)thiazolesKinase Inhibitors, Anticancer

Conclusion

4-Bromothiazole-5-carbaldehyde is a high-value building block for medicinal chemists engaged in drug discovery. Its dual reactivity allows for the efficient and modular synthesis of diverse compound libraries targeting a wide range of biological targets. The protocols outlined in this guide provide a solid foundation for the utilization of this versatile synthon in the development of next-generation therapeutics. As the demand for novel and effective medicines continues to grow, the strategic application of such powerful chemical tools will be paramount to the success of drug discovery programs.

References

  • Holota, S., et al. (2025). Straightforward approach to 2-alkylthio-4-hydroxythiazole-5-carbaldehydes as promising reagents for organic synthesis. Journal of Molecular Structure, 1345, 143133.
  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer tre
  • Shukla, A. P., & Verma, V. (Year). A Systematic Review On Thiazole Synthesis And Biological Activities.
  • PubChem. 5-Bromothiazole-2-carbaldehyde.
  • PubChem. 4-Amino-2-bromothiazole-5-carboxylic acid.
  • Kernag, C. A., et al. (Year). Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.
  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. MDPI.
  • Pardhi, T. R., et al. (2018). Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. MedChemComm, 9(9), 1472–1490.
  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Molecules.
  • Wang, L., et al. (2021). The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. Iranian Journal of Pharmaceutical Research, 20(3), 121-131.
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  • Synthesis and Biological Screening of Thiazole-5-Carboxamide Derivatives.
  • Fringuelli, R., et al. (2005). Role of 1,4-benzothiazine derivatives in medicinal chemistry. Mini Reviews in Medicinal Chemistry, 5(12), 1061-1073.
  • Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics. RSC Publishing.
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  • Sigma-Aldrich. 2-Bromothiazole-5-carboxaldehyde.
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Application Notes and Protocols: 4-Bromothiazole-5-carbaldehyde as a Versatile Intermediate for Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Strategic Importance of the Thiazole Moiety in Modern Agrochemicals

The thiazole ring is a privileged scaffold in medicinal and agrochemical sciences, conferring a unique combination of metabolic stability, hydrogen bonding capacity, and diverse biological activities.[1] Within this class of compounds, 4-bromothiazole-5-carbaldehyde has emerged as a highly versatile and reactive intermediate for the synthesis of a new generation of fungicides and herbicides. Its strategic placement of a bromine atom at the 4-position and a formyl group at the 5-position allows for sequential and regioselective functionalization, providing a powerful platform for the construction of complex agrochemical candidates.

The bromine atom serves as an excellent handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[2] This enables the introduction of various aryl and heteroaryl fragments, which are often crucial for modulating the biological activity and spectrum of the final product. The aldehyde functionality, on the other hand, is a gateway to a plethora of chemical transformations, including reductive amination to form substituted amines, and Wittig reactions to introduce carbon-carbon double bonds.[3][4] These transformations are instrumental in building the side chains and linkers that fine-tune the physicochemical properties and target engagement of the agrochemical.

This application note provides a detailed guide for the utilization of 4-bromothiazole-5-carbaldehyde in the synthesis of key agrochemical substructures, with a focus on fungicidal thiazole carboxamides and herbicidal derivatives. The protocols are designed to be robust and adaptable, providing a solid foundation for research and development in the agrochemical sector.

Fungicidal Thiazole Carboxamides: Targeting Succinate Dehydrogenase

A significant class of fungicides derived from thiazole intermediates are the succinate dehydrogenase inhibitors (SDHIs). These compounds disrupt the fungal respiratory chain by blocking the activity of the succinate dehydrogenase enzyme (Complex II), leading to a cessation of energy production and ultimately, cell death.[5][6] The thiazole carboxamide scaffold has proven to be particularly effective in this regard.[7]

Synthetic Strategy: A Modular Approach

The synthesis of fungicidal thiazole carboxamides from 4-bromothiazole-5-carbaldehyde typically follows a modular, multi-step approach. This allows for the systematic variation of different parts of the molecule to optimize biological activity.

G A 4-Bromothiazole-5-carbaldehyde B Step 1: Suzuki Coupling (Aryl/Heteroaryl Introduction) A->B Arylboronic acid, Pd catalyst, Base C 4-Arylthiazole-5-carbaldehyde B->C D Step 2: Oxidation C->D e.g., KMnO4, Oxone® E 4-Arylthiazole-5-carboxylic Acid D->E F Step 3: Amide Coupling E->F Substituted Aniline, Coupling Agent (e.g., EDC, HOBt) G Target Fungicide: Thiazole Carboxamide F->G

Caption: Synthetic workflow for thiazole carboxamide fungicides.

Protocol 1: Suzuki-Miyaura Coupling of 4-Bromothiazole-5-carbaldehyde

This protocol describes a representative Suzuki-Miyaura coupling reaction to introduce an aryl group at the 4-position of the thiazole ring. The choice of the arylboronic acid is critical for the final biological activity of the fungicide.

Rationale: The Suzuki-Miyaura coupling is a robust and highly versatile method for C-C bond formation.[8] The use of a palladium catalyst, such as Pd(dppf)Cl₂, in the presence of a base like potassium carbonate, facilitates the coupling of the arylboronic acid with the bromothiazole derivative.[9] Dimethoxyethane is a suitable solvent for this transformation.

Materials:

  • 4-Bromothiazole-5-carbaldehyde

  • Arylboronic acid (e.g., 4-fluorophenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromothiazole-5-carbaldehyde (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Add a degassed mixture of DME and water (4:1 v/v).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-arylthiazole-5-carbaldehyde.

Expected Outcome & Characterization:

The reaction should yield the 4-arylthiazole-5-carbaldehyde as a solid. Characterization can be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.

CompoundAryl GroupTypical Yield¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
4-(4-Fluorophenyl)thiazole-5-carbaldehyde 4-Fluorophenyl75-85%9.9 (s, 1H, CHO), 8.9 (s, 1H, thiazole-H), 7.6-7.8 (m, 2H, Ar-H), 7.1-7.3 (m, 2H, Ar-H)185.1 (CHO), 163.5 (C-F), 155.2, 152.8, 131.2, 129.7, 128.4, 116.3
Protocol 2: Oxidation to 4-Arylthiazole-5-carboxylic Acid

This step converts the aldehyde to a carboxylic acid, which is then activated for amide bond formation.

Rationale: Various oxidizing agents can be employed for this transformation. A common and effective method is the use of potassium permanganate (KMnO₄) in an aqueous acetone solution.

Procedure:

  • Dissolve the 4-arylthiazole-5-carbaldehyde (1.0 eq) in a mixture of acetone and water.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of potassium permanganate (1.1 eq) in water, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Quench the reaction by adding a saturated solution of sodium sulfite until the purple color disappears.

  • Acidify the mixture with 2M HCl to a pH of ~2.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to yield the carboxylic acid.

Protocol 3: Amide Coupling to form Thiazole Carboxamides

This is the final step in the assembly of the target fungicide, where the carboxylic acid is coupled with a substituted aniline.

Rationale: The formation of the amide bond is typically achieved using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 1-hydroxybenzotriazole (HOBt).[10] This method proceeds under mild conditions and generally gives good yields.

Procedure:

  • To a solution of the 4-arylthiazole-5-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add EDC (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired substituted aniline (1.1 eq) and continue stirring at room temperature for 12-18 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to obtain the final thiazole carboxamide fungicide.

Herbicidal Derivatives via Reductive Amination and Wittig Reaction

The aldehyde functionality of 4-bromothiazole-5-carbaldehyde is a key feature for the synthesis of potential herbicides. Reductive amination allows for the introduction of N-alkyl or N-aryl side chains, while the Wittig reaction enables the formation of styryl and other unsaturated moieties, which are present in some classes of herbicides.

Protocol 4: Reductive Amination

This protocol outlines a one-pot reductive amination procedure to synthesize N-substituted (4-bromothiazol-5-yl)methanamines.

Rationale: Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds.[3] The reaction proceeds via the in-situ formation of an imine, which is then reduced by a mild reducing agent such as sodium triacetoxyborohydride (STAB).[11] STAB is particularly useful as it is selective for the reduction of imines in the presence of aldehydes.

G A 4-Bromothiazole-5-carbaldehyde C Imine/Iminium Ion Intermediate A->C B Primary/Secondary Amine B->C E Target Herbicide Precursor: Substituted Amine C->E D Sodium Triacetoxyborohydride (STAB) D->E

Caption: Reductive amination of 4-bromothiazole-5-carbaldehyde.

Procedure:

  • To a solution of 4-bromothiazole-5-carbaldehyde (1.0 eq) and a primary or secondary amine (1.1 eq) in dichloromethane (DCM), add acetic acid (1.2 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12-24 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 5: Wittig Reaction

This protocol describes the synthesis of a 4-bromo-5-(alkenyl)thiazole derivative, a potential building block for herbicides.

Rationale: The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds from aldehydes and phosphorus ylides.[4] The geometry of the resulting alkene can often be controlled by the choice of the ylide and reaction conditions.

Procedure:

  • Prepare the phosphorus ylide by treating a suitable phosphonium salt (e.g., benzyltriphenylphosphonium chloride) with a strong base (e.g., n-butyllithium) in an anhydrous solvent like tetrahydrofuran (THF) at low temperature.

  • To the solution of the ylide, add a solution of 4-bromothiazole-5-carbaldehyde (1.0 eq) in THF dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours.

  • Quench the reaction with water and extract with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to isolate the desired alkene.

Conclusion

4-Bromothiazole-5-carbaldehyde is a valuable and versatile building block for the synthesis of novel agrochemicals. Its dual functionality allows for a wide range of chemical transformations, enabling the creation of diverse libraries of compounds for biological screening. The protocols outlined in this application note provide a solid foundation for researchers to explore the potential of this intermediate in the development of next-generation fungicides and herbicides. The modular nature of the synthetic routes offers ample opportunities for structural optimization to enhance potency, selectivity, and environmental profile.

References

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. (2021, August 19). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2016, July 29). MDPI. Retrieved January 27, 2026, from [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Synthesis and Biological Screening of Thiazole-5-Carboxamide Derivatives. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives. (n.d.). SpringerLink. Retrieved January 27, 2026, from [Link]

  • Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. (2023, February 17). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]

  • Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate. (n.d.). Google Patents.
  • 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. (2023, September 20). OpenStax. Retrieved January 27, 2026, from [Link]

  • Thiencarbazone-methyl (Ref: BYH 18636 ). (n.d.). AERU. Retrieved January 27, 2026, from [Link]

  • Succinate-Dehydrogenase Inhibitor (SDHI) Resistance Evolution in Plant Pathogens. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H 2 O. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Thiencarbazone-methyl + Isoxaflutole: A New Herbicide Premixture for Preemergence Weed Control in Corn. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Google Books.
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  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (2023, October 17). Green Chemistry. Retrieved January 27, 2026, from [Link]

  • 1H and 13C NMR spectral assignments of some tetracyclic phenothiazine derivatives. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Reaction of Phosphorus Ylides with Carbonyl Compounds in Supercritical Carbon Dioxide. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

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Protocols for the Formylation of 4-Bromothiazole: A Detailed Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The formylation of the thiazole ring is a cornerstone transformation in the synthesis of a vast array of biologically active molecules and functional materials. The resulting thiazolecarboxaldehydes are versatile intermediates, readily elaborated into a variety of functional groups. This guide provides a comprehensive overview of the primary methods for the formylation of 4-bromothiazole, a key building block in medicinal chemistry. We will delve into the mechanistic underpinnings of these reactions, providing detailed, field-proven protocols and an analysis of the factors governing regioselectivity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful synthetic tools.

Understanding the Reactivity of the 4-Bromothiazole Ring

The thiazole ring is an electron-deficient heterocycle, a consequence of the electron-withdrawing nature of the nitrogen and sulfur heteroatoms. This inherent electronic character makes it less susceptible to classical electrophilic aromatic substitution reactions compared to more electron-rich heterocycles like thiophene. The bromine atom at the 4-position further influences the ring's reactivity through its inductive electron-withdrawing and resonance electron-donating effects.

The formylation of 4-bromothiazole can principally occur at two positions: C2 and C5. The choice of synthetic methodology is paramount in directing the formylation to the desired position. Two primary strategies have proven effective: Metal-Halogen Exchange followed by quenching with a formylating agent and the Vilsmeier-Haack reaction .

Protocol 1: Regioselective Formylation at the C2 Position via Metal-Halogen Exchange

This method is a powerful and widely used strategy for the introduction of a formyl group at a specific carbon atom bearing a halogen. The reaction proceeds via a lithium-halogen exchange to generate a highly reactive organolithium intermediate, which is then trapped with an electrophilic formylating agent, typically N,N-dimethylformamide (DMF).

Mechanistic Rationale

The reaction is initiated by the treatment of 4-bromothiazole with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures. A halogen-metal exchange occurs, selectively replacing the bromine atom with a lithium atom to form 4-lithiothiazole. This organolithium species is a potent nucleophile. Subsequent addition of DMF results in the nucleophilic attack of the lithiated thiazole on the carbonyl carbon of DMF. The resulting tetrahedral intermediate is then hydrolyzed during aqueous workup to yield the desired 4-bromothiazole-2-carboxaldehyde. The low reaction temperature is crucial to prevent side reactions, such as the decomposition of the organolithium intermediate or reaction with the solvent.

Caption: Mechanism of C2 Formylation via Metal-Halogen Exchange.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the lithiation and formylation of aryl halides.[1]

Materials:

  • 4-Bromothiazole

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (solution in hexanes, e.g., 2.5 M)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Dry, argon-flushed glassware

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon/nitrogen inlet, add 4-bromothiazole (1.0 eq). Dissolve the starting material in anhydrous THF (approximately 0.2 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of n-butyllithium in hexanes (1.1 eq) dropwise to the stirred solution, maintaining the temperature below -70 °C. The addition should take approximately 15-20 minutes. Stir the reaction mixture at -78 °C for 1 hour.

  • Formylation: Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture at -78 °C. The addition should be slow to control the exotherm. After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.

  • Quenching: Slowly warm the reaction mixture to 0 °C and then quench by the careful addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 4-bromo-2-formylthiazole.

Protocol 2: Formylation at the C5 Position via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds. While thiazole itself is electron-deficient, the presence of certain substituents can activate the ring towards this transformation. In the case of 4-bromothiazole, the reaction can be directed to the C5 position.

Mechanistic Rationale

The Vilsmeier-Haack reaction begins with the formation of the Vilsmeier reagent, a chloroiminium salt, from the reaction of a substituted amide (like DMF) with phosphorus oxychloride (POCl₃).[2] This electrophilic species then attacks the electron-rich position of the aromatic substrate. For 4-bromothiazole, the C5 position is more susceptible to electrophilic attack than the C2 position due to the electronic influence of the adjacent sulfur atom and the deactivating effect of the bromine at C4. The reaction proceeds through a sigma complex intermediate, which then rearomatizes by losing a proton. The resulting iminium salt is subsequently hydrolyzed during workup to yield the aldehyde.

Caption: Mechanism of C5 Formylation via Vilsmeier-Haack Reaction.

Detailed Experimental Protocol

This protocol is based on general procedures for the Vilsmeier-Haack formylation of heterocycles.[3]

Materials:

  • 4-Bromothiazole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ice

  • Argon or Nitrogen gas supply

  • Dry, argon-flushed glassware

Procedure:

  • Vilsmeier Reagent Formation: To a dry, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet, add anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.2 eq) dropwise to the DMF, keeping the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Substrate Addition: To this mixture, add a solution of 4-bromothiazole (1.0 eq) in anhydrous DCM dropwise at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40-50 °C) for 2-4 hours. Monitor the reaction progress by TLC.

  • Hydrolysis: After the reaction is complete, cool the mixture to 0 °C and carefully pour it onto crushed ice.

  • Neutralization: Slowly neutralize the acidic solution by the portion-wise addition of solid sodium bicarbonate or by the slow addition of a saturated aqueous NaHCO₃ solution until the effervescence ceases and the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).

  • Work-up: Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 4-bromo-5-formylthiazole.

Regioselectivity: C2 vs. C5 Formylation

The regiochemical outcome of the formylation of 4-bromothiazole is highly dependent on the reaction mechanism.

MethodPosition of FormylationRationale
Metal-Halogen Exchange C2The reaction proceeds through a lithium-halogen exchange at the C4-Br bond, followed by formylation at the now lithiated C2 position. This is a directed reaction based on the position of the halogen.
Vilsmeier-Haack Reaction C5This is an electrophilic aromatic substitution. The C5 position is electronically favored for electrophilic attack due to the directing effect of the sulfur atom and the deactivating nature of the bromine at C4.

Data Summary

ProductMethodTypical YieldReference
4-Bromo-2-formylthiazoleMetal-Halogen Exchange60-75%General procedure, yields may vary
4-Bromo-5-formylthiazoleVilsmeier-Haack50-70%[3]

Note: Yields are highly dependent on the specific reaction conditions, scale, and purity of reagents. The provided ranges are typical for these transformations.

Conclusion

The formylation of 4-bromothiazole can be achieved with good regioselectivity by choosing the appropriate synthetic method. Metal-halogen exchange with n-BuLi followed by quenching with DMF reliably provides the 4-bromo-2-formylthiazole isomer. Conversely, the Vilsmeier-Haack reaction directs the formylation to the C5 position. A thorough understanding of the underlying mechanisms is crucial for predicting the outcome and for troubleshooting these important synthetic transformations. The protocols provided herein offer a solid foundation for the successful synthesis of these valuable intermediates in a research and development setting.

References

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (n.d.). PMC. Retrieved January 27, 2026, from [Link]

  • Thiazole derivatives. (2007). Google Patents.
  • Synthesis and Bioactivity of Novel Phenothiazine-Based Thiazole Derivatives. (2015). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Synthesis and characterization of new aromatic aldehyde/ketone 4-(β-d-glucopyranosyl)thiosemicarbazones. (2009). Sci-Hub. Retrieved January 27, 2026, from [Link]

  • Synthesis method of 2-bromo-5-chlorothiazole-4-carboxylate. (n.d.). Google Patents.
  • Kinetic and thermodynamic control in the lithiation of 2,6-dimethylchromone, and selective lithiations in 2-(x-furyl)chromones and in furanochromones related to khellin. (1983). Journal of the Chemical Society, Perkin Transactions 1. Retrieved January 27, 2026, from [Link]

  • The preparation method of 2-thiazole carboxaldehyde compounds. (n.d.). Google Patents.
  • Synthesis and formylation reaction of 4‐(4‐bromophenyl)thiazol‐2‐amine... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Lithium Halogen exchange using n-BuLi and DMF for formylation failing why? (2015). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Regioselective Functionalization of the Thiazole Scaffold Using TMPMgCl·LiCl and TMP2Zn·2MgCl2·2LiCl. (2011). The Journal of Organic Chemistry. Retrieved January 27, 2026, from [Link]

  • Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. (2010). NIH. Retrieved January 27, 2026, from [Link]

  • Vilsmeier–Haack reaction. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

  • Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. (2007). PMC. Retrieved January 27, 2026, from [Link]

  • Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. (2018). ResearchGate. Retrieved January 27, 2026, from [Link]

Sources

Introduction: The Strategic Importance of 4-Arylthiazole-5-carbaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

APPLICATION NOTE

Suzuki Coupling Reactions of 4-Bromothiazole-5-carbaldehyde: A Comprehensive Guide for Synthetic Chemists

The thiazole ring is a privileged scaffold in medicinal chemistry and materials science, appearing in a multitude of biologically active compounds and functional organic materials.[1] The targeted functionalization of this heterocycle is therefore of paramount importance. 4-Bromothiazole-5-carbaldehyde serves as a versatile and powerful building block, enabling the introduction of diverse aryl and heteroaryl substituents at the C4-position via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3] This reaction is a cornerstone of modern organic synthesis due to its remarkable functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid coupling partners.[2][4][5]

This guide provides an in-depth exploration of the Suzuki coupling with 4-bromothiazole-5-carbaldehyde, moving beyond a simple recitation of steps to explain the underlying principles that govern catalyst selection, reaction optimization, and troubleshooting. The protocols and insights contained herein are designed for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation.

Mechanistic Considerations for a Heteroaromatic Aldehyde Substrate

The efficacy of a Suzuki-Miyaura coupling hinges on the smooth execution of a catalytic cycle involving a palladium complex.[6] Understanding this cycle is critical for rational optimization and troubleshooting. The key steps are: Oxidative Addition , Transmetalation , and Reductive Elimination .[7][8]

  • Oxidative Addition: The cycle begins with the insertion of a Pd(0) species into the carbon-bromine bond of the 4-bromothiazole-5-carbaldehyde.[6][7] The electron-deficient nature of the thiazole ring, further accentuated by the electron-withdrawing aldehyde group, generally facilitates this rate-limiting step.

  • Transmetalation: Following oxidative addition, the organic moiety from the boronic acid (or ester) is transferred to the palladium(II) complex. This step requires activation of the organoboron species by a base.[9] The base reacts with the boronic acid to form a more nucleophilic "ate" complex, which then efficiently transfers its organic group to the palladium center.

  • Reductive Elimination: In the final step, the two organic fragments (the thiazole and the new aryl group) are coupled together, regenerating the active Pd(0) catalyst and releasing the desired 4-arylthiazole-5-carbaldehyde product.[6][8]

It is noteworthy that the thiazole nitrogen can coordinate to the palladium center, potentially influencing the kinetics and stability of the catalytic intermediates.[10] This interaction can be beneficial, but in some cases of catalyst poisoning, especially with Lewis basic heterocycles, additives like trimethyl borate may be used to mitigate these effects under anhydrous conditions.[11]

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)(Br)L₂ (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition (+ Ar-Br) TM_Complex Ar-Pd(II)-Ar'L₂ (Transmetalation Complex) OA_Complex->TM_Complex Transmetalation (+ Ar'-B(OR)₂ + Base) TM_Complex->Pd0 Reductive Elimination (- Ar-Ar') ArBr 4-Bromothiazole-5-carbaldehyde (Ar-Br) ArB Arylboronic Acid (Ar'-B(OH)₂) Product 4-Arylthiazole-5-carbaldehyde (Ar-Ar')

Diagram 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Core Experimental Protocol: A Validated Starting Point

This protocol provides a robust and generally applicable starting point for the Suzuki coupling of 4-bromothiazole-5-carbaldehyde. It is designed to be a self-validating system, incorporating in-process checks and a thorough workup.

Materials & Reagents:
  • 4-Bromothiazole-5-carbaldehyde (1.0 equiv)

  • Arylboronic acid or boronate ester (1.2–1.5 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2–5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 equiv)

  • Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, or DMF)

  • Degassed Water

  • Inert Gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (Schlenk flask or equivalent)

Step-by-Step Methodology:
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromothiazole-5-carbaldehyde (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times. This is crucial to prevent oxidation of the Pd(0) catalyst.[6]

  • Solvent Addition: Under a positive pressure of inert gas, add the anhydrous organic solvent (e.g., 1,4-Dioxane) followed by degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water). The mixture should be stirred to ensure good suspension of the reagents.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv) to the flask. For air-stable pre-catalysts, this can be done along with the other solids in Step 1. For air-sensitive catalysts, add them under a positive flow of inert gas.

  • Heating and Monitoring: Immerse the flask in a preheated oil bath (typically 80–110 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 4-bromothiazole-5-carbaldehyde is consumed (typically 2–16 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 4-arylthiazole-5-carbaldehyde product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification cluster_analysis Analysis A 1. Add Solids to Flame-Dried Flask (Substrate, Boronic Acid, Base) B 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) A->B C 3. Add Degassed Solvents & Catalyst B->C D 4. Heat to Reaction Temp (e.g., 80-110 °C) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Quench & Aqueous Workup (EtOAc / H₂O Extraction) E->F Upon Completion G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I 9. Characterization (NMR, MS) H->I

Diagram 2: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Optimization and Troubleshooting

While the core protocol is robust, achieving optimal yields across a diverse range of substrates often requires fine-tuning. The choice of catalyst, base, and solvent system is interdependent and crucial for success.[12]

Parameter Selection Table
ComponentCommon ChoicesRationale & Field Insights
Pd Catalyst Pd(PPh₃)₄ : A classic, reliable choice but can be air-sensitive.[13] Pd(dppf)Cl₂ : Excellent for many heteroaromatic couplings; generally air-stable and highly active.[13] Pd₂(dba)₃ + Ligand : Requires a separate phosphine ligand (e.g., SPhos, XPhos), allowing for fine-tuning for difficult couplings.The electron-rich and bulky phosphine ligands stabilize the palladium center and promote the key steps of the catalytic cycle. For an electron-deficient substrate like 4-bromothiazole-5-carbaldehyde, a catalyst like Pd(dppf)Cl₂ often provides a good balance of activity and stability.[13]
Base K₂CO₃ : A common, effective, and inexpensive choice.[14] Cs₂CO₃ : More soluble and often more effective, especially for less reactive boronic acids, but more expensive. K₃PO₄ : A strong, non-nucleophilic base, often used in anhydrous conditions or for challenging substrates.[14]The base's primary role is to activate the boronic acid for transmetalation.[9] A stronger base can accelerate the reaction but may also promote side reactions if the substrate has base-sensitive functional groups. An aqueous base is typically required for boronic acids, though anhydrous conditions using boronate esters and bases like TMSOK have been developed for sensitive substrates.[11]
Solvent Dioxane/H₂O : A very common and effective mixture.[14] Toluene/H₂O : Good for higher temperatures. DMF or MeCN/H₂O : Useful for substrates with poor solubility in less polar solvents.[14][15]The solvent must solubilize the reagents and facilitate the interaction between the organic and aqueous phases. Dioxane is a frequent first choice, but solvent screening is a key part of optimization.[14]
Common Problems and Solutions
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxidation); Insufficiently strong base; Low reaction temperature; Catalyst poisoning.Ensure rigorous inert atmosphere technique. Switch to a more active catalyst/ligand system (e.g., use XPhos). Change to a stronger base (K₂CO₃ → Cs₂CO₃). Increase reaction temperature. For suspected catalyst poisoning by the thiazole, consider anhydrous conditions with additives like trimethyl borate.[11]
Protodeboronation The boronic acid is hydrolyzed back to the arene before it can couple. This is common with electron-rich or heteroaryl boronic acids.[6][13]Use a boronate ester (e.g., pinacol ester) which is more stable. Use anhydrous conditions with a base like K₃PO₄.[14] Minimize the amount of water in the reaction.[16]
Homocoupling of Boronic Acid Presence of oxygen or Pd(II) species at the start of the reaction.[6]Thoroughly degas all solvents and ensure a robust inert atmosphere. Use a pre-catalyst that reliably generates Pd(0) in situ.
Dehalogenation of Starting Material The bromine is replaced by hydrogen instead of the aryl group.This can be promoted by excess water or certain impurities.[16] Try reducing the water content or switching to anhydrous conditions. Ensure the purity of all reagents.

Safety Considerations

  • Palladium Catalysts: While used in small quantities, palladium compounds can be toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Organic solvents like 1,4-dioxane, toluene, and DMF are flammable and have associated health risks. Dioxane can form explosive peroxides upon storage.[14] Always work in a well-ventilated fume hood and consult the Safety Data Sheet (SDS) for each chemical.

  • Bases: Strong bases like potassium carbonate and cesium carbonate are corrosive and irritants. Avoid inhalation of dust and skin contact.

  • Inert Gas: Use of inert gases like argon or nitrogen requires proper setup to avoid pressure buildup in sealed systems.

Conclusion

The Suzuki-Miyaura cross-coupling of 4-bromothiazole-5-carbaldehyde is a highly effective and versatile method for synthesizing a wide range of 4-arylthiazole derivatives. Success in this reaction is predicated on a solid understanding of the underlying catalytic cycle and the critical role of each reaction component. By starting with a validated core protocol and applying rational principles of optimization and troubleshooting, researchers can efficiently access valuable compounds for applications in drug discovery and materials science.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Kassel, S. H., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 23(15), 6138–6142. Available at: [Link]

  • Hudson, J. B., et al. (2010). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Tetrahedron Letters, 51(1), 166-168. Available at: [Link]

  • Jafri, M. A., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(12), 14591-14604. Available at: [Link]

  • Valente, E. J., et al. (2012). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. Canadian Journal of Chemistry, 90(9), 728-734. Available at: [Link]

  • Rickhaus, M., et al. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Al-Masri, O. A., et al. (2021). Formamidinyl Thiazole-Based Palladium Complexes as Efficient Nano-sized Catalysts for Aqueous Suzuki–Miyaura Cross-Couplings. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Sancineto, L., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Scientific Reports, 7(1), 17822. Available at: [Link]

  • Kandri, I., et al. (2017). Synthesis of 5-arylthiazoles. Comparative study between Suzuki cross-coupling reaction and direct arylation. ResearchGate. Available at: [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from Rose-Hulman Institute of Technology website.
  • Laclef, S., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 853. Available at: [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?
  • Tanaka, K., et al. (2019). Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions. Journal of Chemical Education, 96(11), 2602-2606. Available at: [Link]

  • Valente, E. J., et al. (2012). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. Canadian Journal of Chemistry, 90(9), 728-734. Available at: [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde.
  • American Chemical Society. (2026). Transition Metal- and Catalyst-Free Acylation of Alkyl Halides Using α-Hydroxyketones as Acyl Anion Equivalents.
  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • BenchChem. (n.d.). A Comparative Benchmarking of Palladium Catalysts for the Suzuki Coupling of 5-Bromo-2-chlorobenzo[d]thiazole.
  • National Institutes of Health. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.
  • MDPI. (n.d.). Carboxyethylsilanetriol-Functionalized Al-MIL-53-Supported Palladium Catalyst for Enhancing Suzuki–Miyaura Cross-Coupling Reaction.
  • Royal Society of Chemistry. (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides.
  • ResearchGate. (n.d.). Synthesis of 4-halo-2 (5H)-furanones and their suzuki-coupling reactions with organoboronic acids. A general route to 4-aryl-2 (5 H).
  • Murgia, I., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(9), 10376-10389. Available at: [Link]

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Application Notes & Protocols for Thiazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

I. Introduction: The Enduring Relevance of the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to act as a versatile pharmacophore have cemented its role in the development of numerous therapeutic agents.[3][4] Thiazole derivatives exhibit an exceptionally broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][5] This is evidenced by the integration of the thiazole moiety into numerous clinically approved drugs, such as the anticancer agent Dasatinib and the antibiotic Penicillin.[3][4]

The aromatic nature of the thiazole ring and the presence of nitrogen and sulfur heteroatoms allow for a multitude of interactions with biological targets, including hydrogen bonding and π-π stacking, making them ideal candidates for enzyme inhibition and receptor modulation.[4][6] This guide provides an in-depth exploration of the synthesis, biological evaluation, and application of thiazole derivatives in modern drug discovery, offering field-proven protocols and mechanistic insights for researchers and drug development professionals.

II. Therapeutic Landscape of Thiazole Derivatives

The structural versatility of the thiazole nucleus allows for its application across a wide range of diseases. Modifications at various positions on the ring can produce compounds with potent and selective activities.[3]

  • Anticancer Activity: This is one of the most extensively studied areas. Thiazole derivatives have been shown to inhibit a variety of targets crucial for cancer cell proliferation and survival.[4][7] Mechanisms include the inhibition of protein kinases (e.g., EGFR, HER2, B-RAF), disruption of the cell cycle, induction of apoptosis, and inhibition of enzymes like human lactate dehydrogenase A (hLDHA).[7][8][9][10] For instance, some derivatives have shown potent cytotoxicity against breast (MCF-7), liver (HepG2), and cervical (HeLa) cancer cell lines, with IC50 values in the low micromolar and even nanomolar range.[7][8][11]

  • Antimicrobial Activity: The thiazole ring is a core component of many antimicrobial agents.[12] Derivatives have been developed to combat multidrug-resistant bacterial strains, including S. aureus and P. aeruginosa, and various fungal species. The presence of multiple thiazole rings within a single molecule has been shown to enhance antimicrobial potency.[12]

  • Anti-inflammatory and Analgesic Effects: Certain thiazole derivatives have demonstrated significant anti-inflammatory properties, positioning them as potential treatments for inflammatory disorders.[3][7]

  • Antidiabetic and Antimalarial Potential: Novel thiazole compounds have shown promise in managing diabetes by inhibiting enzymes like α-glucosidase or by restoring pancreatic insulin production in animal models.[5][13] Others have displayed potent inhibitory effects against Plasmodium falciparum, the parasite responsible for malaria.[5]

  • Neurological Applications: Thiazole-based compounds have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease, with some derivatives showing inhibitory activity in the nanomolar range.[14]

III. Synthesis of Thiazole Derivatives: The Hantzsch Synthesis Protocol

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most reliable and versatile methods for constructing the thiazole ring. It involves the condensation reaction between an α-haloketone and a thioamide.[15]

Causality and Experimental Rationale:

The reaction proceeds via a nucleophilic attack of the sulfur atom from the thioamide onto the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. The choice of solvent (typically a polar protic solvent like ethanol) facilitates the reaction by stabilizing the intermediates. The base is often not required but can be used to neutralize the H-X formed.

Hantzsch_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis P1 Dissolve Thioamide in Ethanol P2 Add α-Haloketone (Stoichiometric Amount) P1->P2 Mix R1 Reflux Mixture (e.g., 78°C for 2-6 hours) P2->R1 Heat R2 Monitor Reaction (TLC Analysis) R1->R2 Periodic Sampling W1 Cool to Room Temp. R2->W1 Reaction Complete W2 Neutralize with Base (e.g., NaHCO3 solution) W1->W2 W3 Extract with Organic Solvent (e.g., Ethyl Acetate) W2->W3 W4 Dry Organic Layer (e.g., Na2SO4) W3->W4 W5 Concentrate in vacuo W4->W5 PU1 Purify via Column Chromatography W5->PU1 PU2 Characterize Product (NMR, IR, Mass Spec) PU1->PU2

Caption: General workflow for the Hantzsch thiazole synthesis.
Protocol: Synthesis of 2-Aryl-4-methylthiazole

Materials:

  • Thiobenzamide (1.0 eq)

  • Chloroacetone (1.1 eq)

  • Ethanol (95%)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware, reflux condenser, magnetic stirrer/hotplate

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve thiobenzamide (e.g., 1.37 g, 10 mmol) in 30 mL of 95% ethanol.

  • Addition of Reagent: To the stirring solution, add chloroacetone (e.g., 0.86 mL, 11 mmol) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4 hours.

    • Scientist's Note: The reaction progress should be monitored every hour using Thin Layer Chromatography (TLC). A developing system of 3:1 Hexane:Ethyl Acetate is typically effective. The disappearance of the starting materials indicates reaction completion.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly add saturated NaHCO₃ solution until the pH is neutral (~7) to neutralize the HCl byproduct.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product three times with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid/oil by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to yield the pure 2-aryl-4-methylthiazole.

  • Characterization: Confirm the structure of the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

IV. Biological Evaluation: Screening for Anticancer Activity

Once a library of thiazole derivatives is synthesized, a systematic screening process is required to identify promising lead compounds. A common and effective primary screen for anticancer potential is the in vitro cytotoxicity assay.

Screening_Workflow cluster_synthesis Compound Library cluster_primary Primary Screening cluster_secondary Secondary & Mechanistic Assays cluster_lead Lead Identification S1 Synthesized Thiazole Derivatives P1 In Vitro Cytotoxicity Assay (e.g., MTT on Cancer Cell Lines) S1->P1 P2 Determine IC50 Values P1->P2 L1 Identify 'Hit' Compounds (Potent & Selective) P2->L1 Select compounds with low IC50 values S2 Target-Based Assays (e.g., Kinase Inhibition) L2 Structure-Activity Relationship (SAR) Studies S2->L2 S3 Cell-Based Mechanistic Assays (Apoptosis, Cell Cycle Analysis) S3->L2 L1->S2 L1->S3 L3 Lead Optimization L2->L3

Caption: A typical workflow for screening novel chemical entities.
Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the resulting solution is proportional to the number of viable cells.[7]

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Dimethyl sulfoxide (DMSO)

  • Test thiazole derivatives (dissolved in DMSO)

  • 96-well microtiter plates

  • Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells using trypsin-EDTA. Resuspend the cells in complete medium and seed them into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the thiazole test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Self-Validation: Include control wells:

      • Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the test compounds.

      • Positive Control: Cells treated with a known cytotoxic drug (e.g., Staurosporine or Doxorubicin).

      • Blank: Wells with medium but no cells.

  • Incubation: Incubate the plate for another 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours. During this time, viable cells will form purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and determine the IC₅₀ value (the concentration of the drug that inhibits cell growth by 50%) using non-linear regression analysis.

V. Case Study: Thiazole Derivatives as Kinase Inhibitors

Protein kinases are critical regulators of cell signaling pathways, and their aberrant activity is a hallmark of many cancers.[16] Thiazole derivatives have proven to be highly effective scaffolds for designing potent kinase inhibitors.[11][16] For example, derivatives have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), key drivers in breast and other cancers.[10]

Mechanism of Action:

Many small-molecule kinase inhibitors, including thiazole-based drugs, are ATP-competitive. They occupy the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrate proteins. This blocks the signal transduction cascade that promotes cell proliferation and survival, ultimately leading to cell cycle arrest and apoptosis.[7][10]

Kinase_Inhibition_Pathway GF Growth Factor (e.g., EGF) Receptor EGFR/HER2 Receptor Tyrosine Kinase ATP Binding Pocket GF->Receptor Binds & Activates Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Receptor->Downstream Phosphorylates & Activates Apoptosis Apoptosis & Cell Cycle Arrest Receptor->Apoptosis Inhibition Leads to Thiazole Thiazole Derivative (Inhibitor) Thiazole->Receptor:p Blocks Binding ATP ATP ATP->Receptor:p Binds Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes

Caption: Inhibition of EGFR/HER2 signaling by a thiazole derivative.
Data Presentation: Representative Thiazole-Based Kinase Inhibitors

The following table summarizes the in vitro activity of selected thiazole derivatives against key cancer-related kinases. This data is crucial for establishing structure-activity relationships (SAR) and guiding lead optimization.

Compound IDTarget Kinase(s)IC₅₀ (µM)Target Cancer Cell LineReference
Compound 39 EGFR / HER20.153 / 0.108MCF-7 (Breast)[10]
Compound 43 EGFR / HER20.122 / 0.078MCF-7 (Breast)[10]
Compound 4c VEGFR-20.15MCF-7 (Breast)[7]
Compound 40 B-RAFV600E0.0231WM266.4 (Melanoma)[11]
Sorafenib VEGFR-2 (Control)0.059N/A[7]
Dabrafenib B-RAFV600E (Control)0.0472N/A[11]

VI. Conclusion and Future Perspectives

The thiazole scaffold continues to be a cornerstone of drug discovery, offering a remarkable combination of synthetic accessibility and diverse pharmacological activity.[5] Current research is focused on synthesizing novel derivatives with improved potency, selectivity, and pharmacokinetic profiles.[4] Future efforts will likely involve the use of computational modeling to design more targeted inhibitors, the exploration of thiazole derivatives as agents for combination therapies, and their application in emerging therapeutic areas. The versatility and proven success of this heterocyclic core ensure its prominent role in the future of medicine.

References

  • Al-Ostoot, F.H., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available at: [Link]

  • Azam, F., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available at: [Link]

  • Nexus, P. (2024). A review on thiazole based compounds & it's pharmacological activities. Pharma Times. Available at: [Link]

  • Singh, S., et al. (2023). Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega. Available at: [Link]

  • Abdel-Wahab, B.F., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. Available at: [Link]

  • Bhat, B.A., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

  • Chen, X., et al. (2023). Application and synthesis of thiazole ring in clinically approved drugs. European Journal of Medicinal Chemistry. Available at: [Link]

  • El-Sayed, N.N.E., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. Available at: [Link]

  • Hassan, M.Z., et al. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Future Medicinal Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Available at: [Link]

  • El-Sayed, N.N.E., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. Available at: [Link]

  • Kumar, D., et al. (2013). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. Organic & Biomolecular Chemistry. Available at: [Link]

  • Kamal, A., et al. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Organic Chemistry. Available at: [Link]

  • Al-Ostoot, F.H., et al. (2025). Evaluation of 1,3-Thiazole Derivatives with Pharmaceutical and Chemical Activity: a Review. ResearchGate. Available at: [Link]

  • Al-Ghorbani, M., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. Available at: [Link]

  • Amir, M., et al. (2022). New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity. European Journal of Medicinal Chemistry. Available at: [Link]

  • Nivedya, T., et al. (2024). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. ResearchGate. Available at: [Link]

  • Alqahtani, A.M., et al. (2022). Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity. Journal of Pharmaceutical Negative Results. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Bromothiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of 4-Bromothiazole-5-carbaldehyde. This critical building block in medicinal chemistry demands high purity for successful downstream applications, yet its aldehyde functionality presents unique purification hurdles. This document is structured as a dynamic troubleshooting guide and FAQ section to directly address common experimental issues.

Troubleshooting Guide: Overcoming Common Purification Challenges

This section addresses specific problems encountered during the purification of 4-Bromothiazole-5-carbaldehyde, offering causative explanations and actionable solutions.

Problem 1: Low Purity (<95%) After Silica Gel Column Chromatography

You've performed flash column chromatography on your crude product, but TLC and NMR analysis still show significant impurities.

  • Potential Cause 1: Co-elution of Impurities. Structurally similar impurities, such as unreacted starting materials or regioisomers, may have polarity very close to the desired product, leading to poor separation with standard solvent systems.

  • Potential Cause 2: On-Column Degradation. Aldehydes can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation, polymerization, or tautomerization during purification.[1] This is often observed as streaking on the TLC plate.

  • Potential Cause 3: Oxidation. The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid (4-bromo-5-thiazolecarboxylic acid), especially if the crude material is exposed to air for extended periods.[2][3] This impurity can be difficult to separate due to its high polarity.

  • Recommended Solutions:

    • Optimize the Mobile Phase: Systematically screen different solvent systems. While Hexane/Ethyl Acetate is a common starting point, consider alternatives. Sometimes, adding a small percentage of a more polar solvent like methanol or a less polar one like dichloromethane can significantly improve resolution.[4][5]

    • Consider an Alternative Stationary Phase: If degradation on silica is suspected, switch to a neutral stationary phase like alumina. For highly polar impurities, a reverse-phase (C18) column chromatography approach may be more effective.[6]

    • Use a Gradient Elution: Instead of an isocratic (constant solvent ratio) elution, a shallow gradient (e.g., from 5% to 20% Ethyl Acetate in Hexane over 10-15 column volumes) can effectively separate closely eluting spots.

    • Pre-treat the Crude Material: If the carboxylic acid impurity is significant, a simple liquid-liquid extraction can be performed. Dissolve the crude material in a suitable organic solvent (e.g., Ethyl Acetate) and wash with a mild aqueous base like sodium bicarbonate solution. This will deprotonate the carboxylic acid, pulling it into the aqueous layer, while the desired aldehyde remains in the organic phase.

Problem 2: The Product "Oils Out" During Recrystallization

You've attempted to recrystallize the purified solid, but instead of forming crystals, it separates as an oil.

  • Potential Cause 1: Inappropriate Solvent Choice. The solvent may be too effective, keeping the compound dissolved even at low temperatures. Conversely, if the compound's solubility is too low, it may crash out of solution as an amorphous solid or oil.

  • Potential Cause 2: Cooling Rate is Too Fast. Rapidly cooling the saturated solution does not provide sufficient time for an ordered crystal lattice to form, promoting the separation of a super-saturated oily phase.

  • Potential Cause 3: Presence of Impurities. Impurities can disrupt the crystal lattice formation and cause melting point depression, leading to oiling out.

  • Recommended Solutions:

    • Systematic Solvent Screening: Test the solubility of your compound in a range of solvents at both room temperature and at their boiling points. An ideal recrystallization solvent dissolves the compound when hot but has poor solubility when cold.

    • Employ a Two-Solvent System: This is often highly effective. Dissolve the compound in a minimal amount of a "good" solvent (one in which it is highly soluble, e.g., acetone or ethyl acetate). Then, slowly add a "poor" solvent (one in which it is insoluble, e.g., hexanes or water) dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point).[7] Allow this solution to cool slowly.

    • Ensure Slow Cooling: Once the solution is prepared, insulate the flask (e.g., with glass wool or by placing it in a warm water bath that is allowed to cool to room temperature) to slow the cooling process. Do not place it directly into an ice bath until crystal formation is complete at room temperature.

    • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

Problem 3: Low Overall Yield After Purification

After completing the purification protocol, the final isolated mass is significantly lower than expected.

  • Potential Cause 1: Product Loss in Mother Liquor. During recrystallization, a portion of the product will always remain dissolved in the cold solvent (mother liquor). Using an excessive volume of solvent will exacerbate this issue.

  • Potential Cause 2: Irreversible Adsorption on Stationary Phase. The polar aldehyde and the thiazole nitrogen can interact strongly with the silica gel surface, sometimes leading to irreversible adsorption, especially if the mobile phase is not polar enough to elute the compound effectively.

  • Potential Cause 3: Decomposition. As mentioned, aldehydes can be unstable. Exposure to strong acids, bases, or prolonged heat during solvent evaporation can lead to degradation and loss of material.

  • Recommended Solutions:

    • Minimize Recrystallization Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the solid. After filtering the crystals, you can cool the mother liquor further to obtain a second, albeit less pure, crop of crystals.

    • Monitor Chromatography with TLC: Track the elution of your compound from the column using TLC. If the product is not eluting, gradually increase the polarity of the mobile phase. After the run, you can flush the column with a very polar solvent (e.g., 10% Methanol in DCM) to check if any product was irreversibly bound.

    • Use Moderate Temperatures: When removing solvent using a rotary evaporator, use a moderate water bath temperature (typically ≤ 40 °C) to minimize thermal degradation.[8]

    • Work Under an Inert Atmosphere: If oxidation is a concern, perform work-up and purification steps under a nitrogen or argon atmosphere to protect the aldehyde functionality.

Purification Workflow Decision Diagram

The following diagram outlines a logical workflow for selecting an appropriate purification strategy for crude 4-Bromothiazole-5-carbaldehyde.

G start Crude 4-Bromothiazole-5-carbaldehyde is_solid Is the crude material a solid? start->is_solid tlc_check Analyze by TLC. Are there multiple distinct spots? is_solid->tlc_check Yes column Perform Column Chromatography is_solid->column No (Oil) recrystallize Attempt Recrystallization tlc_check->recrystallize No (Mainly one spot) tlc_check->column Yes purity_check Assess Purity (NMR, HPLC, MP) recrystallize->purity_check column->purity_check success Pure Product (>98%) purity_check->success Yes troubleshoot Purity insufficient. Consult Troubleshooting Guide. purity_check->troubleshoot No

Caption: Decision tree for selecting a purification method.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of pure 4-Bromothiazole-5-carbaldehyde? Pure 4-Bromothiazole-5-carbaldehyde is typically a solid, often appearing as a light yellow or white crystalline powder. While melting points can vary slightly based on residual solvents or polymorphic forms, they are often reported in ranges. For example, related bromothiazole carboxaldehydes have melting points such as 108-113 °C or 66-70 °C depending on the isomer.

Q2: How should I properly store the purified compound to ensure its stability? Due to the aldehyde's sensitivity to oxidation, long-term stability is crucial. The compound should be stored in a tightly sealed, amber glass vial to protect it from light. To prevent oxidation, the air in the vial should be displaced with an inert gas like argon or nitrogen. For maximum shelf-life, store at a reduced temperature, typically between 2-8 °C.[9]

Q3: What analytical techniques are essential for confirming the purity and identity of the final product? A combination of techniques is recommended for a comprehensive assessment.

TechniqueInformation ProvidedKey Considerations
¹H NMR Confirms the chemical structure and identifies proton-containing impurities.The aldehyde proton signal is a key diagnostic peak.[4]
RP-HPLC Provides quantitative purity data (% area).The preferred method for routine purity assessment in pharmaceutical settings.[6][10]
TLC A quick, qualitative check for impurities and for monitoring reaction/column progress.Use a suitable solvent system (e.g., ethyl acetate/hexane).[11]
Melting Point A sharp, narrow melting point range is a strong indicator of high purity.A broad or depressed melting point suggests the presence of impurities.[11]
Mass Spec. Confirms the molecular weight of the compound.Useful for identifying unknown impurities.

Q4: Can I use Gas Chromatography (GC) to analyze this compound? While GC is an excellent technique for volatile and thermally stable compounds, it may be challenging for 4-Bromothiazole-5-carbaldehyde.[1] The compound's polarity and potential for thermal degradation in the hot injection port could lead to inaccurate results or peak tailing. HPLC is generally the more robust and reliable chromatographic method for this class of molecule.[6]

Purity Assessment Workflow

The following diagram illustrates the standard workflow for assessing the purity of the final product.

G cluster_preliminary Preliminary Checks cluster_confirmatory Confirmatory & Quantitative Analysis start Purified Solid tlc TLC (Single Spot?) start->tlc mp Melting Point (Sharp Range?) tlc->mp nmr ¹H NMR (Structural Integrity) mp->nmr hplc HPLC (Quantitative Purity >98%?) nmr->hplc ms Mass Spectrometry (Correct Mass?) hplc->ms final Release for Next Step ms->final All criteria met repurify Repurify if criteria not met ms->repurify Criteria failed

Caption: Standard workflow for purity and identity confirmation.

References

  • CA2483482A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents.
  • CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds - Google Patents.
  • Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling - Organic Syntheses Procedure. Available at: [Link]

  • 4-Bromothiazole-2-carboxaldehyde (96%) - Amerigo Scientific. Available at: [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available at: [Link]

  • Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid - ResearchGate. Available at: [Link]

  • What is the best solvent for purifying aldehyde in a column chromatography? - ResearchGate. Available at: [Link]

  • Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid - MDPI. Available at: [Link]

  • Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Available at: [Link]

  • CN1628108A - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents.
  • (PDF) The X-ray Structures of 2,4-Dibromothiazole and 2,4-Diacetyl-5-bromothiazole. Available at: [Link]

  • European Journal of Organic Chemistry. Available at: [Link]

  • 4-Bromothiazole | C3H2BrNS | CID 2763218 - PubChem - NIH. Available at: [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]

Sources

Technical Support Center: Synthesis of 4-Bromothiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-bromothiazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this critical building block. Our approach is rooted in mechanistic understanding to empower you to not only solve current issues but also to proactively mitigate them in future experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues you might encounter during your synthetic work.

I. Starting Material & Reagent Quality

Question 1: My final product is contaminated with other brominated thiazole species. What is the likely source and how can I prevent this?

Answer: This issue almost certainly originates from the purity of your starting material, 4-bromothiazole. The synthesis of 4-bromothiazole can often lead to a mixture of brominated isomers.

Causality: The direct bromination of thiazole is often unselective, leading to a mixture of 2-bromo-, 5-bromo-, and various dibrominated species (2,4-, 2,5-, and 4,5-dibromothiazole). The separation of these isomers can be challenging due to their similar physical properties. If your 4-bromothiazole starting material contains these isomers, they will likely undergo formylation alongside your desired reactant, leading to a difficult-to-separate mixture of brominated thiazole aldehydes.

Troubleshooting & Prevention:

  • Starting Material Analysis: Before beginning your synthesis, it is crucial to analyze your 4-bromothiazole starting material by Gas Chromatography-Mass Spectrometry (GC-MS) or ¹H NMR to determine its isomeric purity.

  • Purification of Starting Material: If significant isomeric impurities are detected, consider purifying the 4-bromothiazole by fractional distillation or preparative chromatography.

  • Selective Synthesis: If you are preparing your own 4-bromothiazole, consider a more regioselective synthetic route, such as the Sandmeyer reaction from 4-aminothiazole or a directed bromination strategy.

ImpurityTypical ¹H NMR (CDCl₃, δ ppm)
4-Bromothiazole ~8.7 (s, 1H, H2), ~7.8 (s, 1H, H5)
2-Bromothiazole~7.6 (d, 1H, H5), ~7.3 (d, 1H, H4)[1]
5-Bromothiazole~8.8 (s, 1H, H2), ~7.9 (s, 1H, H4)
2,4-Dibromothiazole~7.6 (s, 1H, H5)
4,5-Dibromothiazole~8.6 (s, 1H, H2)

Question 2: My lithiation-formylation reaction is low-yielding and I observe debrominated byproducts. What could be the cause?

Answer: This is a common issue in organolithium chemistry and can be attributed to several factors, including reagent quality, temperature control, and reaction setup.

Causality:

  • Reagent Decomposition: n-Butyllithium (n-BuLi) is thermally unstable and can undergo β-hydride elimination to form 1-butene and lithium hydride, especially at temperatures above -20 °C. This reduces the amount of active reagent available for the lithium-halogen exchange.[2]

  • Proton Sources: Organolithium reagents are extremely strong bases and will react with any available proton source, including water, alcohols, or even acidic C-H bonds on your substrate or in the solvent. This leads to the formation of debrominated 4-thiazole and reduces the yield of the desired lithiated intermediate.

  • Side Reactions with Solvent: At elevated temperatures, n-BuLi can react with ethereal solvents like THF.

Troubleshooting & Prevention:

  • Freshly Titrated n-BuLi: Always use a freshly titrated solution of n-BuLi to accurately determine its molarity.

  • Anhydrous Conditions: Ensure all glassware is oven- or flame-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.

  • Strict Temperature Control: Maintain a low temperature (typically -78 °C using a dry ice/acetone bath) throughout the addition of n-BuLi and the subsequent reaction period.

  • Reverse Addition: Consider adding the 4-bromothiazole solution dropwise to the n-BuLi solution at -78 °C to maintain a low concentration of the substrate and minimize side reactions.

II. Vilsmeier-Haack Formylation Impurities

Question 3: I am performing a Vilsmeier-Haack formylation and my workup is difficult, resulting in a low yield of the desired aldehyde. What is happening?

Answer: The Vilsmeier-Haack reaction proceeds through a stable iminium salt intermediate, which requires complete hydrolysis to liberate the aldehyde. Incomplete hydrolysis is a frequent cause of low yields and purification difficulties.

Causality: The Vilsmeier reagent, formed from DMF and POCl₃, is a chloroiminium salt.[3][4][5] This electrophile reacts with 4-bromothiazole to form a new, more stable iminium salt intermediate. The workup, typically involving the addition of water or an aqueous base, hydrolyzes this iminium salt to the aldehyde. If the hydrolysis is incomplete, the iminium salt can persist in the organic layer or during purification, leading to low recovery of the final product.

Troubleshooting & Prevention:

  • Vigorous Hydrolysis: During the workup, ensure vigorous stirring of the reaction mixture with the aqueous solution (e.g., saturated sodium bicarbonate or sodium acetate solution) to facilitate complete hydrolysis of the iminium intermediate.

  • Heating during Workup: Gently heating the mixture during the aqueous workup (e.g., to 40-50 °C) can accelerate the hydrolysis of the stable iminium salt.

  • pH Adjustment: Ensure the pH of the aqueous layer is basic (pH > 8) during workup to neutralize any remaining acidic reagents and promote the hydrolysis.

  • Extraction Efficiency: The product may have some solubility in the aqueous layer. Ensure thorough extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

Caption: Hydrolysis of the iminium intermediate to the final aldehyde.

Question 4: My NMR spectrum shows unreacted 4-bromothiazole and a low conversion to the product after Vilsmeier-Haack formylation. How can I improve the conversion?

Answer: Low conversion in a Vilsmeier-Haack reaction often points to issues with the activation of the formylating agent or insufficient reactivity of the substrate.

Causality: The Vilsmeier reagent needs to be pre-formed from DMF and an activating agent (commonly POCl₃, oxalyl chloride, or thionyl chloride) before the addition of the substrate.[3] If the reagent is not properly formed or if the reaction conditions are not optimal, the electrophilicity of the formylating species may be insufficient to react with the electron-deficient 4-bromothiazole ring.

Troubleshooting & Prevention:

  • Reagent Pre-formation: Ensure the Vilsmeier reagent is pre-formed by adding POCl₃ to DMF at a controlled temperature (typically 0 °C) and allowing it to stir for a sufficient time before adding the 4-bromothiazole.

  • Reaction Temperature: While the initial reagent formation is done at a low temperature, the formylation step may require heating. Monitor the reaction by TLC or LC-MS and, if necessary, slowly increase the temperature (e.g., to 40-60 °C) to drive the reaction to completion.

  • Stoichiometry: Ensure the correct stoichiometry of reagents. An excess of the Vilsmeier reagent (e.g., 1.5-2.0 equivalents) is often used to ensure complete conversion of the starting material.

III. Oxidation of (4-bromothiazol-5-yl)methanol Impurities

Question 5: I am synthesizing 4-bromothiazole-5-carbaldehyde by oxidizing (4-bromothiazol-5-yl)methanol and I am observing the formation of a significant amount of 4-bromothiazole-5-carboxylic acid. How can I avoid this over-oxidation?

Answer: The formation of the carboxylic acid is a classic example of over-oxidation. The choice of oxidizing agent and careful control of reaction conditions are paramount to stopping the oxidation at the aldehyde stage.

Causality: Aldehydes are susceptible to further oxidation to carboxylic acids, especially in the presence of strong oxidizing agents or when the reaction is allowed to proceed for too long. Reagents like potassium permanganate (KMnO₄) or chromic acid will readily over-oxidize primary alcohols to carboxylic acids.[6] Even milder reagents can cause over-oxidation if not used under controlled conditions.

Troubleshooting & Prevention:

  • Choice of Oxidant: Employ mild and selective oxidizing agents that are known to stop at the aldehyde stage. Excellent choices for this transformation include:

    • Dess-Martin Periodinane (DMP): This reagent is highly selective for the oxidation of primary alcohols to aldehydes under mild, neutral conditions.[7]

    • Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C), providing high yields of aldehydes with minimal over-oxidation.[8][9]

    • Manganese Dioxide (MnO₂): Activated MnO₂ is a useful heterogeneous oxidant for allylic and benzylic alcohols, and it can also be effective for heteroaromatic carbinols. It is generally mild and the reaction can be monitored by TLC, filtering off the solid reagent upon completion.

  • Reaction Monitoring: Carefully monitor the progress of the reaction by TLC or LC-MS. As soon as the starting alcohol is consumed, quench the reaction to prevent over-oxidation of the product aldehyde.

  • Stoichiometry of the Oxidant: Use a controlled amount of the oxidizing agent (typically 1.05-1.2 equivalents for DMP or Swern conditions) to avoid an excess that could promote over-oxidation.

Caption: Oxidation pathways of (4-bromothiazol-5-yl)methanol.

Question 6: My oxidation reaction is sluggish and incomplete, leaving a significant amount of unreacted (4-bromothiazol-5-yl)methanol. What can I do?

Answer: Incomplete oxidation can be due to several factors, including the quality of the oxidizing agent, insufficient equivalents, or suboptimal reaction conditions.

Causality:

  • Deactivated Oxidant: Some oxidizing agents, like MnO₂, can vary in activity depending on their preparation method and storage. Dess-Martin Periodinane can decompose if exposed to moisture.

  • Insufficient Reagent: An insufficient amount of the oxidizing agent will naturally lead to an incomplete reaction.

  • Low Temperature: While some oxidations require low temperatures to prevent side reactions, a temperature that is too low can significantly slow down the reaction rate.

Troubleshooting & Prevention:

  • Reagent Quality: Use a high-quality, fresh oxidizing agent. If using MnO₂, ensure it is "activated".

  • Stoichiometry: Increase the equivalents of the oxidizing agent incrementally (e.g., from 1.2 to 1.5 equivalents) and monitor the effect on the reaction.

  • Temperature Adjustment: If the reaction is sluggish at a low temperature (e.g., -78 °C for a Swern oxidation), allow it to slowly warm to a slightly higher temperature (e.g., -60 °C or -45 °C) while carefully monitoring for the formation of byproducts. For MnO₂ oxidations, gentle heating (e.g., to reflux in a suitable solvent like dichloromethane or chloroform) may be necessary.

IV. Purification & Stability

Question 7: I am having difficulty purifying my crude 4-bromothiazole-5-carbaldehyde by column chromatography. The product seems to be degrading on the silica gel.

Answer: Aldehydes, particularly those on electron-deficient heterocyclic rings, can be sensitive to the acidic nature of standard silica gel, leading to degradation or irreversible adsorption.

Causality: The surface of silica gel is acidic due to the presence of silanol groups. These acidic sites can catalyze various side reactions with sensitive functional groups like aldehydes, including acetal formation (if alcohols are present in the eluent), aldol-type reactions, or other decomposition pathways.

Troubleshooting & Prevention:

  • Neutralized Silica Gel: Deactivate the silica gel by treating it with a base before use. A common method is to prepare a slurry of the silica gel in the eluent containing a small amount of a non-nucleophilic base, such as triethylamine (~1% v/v), and then pack the column.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral), for the purification.

  • Recrystallization: 4-Bromothiazole-5-carbaldehyde is often a solid. Recrystallization can be an excellent alternative to chromatography for purification. Experiment with different solvent systems, such as ethanol/water, ethyl acetate/hexanes, or isopropanol.[10]

  • Minimize Contact Time: If chromatography is necessary, perform a rapid "flash" chromatography to minimize the time the compound spends on the column.

Question 8: My purified 4-bromothiazole-5-carbaldehyde develops a color and its purity decreases upon storage. What is causing this instability?

Answer: Aldehydes are prone to oxidation and polymerization, and heteroaromatic aldehydes can be particularly sensitive to air, light, and trace impurities.

Causality:

  • Aerial Oxidation: The aldehyde group can be slowly oxidized by atmospheric oxygen to the corresponding carboxylic acid, especially in the presence of light.

  • Polymerization: Aldehydes can undergo self-condensation or polymerization reactions, which are often catalyzed by trace amounts of acid or base.

  • Photodecomposition: The thiazole ring and the aldehyde functionality can be susceptible to degradation upon exposure to UV light.

Troubleshooting & Prevention:

  • Inert Atmosphere Storage: Store the purified product under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.

  • Refrigeration and Light Protection: Store the compound at a low temperature (e.g., in a refrigerator or freezer) and in an amber-colored vial or a container wrapped in aluminum foil to protect it from light.

  • High Purity: Ensure the final product is of high purity, as trace acidic or basic impurities can catalyze decomposition.

References

  • Vilsmeier-Haack Reaction. (n.d.). In Chemistry Steps. Retrieved from [Link]

  • Vilsmeier–Haack reaction. (2023, November 29). In Wikipedia. [Link]

  • Vilsmeier-Haack Reaction. (n.d.). In NROChemistry. Retrieved from [Link]

  • Swern oxidation. (2023, December 15). In Wikipedia. [Link]

  • Synthesis of D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). In University of Rochester Chemistry Department. Retrieved from [Link]

  • n-Butyllithium. (2024, January 10). In Wikipedia. [Link]

  • Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). International Journal of Chemical and Pharmaceutical Sciences, 10(4).
  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). In Organic Chemistry Data. Retrieved from [Link]

  • Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Deriv
  • Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why? (2014).
  • Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947–5951.
  • Holota, S., et al. (2025). Straightforward approach to 2-alkylthio-4-hydroxythiazole-5-carbaldehydes as promising reagents for organic synthesis.
  • Dess–Martin oxidation. (2023, October 29). In Wikipedia. [Link]

  • Supplementary Materials. (n.d.). Royal Society of Chemistry.
  • Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl). (n.d.). Growing Science.
  • Simplifying Alcohol Oxidation: “Strong” Oxidants and “Weak” Oxidants. (2015). Master Organic Chemistry.
  • Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. (2017). The Journal of Organic Chemistry.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). American Pharmaceutical Review.
  • Swern Oxidation Mechanism. (n.d.). In Chemistry Steps. Retrieved from [Link]

  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. (2016). Journal of Visualized Experiments.
  • Dess–Martin periodinane (DMP) oxidation. (n.d.). In Chemistry Steps. Retrieved from [Link]

  • The use of an organic compound (ethyl-2-bromothiazole-4-carboxylate) as an inhibitor to reduce the corrosion of copper in acidic media. (2024). AIP Publishing.
  • NMR Chemical Shift Values Table. (n.d.). In Chemistry Steps. Retrieved from [Link]

  • Lithiation | Organolithium Reagents | Chemical Processes. (n.d.). In Vapourtec. Retrieved from [Link]

  • 17.7: Oxidation of Alcohols. (2024). In Chemistry LibreTexts. Retrieved from [Link]

  • Vilsmeier Reaction. (2021, August 17). [Video]. YouTube. [Link]

  • Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). International Journal of Chemical and Pharmaceutical Sciences, 10(4).
  • Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characterization. (2022). Beilstein Journal of Organic Chemistry, 18, 139.
  • Bromination of 2,1,3,-benzothiadiazoles and benzofurazans. (1971).
  • Dess-Martin-Periodinane oxidation. (2025, November 20). [Video]. YouTube. [Link]

  • 4-Bromothiazole-2-carboxaldehyde (96%). (n.d.). In Amerigo Scientific. Retrieved from [Link]

  • 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. (2006). Journal of Physical Organic Chemistry, 19(6), 376-383.
  • Swern Oxidation Proceedure. (n.d.). In Michigan State University Chemistry Department. Retrieved from [Link]

  • Swern Oxidation. (2019, July 10). In Organic Chemistry. Retrieved from [Link]

  • IV. Bromination and Nitration of Some Monosubstituted Thiazoles. (n.d.). Journal of the Indian Chemical Society.
  • Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. (2008). Molecules, 13(3), 649-655.
  • Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. (2025).

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Technical Support Center: Synthesis of 4-Bromothiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-bromothiazole-5-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic building block. Here, we address common challenges and frequently asked questions to help you improve your reaction yields, minimize impurities, and streamline your purification processes. Our approach is grounded in mechanistic principles and practical, field-tested solutions.

Introduction to the Synthetic Challenge

4-Bromothiazole-5-carbaldehyde is a valuable intermediate in medicinal chemistry, but its synthesis can be challenging. The electron-deficient nature of the thiazole ring, coupled with the presence of a halogen, requires careful selection of reaction conditions to achieve regioselective formylation at the C5 position while avoiding unwanted side reactions. This guide will focus on two primary and effective methods for this transformation: Direct Lithiation followed by Formylation and the Vilsmeier-Haack Reaction .

Troubleshooting Guide: Direct Lithiation & Formylation

This method involves the deprotonation of 4-bromothiazole at the C5 position using a strong base, followed by quenching the resulting organolithium species with an electrophilic formylating agent like N,N-dimethylformamide (DMF).

Core Experimental Protocol: Lithiation & Formylation
  • Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve 4-bromothiazole (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask equipped with a thermometer, dropping funnel, and a magnetic stirrer.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add a solution of Lithium Diisopropylamide (LDA) (1.1 eq) in THF dropwise, maintaining the internal temperature below -70 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 1 hour.

  • Electrophile Quench: Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise, again keeping the temperature below -70 °C.

  • Warming & Quenching: After stirring for an additional 1-2 hours at -78 °C, allow the reaction to slowly warm to 0 °C and then quench by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up: Extract the aqueous layer with ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Q&A: Troubleshooting the Lithiation Pathway

Question 1: My reaction is showing low conversion of the starting material, 4-bromothiazole. What could be the cause?

Answer: Low conversion is a common issue and can often be traced back to the activity of your lithiating agent or the presence of contaminants.

  • Expertise & Experience: The lithiating agent, LDA, is highly sensitive to moisture. Incomplete reactions are frequently due to the deactivation of the base by trace amounts of water in the solvent, glassware, or even the starting material. The C-H bond at the 5-position of 4-bromothiazole is acidic, but a fully active, strong base is essential for complete deprotonation.[1]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Flame-dry all glassware immediately before use and cool under a stream of inert gas. Use freshly distilled, anhydrous THF. Anhydrous solvents from commercial suppliers should be used directly from a sealed bottle or after drying over a suitable agent.

    • Verify Base Activity: LDA is best prepared fresh before use from diisopropylamine and n-butyllithium (n-BuLi). If using commercially available LDA, its molarity can decrease over time. Consider titrating your n-BuLi solution before preparing LDA to confirm its concentration.

    • Check Starting Material Purity: Ensure your 4-bromothiazole is free of acidic impurities or water.

Question 2: I am observing a significant amount of a debrominated product, thiazole-5-carbaldehyde. Why is this happening and how can I prevent it?

Answer: The formation of a debrominated product suggests a lithium-halogen exchange reaction is occurring.

  • Expertise & Experience: While LDA is a strong base, it is generally less prone to lithium-halogen exchange than organolithiums like n-BuLi or t-BuLi. However, if the temperature is not strictly controlled, or if a more aggressive lithiating agent is used, exchange can compete with deprotonation. A study on the lithiation of a similar thiazole derivative showed that t-butyllithium can cause lithiation at both the 2 and 5 positions, indicating the lability of protons and the potential for complex reactions.[2][3]

  • Troubleshooting Steps:

    • Strict Temperature Control: Maintain the reaction temperature at -78 °C throughout the base addition and formylation steps. Even a slight increase in temperature can favor the lithium-halogen exchange pathway.

    • Choice of Base: Stick to LDA as the base of choice. Avoid using n-BuLi or t-BuLi directly on 4-bromothiazole for this transformation, as they are more likely to induce lithium-halogen exchange.

    • Inverse Addition: Consider adding the 4-bromothiazole solution to the LDA solution (inverse addition). This ensures that the base is always in excess and can help to minimize side reactions.

Question 3: My purification is difficult, and I suspect I have isomeric impurities. What are the likely side products?

Answer: Besides debromination, you may be forming other formylated isomers or products from reaction at the C2 position.

  • Expertise & Experience: The proton at the C2 position of the thiazole ring is also acidic, though generally less so than the C5 proton. Under certain conditions, competitive deprotonation at C2 can occur, leading to the formation of 4-bromothiazole-2-carbaldehyde.

  • Troubleshooting & Characterization:

    • Regioselectivity: The use of a bulky base like LDA at low temperatures generally favors deprotonation at the more sterically accessible C5 position. Ensure your reaction conditions are precise.

    • Purification Strategy: A well-packed silica gel column with a carefully chosen eluent system (e.g., a gradient of ethyl acetate in hexanes) should allow for the separation of these isomers. Monitor the fractions carefully by thin-layer chromatography (TLC).

    • Analytical Confirmation: Use ¹H NMR spectroscopy to confirm the structure of your product. The aldehyde proton of 4-bromothiazole-5-carbaldehyde will appear as a singlet, and you should observe a singlet for the proton at the C2 position. The presence of an additional aldehyde signal and a singlet corresponding to a C5 proton would indicate the presence of the 2-formylated isomer.

Troubleshooting Guide: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is an electrophilic aromatic substitution that uses a Vilsmeier reagent, typically formed from DMF and a halogenating agent like phosphorus oxychloride (POCl₃), to formylate an electron-rich aromatic or heteroaromatic ring.[4][5]

Core Experimental Protocol: Vilsmeier-Haack Reaction
  • Vilsmeier Reagent Formation: In a flame-dried, three-neck flask under an inert atmosphere, cool anhydrous DMF (3.0-5.0 eq) to 0 °C. Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise, keeping the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

  • Substrate Addition: Dissolve 4-bromothiazole (1.0 eq) in a minimal amount of anhydrous DMF or a chlorinated solvent and add it dropwise to the pre-formed Vilsmeier reagent.

  • Reaction Heating: After the addition is complete, slowly heat the reaction mixture to 60-80 °C and maintain for several hours, monitoring the reaction progress by TLC.

  • Hydrolysis: Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice. Then, neutralize the mixture by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is basic.

  • Work-up: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Q&A: Troubleshooting the Vilsmeier-Haack Pathway

Question 1: The reaction is very slow or does not proceed to completion. How can I improve the reaction rate?

Answer: The Vilsmeier-Haack reaction requires an electron-rich substrate. The thiazole ring is electron-deficient, and the bromine atom is electron-withdrawing, which can make the reaction sluggish.

  • Expertise & Experience: The key to a successful Vilsmeier-Haack reaction on a less reactive substrate is often the reaction temperature and time. The Vilsmeier reagent itself is a mild electrophile.[6] Therefore, thermal energy is needed to overcome the activation barrier for the electrophilic substitution on the deactivated thiazole ring.

  • Troubleshooting Steps:

    • Increase Temperature: Gradually increase the reaction temperature. While starting at 60-80 °C is prudent, temperatures up to 100 °C may be necessary for deactivated systems. Monitor for decomposition by TLC.

    • Extend Reaction Time: These reactions can sometimes require extended periods (12-24 hours) to reach completion. Continue to monitor the reaction until no further consumption of the starting material is observed.

    • Solvent Choice: While DMF is often used as both a reagent and a solvent, using a higher-boiling, non-reactive solvent like 1,2-dichloroethane can allow for higher reaction temperatures.

Question 2: I am getting a complex mixture of products. What are the potential side reactions?

Answer: A complex product mixture could be due to a lack of regioselectivity or decomposition under the reaction conditions.

  • Expertise & Experience: While formylation is expected at the C5 position, there is a possibility of reaction at the C2 position, although this is generally less favored. Additionally, at higher temperatures, thiazole rings can be susceptible to decomposition or polymerization, especially in a strongly acidic medium before neutralization. Studies on substituted aminothiazoles have shown that the site of formylation can vary depending on the substituents present.[7]

  • Troubleshooting Steps:

    • Optimize Temperature: Find the "sweet spot" for the reaction temperature. It should be high enough to drive the reaction forward but not so high as to cause significant decomposition. A temperature screen (e.g., 60 °C, 80 °C, 100 °C) in small-scale trials can be very informative.

    • Careful Work-up: The hydrolysis and neutralization steps are highly exothermic and should be performed slowly and with efficient cooling. Localized high temperatures or extreme pH changes can degrade the product.

    • Alternative Vilsmeier Reagents: While POCl₃/DMF is standard, other activating agents like oxalyl chloride or thionyl chloride with DMF can be used to generate the Vilsmeier reagent. These may offer different reactivity profiles that could improve the outcome.

Data Summary and Comparison

ParameterDirect Lithiation & FormylationVilsmeier-Haack Reaction
Reagents 4-Bromothiazole, LDA, DMF4-Bromothiazole, POCl₃, DMF
Temperature Very Low (-78 °C)Moderate to High (60-100 °C)
Key Advantages High regioselectivity, generally cleaner reactionUses cheaper, less hazardous reagents
Common Issues Requires strictly anhydrous conditions, sensitive to temperature fluctuationsCan be sluggish with deactivated substrates, potential for decomposition at high temperatures
Ideal For Small to medium scale synthesis where high purity and regioselectivity are critical.Larger scale synthesis where cost and reagent handling are primary concerns.

Experimental Workflow Diagrams

Diagram 1: Decision Tree for Troubleshooting Low Yield

LowYieldTroubleshooting cluster_conversion Conversion Analysis cluster_low_conversion_solutions Solutions for Low Conversion cluster_good_conversion_solutions Solutions for Low Isolation Yield start Low Yield Observed check_conversion Check Conversion of Starting Material start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Incomplete Reaction good_conversion Good Conversion, Low Isolation check_conversion->good_conversion Complete Reaction lithiation_sol Lithiation Route: - Check LDA activity - Ensure anhydrous conditions - Increase eq. of LDA low_conversion->lithiation_sol If using Lithiation vilsmeier_sol Vilsmeier Route: - Increase temperature - Extend reaction time - Check reagent purity low_conversion->vilsmeier_sol If using Vilsmeier workup_sol Improve Work-up: - Optimize extraction solvent - Check pH during neutralization good_conversion->workup_sol purification_sol Improve Purification: - Use fresh silica gel - Optimize eluent system - Check for product volatility good_conversion->purification_sol

Caption: Troubleshooting flowchart for addressing low yield issues.

Diagram 2: Reaction Pathway Overview

ReactionPathways cluster_lithiation Method 1: Lithiation cluster_vilsmeier Method 2: Vilsmeier-Haack start 4-Bromothiazole lithiation_step 1. Deprotonation with LDA @ -78 °C start->lithiation_step formylation_step 2. Electrophilic Substitution @ 60-100 °C start->formylation_step quench_step 2. Quench with DMF lithiation_step->quench_step product 4-Bromothiazole-5-carbaldehyde quench_step->product vilsmeier_reagent 1. Form Vilsmeier Reagent (POCl₃ + DMF) vilsmeier_reagent->formylation_step formylation_step->product

Caption: Overview of the two primary synthetic routes.

Frequently Asked Questions (FAQs)

Q: Which of the two methods, Lithiation or Vilsmeier-Haack, is generally better? A: The "better" method depends on your specific needs. For the highest regioselectivity and potentially cleaner crude product on a smaller scale, direct lithiation at low temperatures is often preferred. For larger-scale synthesis where cost and the avoidance of cryogenic temperatures are important, the Vilsmeier-Haack reaction is a more practical choice, though it may require more optimization.

Q: Can I use other formylating agents besides DMF in the lithiation protocol? A: Yes, other formylating agents can be used. For example, ethyl formate can be an effective electrophile. However, DMF is widely used due to its efficiency, low cost, and ease of handling.

Q: My final product is unstable and decomposes upon standing. How can I store it? A: Aldehydes, particularly heteroaromatic aldehydes, can be susceptible to oxidation to the corresponding carboxylic acid. It is recommended to store 4-bromothiazole-5-carbaldehyde under an inert atmosphere (argon or nitrogen), in a freezer (-20 °C), and protected from light. If the product is a solid, ensuring it is completely dry before storage is also crucial.

Q: What is the expected yield for this synthesis? A: Yields can vary significantly based on the chosen method and the scale of the reaction. With careful optimization, yields for the lithiation pathway can often reach 60-80%. The Vilsmeier-Haack reaction might initially provide lower yields (40-60%), but these can often be improved with careful control of temperature and reaction time.

References

  • Reddy, M. S., et al. (2003). Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.
  • Holota, S., et al. (2025). Straightforward approach to 2-alkylthio-4-hydroxythiazole-5-carbaldehydes as promising reagents for organic synthesis. ResearchGate. [Link]

  • Koutentis, P. A., & Loizou, G. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. MDPI. [Link]

  • Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Lookchem. [Link]

  • Various Authors. (2015). Common Conditions: Formylation. Organic Chemistry Portal. [Link]

  • Wikipedia Contributors. (2023). Vilsmeier–Haack reaction. Wikipedia. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Various Authors. (2019). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmaceutical Research. [Link]

  • Demir, A. S., et al. (2025). Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. ResearchGate. [Link]

  • Grygorenko, O. O., et al. (2018). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. ResearchGate. [Link]

  • Growing Science. (2018). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. Growing Science. [Link]

Sources

Technical Support Center: Synthesis of Thiazole Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of thiazole aldehydes. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges, particularly the formation of side products, during these critical synthetic transformations. Our focus is on providing not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.

Section 1: Troubleshooting Side Reactions in Thiazole Aldehyde Synthesis

The introduction of an aldehyde functionality onto a thiazole ring is a common and crucial step in the synthesis of many biologically active molecules. However, this process can be fraught with challenges, leading to suboptimal yields and complex purification procedures due to the formation of unwanted side products. This section is dedicated to identifying, understanding, and mitigating these common side reactions.

FAQ 1: Low or No Yield of the Desired Thiazole Aldehyde

Question: I am attempting to synthesize a thiazole aldehyde, but I am observing very low yields or none of the desired product. What are the likely causes and how can I troubleshoot this?

Answer: Low or non-existent yields in thiazole aldehyde synthesis often point to issues with the starting materials, reaction conditions, or the inherent reactivity of the specific thiazole derivative. Several factors could be at play:

  • Poor Quality of Starting Materials: Ensure that your starting thiazole, formylating agent, or precursor alcohol are of high purity. Impurities can interfere with the reaction and lead to the formation of side products.

  • Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. For instance, in the Vilsmeier-Haack formylation, precise temperature control is necessary to prevent decomposition of the Vilsmeier reagent and subsequent side reactions.[1][2][3]

  • Inappropriate Synthetic Route: Not all synthetic strategies are suitable for every substituted thiazole. The electronic nature of the substituents on the thiazole ring can significantly influence its reactivity. For electron-rich thiazoles, direct formylation might be feasible, while electron-poor systems may require a multi-step approach.

Troubleshooting Workflow:

Sources

Technical Support Center: 4-Bromothiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Bromothiazole-5-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth information on the stability, storage, and handling of this compound. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and the longevity of the reagent.

Introduction to 4-Bromothiazole-5-carbaldehyde

4-Bromothiazole-5-carbaldehyde is a key heterocyclic building block in medicinal chemistry and materials science. Its unique structure, featuring a thiazole ring substituted with a bromine atom and a formyl group, makes it a versatile precursor for the synthesis of a wide range of more complex molecules, particularly in the development of novel therapeutic agents and functional materials.[1] The reactivity of the aldehyde and the potential for cross-coupling reactions at the bromide site offer numerous possibilities for molecular elaboration.

Given its reactive nature, proper storage and handling are paramount to prevent degradation and ensure reproducible experimental outcomes. This guide provides best practices based on available data for 4-Bromothiazole-5-carbaldehyde and its isomers.

I. Storage and Stability Guidelines

Proper storage is critical for maintaining the purity and reactivity of 4-Bromothiazole-5-carbaldehyde. The following table summarizes the recommended conditions based on data for the compound and its close isomers.

ParameterRecommendationRationale & Expert Insights
Storage Temperature 2–8°C Refrigeration is essential to minimize the rate of potential degradation reactions. Storing at ambient temperatures may lead to a gradual loss of purity.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen) [2]The aldehyde functional group can be susceptible to oxidation by atmospheric oxygen, which could lead to the formation of the corresponding carboxylic acid impurity. An inert atmosphere mitigates this risk.
Light Exposure Store in a dark, light-resistant container While specific photostability data is limited, many complex organic molecules can be sensitive to light. Protection from light is a standard best practice to prevent unforeseen photochemical degradation.
Moisture Keep container tightly sealed in a dry place [3]Aldehydes can potentially react with water, and the presence of moisture can facilitate other degradation pathways. Ensuring a dry environment is crucial for long-term stability.

II. Troubleshooting Guide

This section addresses common issues that may arise during the handling and use of 4-Bromothiazole-5-carbaldehyde.

Problem 1: Inconsistent Reaction Yields or Unexpected Byproducts

Possible Cause A: Degradation of the Starting Material

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound has been consistently stored at 2–8°C under an inert atmosphere and protected from light.

    • Assess Physical Appearance: The compound should be a solid, likely with a white to light yellow or orange appearance.[4] A significant darkening in color or a change in consistency (e.g., becoming gummy) may indicate degradation.

    • Purity Analysis: If degradation is suspected, re-analyze the purity of the starting material using techniques such as ¹H NMR, LC-MS, or GC. Look for the appearance of new signals or a decrease in the characteristic aldehyde proton peak in the NMR spectrum.

Possible Cause B: Reactivity with Solvents or Reagents

  • Troubleshooting Steps:

    • Solvent Purity: Ensure that solvents are anhydrous and free of impurities. For example, residual amines in solvents can react with the aldehyde.

    • Reagent Compatibility: Be mindful of the reactivity of the aldehyde group. Strong oxidizing agents and strong bases should be used with caution as they can react with the compound.[5]

Problem 2: Poor Solubility

Possible Cause: Inappropriate Solvent Choice

  • Troubleshooting Steps:

    • Gentle Warming: Gentle warming may aid in dissolution, but monitor for any color changes that could indicate thermal degradation.

    • Sonication: Sonication can also be used to facilitate the dissolution of the solid.

The following flowchart illustrates a logical approach to troubleshooting common issues encountered with 4-Bromothiazole-5-carbaldehyde.

G start Start: Experimental Issue (e.g., low yield, unexpected product) check_storage Step 1: Verify Storage Conditions (2-8°C, inert gas, dark, dry) start->check_storage assess_appearance Step 2: Assess Physical Appearance (Color, consistency) check_storage->assess_appearance analyze_purity Step 3: Re-analyze Purity (¹H NMR, LC-MS, GC) assess_appearance->analyze_purity purity_ok Purity Confirmed? analyze_purity->purity_ok degraded Conclusion: Reagent Degraded Procure new, high-purity material. purity_ok->degraded No check_protocol Step 4: Review Experimental Protocol purity_ok->check_protocol Yes solvent_purity Check Solvent Purity (Anhydrous, free of contaminants) check_protocol->solvent_purity reagent_compatibility Check Reagent Compatibility (Avoid strong oxidizers/bases) check_protocol->reagent_compatibility solubility_issue Address Solubility (Solvent screening, gentle warming) check_protocol->solubility_issue

A troubleshooting workflow for experiments involving 4-Bromothiazole-5-carbaldehyde.

III. Frequently Asked Questions (FAQs)

Q1: What are the visual signs of degradation for 4-Bromothiazole-5-carbaldehyde?

A1: While the fresh compound is typically a white to light yellow or orange solid, significant darkening (e.g., to brown or black), a change in texture (e.g., clumping or becoming oily), or a noticeable change in odor may suggest degradation.[4] If any of these are observed, it is highly recommended to re-verify the purity of the material before use.

Q2: Is this compound sensitive to air?

A2: Yes, due to the presence of the aldehyde functional group, there is a potential for oxidation to the corresponding carboxylic acid. Therefore, it is recommended to store 4-Bromothiazole-5-carbaldehyde under an inert atmosphere such as argon or nitrogen to minimize this risk.[2] When handling, try to minimize its exposure to air.

Q3: What are the primary safety precautions when handling this compound?

A3: Based on data for its isomers, 4-Bromothiazole-5-carbaldehyde should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6] It may cause skin and serious eye irritation, and may also cause respiratory irritation.[2][7] Handling should be performed in a well-ventilated area or a chemical fume hood.[6] Avoid inhalation of dust and direct contact with skin and eyes.

Q4: How should I dispose of waste containing 4-Bromothiazole-5-carbaldehyde?

A4: Dispose of waste in accordance with local, state, and federal regulations. The compound should be treated as a chemical waste and disposed of in a suitable, closed container.[5] Do not dispose of it down the drain.

IV. Experimental Protocols

Protocol 1: Purity Assessment by ¹H NMR
  • Sample Preparation: Accurately weigh approximately 5-10 mg of 4-Bromothiazole-5-carbaldehyde and dissolve it in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum using a standard protocol.

  • Data Analysis:

    • Identify the characteristic singlet peak for the aldehyde proton (CHO), typically found in the range of 9-10 ppm.

    • Look for the aromatic proton signal on the thiazole ring.

    • Integrate the peaks and check for the presence of any impurity signals. The formation of the carboxylic acid would result in the disappearance of the aldehyde proton and the appearance of a broad singlet for the carboxylic acid proton, typically above 10 ppm.

Protocol 2: Safe Handling and Dispensing
  • Preparation: Before opening the container, allow it to warm to room temperature in a desiccator to prevent condensation of moisture inside the container.

  • Inert Atmosphere Handling: If possible, perform the weighing and dispensing of the compound in a glove box under an inert atmosphere.

  • Standard Benchtop Handling: If a glove box is not available, minimize the time the container is open to the atmosphere. Quickly weigh the desired amount and securely reseal the container. Purging the headspace of the container with an inert gas before sealing is recommended for long-term storage.

  • Cleaning: Clean any spills promptly and decontaminate surfaces according to your institution's safety protocols.

This technical guide is intended to provide a comprehensive overview of the stability, storage, and handling of 4-Bromothiazole-5-carbaldehyde. By adhering to these guidelines, researchers can ensure the quality of their starting material and the reliability of their experimental results.

References

  • PubChem. (n.d.). 5-Bromo-1,3-thiazole-2-carbaldehyde. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 4-Bromothiazole-2-carboxaldehyde (96%). Retrieved from [Link]

  • The Good Scents Company. (n.d.). 5-formyl-4-methyl thiazole. Retrieved from [Link]

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Technical Support Center: Stabilizing 4-Bromothiazole-5-carbaldehyde in Experimental Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Bromothiazole-5-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile heterocyclic aldehyde in their synthetic workflows. Due to its specific combination of functional groups—a reactive aldehyde, an electron-rich thiazole ring, and a labile bromine substituent—this compound can be susceptible to decomposition under various experimental and storage conditions. Understanding these potential degradation pathways is critical for ensuring the reproducibility of your results and the integrity of your final products.

This document provides in-depth troubleshooting advice, preventative measures, and the chemical rationale behind our recommendations to help you navigate the challenges associated with handling and using 4-Bromothiazole-5-carbaldehyde effectively.

Frequently Asked Questions (FAQs) - Quick Troubleshooting

Here, we address the most common issues encountered by researchers.

Q1: My 4-Bromothiazole-5-carbaldehyde has changed color from off-white/light yellow to brown. What happened?

A1: A color change to brown is a common indicator of decomposition. This is often due to a combination of oxidation of the aldehyde group to the corresponding carboxylic acid and potential polymerization or degradation of the thiazole ring. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.

Q2: I'm seeing an unexpected impurity in my reaction mixture that is more polar than my starting material on TLC. What could it be?

A2: A more polar impurity is frequently the corresponding carboxylic acid, 4-Bromothiazole-5-carboxylic acid. This is formed via oxidation of the aldehyde. To confirm, you can use a staining agent that is sensitive to acidic functional groups or characterize the impurity using LC-MS.

Q3: My reaction is not proceeding as expected, and I suspect the starting material has degraded. How can I check its purity?

A3: The purity of 4-Bromothiazole-5-carbaldehyde can be assessed using several analytical techniques. The most common are ¹H NMR spectroscopy (look for the characteristic aldehyde proton peak and the absence of new signals), HPLC with a UV detector, and GC-MS. A melting point determination can also be a quick indicator of purity; a broad or depressed melting range compared to the literature value suggests the presence of impurities.

Q4: Can I store 4-Bromothiazole-5-carbaldehyde in a standard laboratory freezer?

A4: Yes, but with precautions. While low temperatures are beneficial, it's crucial to prevent moisture condensation. The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (like argon or nitrogen), and placed inside a desiccator within the freezer. Always allow the container to warm to room temperature before opening to avoid moisture ingress.

In-Depth Troubleshooting and Causal Analysis

When experiments yield unexpected results, a systematic approach to troubleshooting is essential. The following guide delves into the likely causes of degradation and provides actionable solutions.

Issue 1: Formation of 4-Bromothiazole-5-carboxylic Acid (Oxidation)

Symptoms:

  • Appearance of a new, more polar spot on TLC.

  • Reduced yield of the desired product in reactions involving the aldehyde.

  • Broadening of the aldehyde proton signal in ¹H NMR, with the appearance of a broad signal for a carboxylic acid proton.

Root Cause Analysis: The aldehyde functional group is susceptible to oxidation to a carboxylic acid, a common degradation pathway for many aromatic aldehydes. This can be initiated by atmospheric oxygen, especially when the compound is dissolved in a solvent, or by certain oxidizing reagents inadvertently introduced into the reaction. The process can be catalyzed by light and trace metal impurities.

Preventative & Corrective Actions:

  • Inert Atmosphere: Always handle the solid and its solutions under an inert atmosphere (N₂ or Ar).

  • Solvent Purity: Use freshly distilled or anhydrous, de-gassed solvents to minimize dissolved oxygen.

  • Light Protection: Store the compound in an amber vial or a container wrapped in aluminum foil.[1] Conduct reactions in flasks protected from direct light.

  • Purification: If oxidation has occurred, the aldehyde can often be separated from the carboxylic acid by column chromatography on silica gel.

Issue 2: Thiazole Ring Degradation (Hydrolysis & Photodegradation)

Symptoms:

  • Significant discoloration of the material (darkening).

  • Formation of multiple unidentifiable byproducts in analytical traces (HPLC, GC-MS).

  • Low recovery of material after workup.

Root Cause Analysis: The thiazole ring, while aromatic, can be susceptible to degradation under certain conditions.

  • Hydrolysis: In the presence of strong acids or bases, or even water at elevated temperatures, the thiazole ring can undergo hydrolytic cleavage.[2]

  • Photodegradation: Thiazole derivatives, particularly those with aryl substituents, can undergo photodegradation upon exposure to UV light. A potential mechanism involves a [4+2] cycloaddition with singlet oxygen, leading to an unstable endoperoxide that rearranges and cleaves the ring.[3]

Preventative & Corrective Actions:

  • pH Control: Avoid strongly acidic or basic conditions during reactions and workups unless the reaction specifically requires it. If necessary, neutralize the reaction mixture promptly and work at lower temperatures.

  • Light Exclusion: As with preventing oxidation, rigorous exclusion of light is critical to prevent photodegradation. Use amber glassware or cover reaction vessels with foil.

  • Temperature Management: Higher temperatures can accelerate both hydrolysis and other decomposition pathways.[4] Maintain recommended reaction temperatures and avoid prolonged heating.

Potential Decomposition Pathways

The following diagram illustrates the primary suspected decomposition pathways for 4-Bromothiazole-5-carbaldehyde based on the chemical principles of its functional groups.

DecompositionPathways A 4-Bromothiazole-5-carbaldehyde B 4-Bromothiazole-5-carboxylic acid A->B Oxidation (O₂, light, heat) C Ring Cleavage Products (e.g., via Endoperoxide) A->C Photodegradation / Hydrolysis (UV light, H₂O, acid/base) D Debrominated Species A->D Reductive/Nucleophilic Attack ReactionWorkflow start Start prep Prepare Glassware (Oven-dry, cool under N₂) start->prep 1. solvent Add Anhydrous, De-gassed Solvent prep->solvent 2. add_reagent Add 4-Bromothiazole-5-carbaldehyde under Inert Atmosphere solvent->add_reagent 3b. reagent_prep Equilibrate Reagent to Room Temp reagent_prep->add_reagent 3a. reaction Run Reaction (Protect from light, control temp) add_reagent->reaction 4. workup Aqueous Workup (Use de-gassed water, work quickly) reaction->workup 5. purify Purification (e.g., Chromatography) workup->purify 6. end End purify->end 7.

Caption: Recommended workflow for reactions using 4-Bromothiazole-5-carbaldehyde.

By implementing these robust handling, storage, and experimental procedures, you can significantly mitigate the risk of decomposition, ensuring the reliability of your synthetic results and the overall success of your research endeavors.

References

  • ResearchGate. (2025). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Retrieved from [Link]

  • Wan, J. P., & Liu, Y. (2022). Thiazole-5-carbaldehyde Synthesis by Cascade Annulation of Enaminones and KSCN with Dess–Martin Periodinane Reagent. The Journal of Organic Chemistry, 87(21), 14357–14366. [Link]

  • Royal Society of Chemistry. (n.d.). Decatungstate-photocatalyzed direct acylation of N-heterocycles with aldehydes. Green Chemistry. Retrieved from [Link]

  • Alam, D., et al. (2022). Substituted Aromatic Aldehyde Decomposition under Hydrothermal Conditions. Energy & Fuels, 36(10), 5397–5404. [Link]

  • Jia, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 969-977. [Link]

  • National Center for Biotechnology Information. (2025). Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. Retrieved from [Link]

  • BYJU'S. (n.d.). Methods of Preparation of Aldehydes. Retrieved from [Link]

  • Al-Obaid, A. M., et al. (2021). The Effects of Accelerated Temperature-Controlled Stability Systems on the Release Profile of Primary Bile Acid-Based Delivery Microcapsules. Pharmaceutics, 13(9), 1389. [Link]

  • Sutoris, V., et al. (1981). Benzothiazole compounds XXX. Hydrolysis of 2-styrylbenzothiazolium salts substituted at the position 3. Chemical Papers, 35(2), 231-238. [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 4-Bromothiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 4-Bromothiazole-5-carbaldehyde. This resource is designed for chemistry professionals engaged in process development and scale-up operations. Here, we address common challenges and frequently asked questions, moving beyond simple procedural steps to explain the fundamental chemistry underpinning each recommendation. Our goal is to empower you to not only solve immediate experimental issues but also to build robust, scalable, and reproducible synthetic processes.

Part 1: Frequently Asked Questions (FAQs)

This section tackles high-level strategic questions you might have before embarking on or scaling up your synthesis.

Q1: What is the most common and scalable synthetic route to 4-Bromothiazole-5-carbaldehyde?

A1: For large-scale synthesis, the Vilsmeier-Haack formylation of 4-bromothiazole is the most widely adopted and industrially viable method.[1][2] This approach offers several advantages for scaling up:

  • Cost-Effective Reagents: It utilizes common, relatively inexpensive reagents like phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

  • Direct C-H Functionalization: It avoids the need for pre-functionalization steps like lithiation, which often require cryogenic temperatures and highly sensitive organometallic intermediates, making the process simpler and safer on a larger scale.[3]

  • Operational Simplicity: The reaction can typically be run in standard glass-lined reactors without the need for specialized equipment.

While other routes, such as the oxidation of 4-bromo-5-(hydroxymethyl)thiazole or the reduction of a 4-bromothiazole-5-carboxylic acid derivative exist, they often involve additional synthetic steps, which can lower the overall yield and increase costs.[4][5][6][7]

Q2: What are the primary safety concerns when running a Vilsmeier-Haack reaction at scale?

A2: Safety is paramount. The primary hazards are associated with the Vilsmeier reagent, which is formed in situ from POCl₃ and DMF.

  • Exothermic Reaction: The formation of the Vilsmeier reagent is exothermic. At scale, the addition of POCl₃ to DMF must be slow and controlled, with efficient cooling to prevent a thermal runaway.

  • Reactivity with Water: POCl₃ reacts violently with water, releasing toxic HCl gas. Strict anhydrous conditions are mandatory for both safety and reaction success.

  • Quenching: The quenching of the reaction mixture, typically with water or a basic solution, is also highly exothermic. This step must be performed carefully by slowly adding the reaction mixture to a well-stirred, cooled quench solution.

  • Toxicity: Both POCl₃ and DMF are toxic. Appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed systems) are essential. 4-Bromothiazole itself is harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[8]

Q3: How does the bromine atom on the thiazole ring affect the Vilsmeier-Haack reaction?

A3: The bromine at the C4 position has a significant electronic effect. As a halogen, it is an electron-withdrawing group via induction, which deactivates the thiazole ring towards electrophilic aromatic substitution. However, the sulfur atom at position 1 and the nitrogen at position 3 strongly influence the ring's electronics, directing the formylation to the C5 position. This deactivation means that the reaction may require more forcing conditions (e.g., higher temperatures or longer reaction times) compared to more electron-rich heterocycles.[9] Understanding this electronic interplay is key to optimizing the reaction and avoiding side products.

Part 2: Troubleshooting Guide for the Vilsmeier-Haack Synthesis

This section provides solutions to specific problems you may encounter during the experiment.

Scenario 1: Low or No Conversion of 4-Bromothiazole

Q: I've run the reaction, but my starting material is largely unreacted. What went wrong?

A: This is a common issue often traced back to the Vilsmeier reagent itself or insufficient reaction conditions.

Potential Cause Explanation & Validation Recommended Solution
Inactive Vilsmeier Reagent The chloroiminium salt (Vilsmeier reagent) is highly moisture-sensitive. Even trace amounts of water in the DMF, glassware, or starting material will hydrolyze the POCl₃ and prevent reagent formation.1. Ensure Anhydrous Conditions: Dry all glassware in an oven ( >120 °C) and cool under an inert atmosphere (N₂ or Ar). Use a high-purity, anhydrous grade of DMF. 2. Reagent Quality: Use freshly opened or properly stored POCl₃. Old bottles may have degraded due to ambient moisture ingress.
Insufficient Activation Energy As discussed in FAQ Q3, the 4-bromothiazole ring is deactivated. Room temperature may not be sufficient to drive the reaction to completion at a reasonable rate.1. Increase Temperature: After the initial in situ formation of the Vilsmeier reagent at low temperature (0-10 °C), slowly warm the reaction mixture. Monitor the reaction progress by TLC or HPLC to find the optimal temperature, often in the range of 60-90 °C. 2. Increase Reaction Time: If heating is undesirable, extending the reaction time may improve conversion, but balance this against potential side product formation.
Incorrect Stoichiometry Using too little Vilsmeier reagent will naturally lead to incomplete conversion.1. Optimize Reagent Equivalents: While a slight excess is common, typically 1.2-1.5 equivalents of both POCl₃ and DMF (relative to 4-bromothiazole) are used. If conversion is still low, a modest increase to 2.0 equivalents can be tested.
Scenario 2: Formation of Multiple Impurities and Low Yield

Q: The reaction works, but my yield is low and the crude product is a mess. How can I improve selectivity and purity?

A: This points to side reactions or product degradation. The key is control over temperature and workup.

Potential Cause Explanation & Validation Recommended Solution
Thermal Degradation Thiazole rings, especially functionalized ones, can be sensitive to prolonged heating at high temperatures, leading to tar formation.1. Find the "Sweet Spot": Systematically study the effect of temperature. The goal is the lowest possible temperature that provides a reasonable reaction rate. 2. Minimize Time at Temperature: Once the reaction reaches the desired conversion (as monitored by in-process controls), cool it down promptly before workup.
Harsh Workup Conditions The iminium ion intermediate formed after the electrophilic attack must be hydrolyzed to the aldehyde. A poorly controlled quench can lead to side reactions. The product itself can also be sensitive to strong acids or bases.1. Controlled Quench: The most reliable method is to add the reaction mixture slowly to a cooled (0-10 °C), vigorously stirred solution of a mild base like sodium acetate or sodium bicarbonate in water.[9] This buffers the pH and controls the exotherm. 2. Avoid Strong Bases: Avoid using strong bases like NaOH for the initial quench, as this can promote unwanted aldol-type reactions or decomposition.
Impure Starting Material Impurities in the initial 4-bromothiazole can lead to a complex reaction profile.1. Verify Starting Material Purity: Always check the purity of your 4-bromothiazole by NMR or GC-MS before starting, especially when opening a new bottle or using a new supplier.[8]
Scenario 3: Difficult Purification

Q: I have the crude product, but I'm struggling to isolate pure 4-Bromothiazole-5-carbaldehyde. It's a sticky solid/oil.

A: Purification challenges are common for aldehydes. A combination of a well-designed workup and optimized chromatography is essential.

Potential Cause Explanation & Validation Recommended Solution
Residual DMF DMF is a high-boiling point solvent and can be difficult to remove completely, often leaving the product as an oil.1. Aqueous Washes: During the workup, wash the organic layer multiple times with water and then a brine solution to remove the bulk of the DMF. 2. Azeotropic Removal: If DMF persists, it can sometimes be removed by co-evaporation with a solvent like heptane or toluene under reduced pressure.
Poor Chromatographic Separation The product may co-elute with starting material or a closely related impurity on silica gel.1. Optimize Chromatography: Use a shallow solvent gradient in your column chromatography (e.g., starting with 5% Ethyl Acetate in Hexanes and slowly increasing to 15-20%). 2. Alternative Stationary Phase: If silica fails, consider using alumina (neutral or basic) or a different solvent system.
Product Instability on Silica Aldehydes can sometimes be unstable on acidic silica gel, leading to streaking and decomposition during chromatography.1. Neutralize Silica: Pre-treat the silica gel by slurrying it in the initial eluent containing a small amount of a neutralizer like triethylamine (~0.5-1%). 2. Rapid Purification: Do not let the product sit on the column for an extended period. Pack the column well and run it efficiently.

Part 3: Recommended Protocol & Workflow

This section provides a detailed, self-validating protocol for the Vilsmeier-Haack formylation of 4-bromothiazole.

Experimental Protocol: Synthesis of 4-Bromothiazole-5-carbaldehyde

Step 1: Reagent Preparation (Vilsmeier Reagent Formation)

  • To a dry, inerted (N₂) reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add anhydrous N,N-dimethylformamide (DMF, 1.3 eq.).

  • Cool the DMF to 0-5 °C using an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise via the addition funnel, ensuring the internal temperature does not exceed 10 °C.

  • Once the addition is complete, allow the mixture to stir at 0-5 °C for 30-45 minutes. The formation of a solid white salt (the Vilsmeier reagent) may be observed.

Step 2: Formylation Reaction

  • To the Vilsmeier reagent slurry, add 4-bromothiazole (1.0 eq.) either neat or as a solution in a minimal amount of anhydrous DMF. The addition may be slightly exothermic; maintain the temperature below 20 °C.

  • After the addition is complete, slowly warm the reaction mixture to 70-80 °C.

  • Monitor the reaction progress every 1-2 hours using TLC or HPLC until the starting material is consumed (typically 4-8 hours).

Step 3: Workup and Quench

  • In a separate vessel, prepare a solution of sodium acetate (5.0 eq.) in water. Cool this solution to 0-10 °C with vigorous stirring.

  • Crucially , slowly and carefully add the warm reaction mixture to the cold sodium acetate solution. This step is highly exothermic; control the addition rate to keep the quench pot temperature below 25 °C.

  • After the addition is complete, allow the mixture to stir for 1 hour at room temperature to ensure complete hydrolysis of the iminium intermediate.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane) three times.

  • Combine the organic layers and wash sequentially with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification

  • Purify the crude residue by flash column chromatography on silica gel.

  • Elute with a gradient of Ethyl Acetate in Hexanes (e.g., 5% → 20%) to isolate the pure 4-Bromothiazole-5-carbaldehyde.

Visual Workflow: Vilsmeier-Haack Synthesis

Vilsmeier_Workflow cluster_prep Step 1: Reagent Formation cluster_reaction Step 2: Formylation cluster_workup Step 3: Quench & Extraction cluster_purify Step 4: Purification prep_dmf 1. Add Anhydrous DMF to Reactor prep_cool 2. Cool to 0-5 °C prep_dmf->prep_cool prep_add_pocl3 3. Add POCl3 Dropwise (T < 10 °C) prep_cool->prep_add_pocl3 prep_stir 4. Stir for 30-45 min prep_add_pocl3->prep_stir react_add_sub 5. Add 4-Bromothiazole (T < 20 °C) prep_stir->react_add_sub react_heat 6. Heat to 70-80 °C react_add_sub->react_heat react_monitor 7. Monitor by HPLC/TLC react_heat->react_monitor workup_quench 8. Quench into Cold NaOAc Solution (T < 25 °C) react_monitor->workup_quench workup_extract 9. Extract with EtOAc workup_quench->workup_extract workup_wash 10. Wash with H2O/Brine workup_extract->workup_wash workup_dry 11. Dry & Concentrate workup_wash->workup_dry purify_col 12. Column Chromatography (Silica, Hex/EtOAc) workup_dry->purify_col purify_prod Pure Product purify_col->purify_prod

Caption: Experimental workflow for the synthesis of 4-Bromothiazole-5-carbaldehyde.

Visual Mechanism: The Vilsmeier-Haack Reaction

Vilsmeier_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent 1. Reagent Formation POCl3 POCl3 POCl3->Vilsmeier_Reagent Thiazole 4-Bromothiazole Iminium_Intermediate Iminium Intermediate Thiazole->Iminium_Intermediate 2. Electrophilic Attack Product 4-Bromothiazole- 5-carbaldehyde Vilsmeier_Reagent->Iminium_Intermediate Iminium_Intermediate->Product 3. Hydrolysis (Workup)

Caption: Simplified mechanism of the Vilsmeier-Haack formylation on 4-bromothiazole.

References

  • Orchid Chemicals & Pharmaceuticals Ltd. (2003). Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.
  • Orchid Chemicals & Pharmaceuticals Ltd. (2003). Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.
  • Patel, R. J., & Patel, P. S. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities. International Journal of Scientific Research in Science and Technology, 9(4), 239-251.
  • Kalogirou, A. S., & Koutentis, P. A. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2023(1), M1557. [Link]

  • Holota, S., et al. (2025). Straightforward approach to 2-alkylthio-4-hydroxythiazole-5-carbaldehydes as promising reagents for organic synthesis. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromothiazole. PubChem Compound Database. [Link]

  • Kalogirou, A. S., & Koutentis, P. A. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. ResearchGate. [Link]

  • Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947–5951. [Link]

  • Various Authors. (n.d.). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. ResearchGate. [Link]

  • Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. ACS Publications. [Link]

  • Çetinkaya, E., et al. (2018). Synthesis and formylation reaction of 4-(4-bromophenyl)thiazol-2-amine (13). ResearchGate. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Spieß, A., & Bach, T. (2004). Regio- and Stereoselective Synthesis of α-Chiral 2-Substituted 4-Bromothiazoles from 2,4-Dibromothiazole by Bromine–Magnesium Exchange. Synlett, 2004(1), 131-133. [Link]

  • Various Authors. (2009). The preparation method of 2-thiazole carboxaldehyde compounds.
  • Semantic Scholar. (n.d.). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Elsegood, M. R. J., & Smith, M. B. (2010). The X-ray Structures of 2,4-Dibromothiazole and 2,4-Diacetyl-5-bromothiazole. Journal of Chemical Crystallography, 40, 75-79. [Link]

  • ResearchGate. (2018). Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. [Link]

  • Asinger, F., et al. (1977). Process for formylation.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 4-Bromothiazole-2-carboxaldehyde (96%). Retrieved from [Link]

  • Mistry, A. G. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenyl-3H-indol-2-yl)-malonaldehyde and its synthetic applications. International Journal of Industrial Chemistry, 4(1), 1-7. [Link]

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Validation & Comparative

A Comparative Guide to the Mass Spectrometry of 4-Bromothiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for 4-Bromothiazole-5-carbaldehyde

4-Bromothiazole-5-carbaldehyde is a versatile synthetic intermediate. The precise placement of the bromo and formyl functionalities on the thiazole scaffold offers a rich chemical handle for the elaboration into more complex molecular architectures. As with any synthetic endeavor, unequivocal structural confirmation is paramount. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as a cornerstone technique for this purpose. Its ability to provide both molecular weight information and a detailed fragmentation "fingerprint" is invaluable.

This guide will focus on the electron ionization (EI) mass spectrometry of 4-bromothiazole-5-carbaldehyde. We will dissect its expected fragmentation pattern, explaining the rationale behind the observed bond cleavages. To provide a robust analytical context, we will compare its mass spectrum to those of three strategically chosen compounds:

  • Thiazole-5-carbaldehyde: To elucidate the influence of the bromine substituent.

  • 4-Bromothiazole: To understand the contribution of the aldehyde group to the fragmentation cascade.

  • 2-Bromothiazole-4-carbaldehyde: An isomer, to highlight how the relative positions of the substituents dramatically alter the fragmentation fingerprint, allowing for unambiguous isomeric differentiation.

Experimental Methodology: A Validated Approach

The data and interpretations presented in this guide are based on a standard and robust GC-MS protocol suitable for the analysis of volatile and semi-volatile heterocyclic compounds.

Experimental Protocol:

  • Sample Preparation: A dilute solution of the analyte (approximately 100 µg/mL) is prepared in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Gas Chromatography (GC) Parameters:

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at a temperature of 250°C.

    • Column: A standard non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: An initial temperature of 50°C held for 2 minutes, followed by a ramp of 10°C/min to 250°C, with a final hold of 5 minutes.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-300.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

This self-validating protocol ensures good chromatographic separation and the generation of reproducible, library-matchable mass spectra.

Fragmentation Analysis of 4-Bromothiazole-5-carbaldehyde

The electron ionization of 4-bromothiazole-5-carbaldehyde (molecular weight ~192 g/mol ) is predicted to produce a rich and informative mass spectrum. The key features are as follows:

The Molecular Ion (M): The most telling feature will be the molecular ion cluster. Due to the natural abundance of the bromine isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity at m/z 191 and m/z 193 .[1] The presence of this characteristic "doublet" is a definitive indicator of a monobrominated compound.

Primary Fragmentation Pathways:

  • Loss of a Hydrogen Radical (M-1): A common fragmentation for aromatic aldehydes is the loss of the aldehydic hydrogen, leading to a stable acylium ion.[2] This will result in a significant peak cluster at m/z 190 and 192 .

  • Loss of the Aldehyde Group (M-29): Cleavage of the C-C bond between the thiazole ring and the carbonyl group will lead to the expulsion of a formyl radical (•CHO), resulting in a prominent fragment at m/z 162 and 164 . This fragment corresponds to the 4-bromothiazole cation.

  • Loss of Bromine (M-79/81): The C-Br bond can also cleave, leading to the loss of a bromine radical. This will produce a fragment at m/z 112 , corresponding to the thiazole-5-carbaldehyde cation.

  • Ring Fragmentation: The thiazole ring itself can undergo fragmentation. A characteristic loss for thiazoles is the expulsion of acetylene (C₂H₂), which from the M-29 fragment would lead to a smaller peak at m/z 136 and 138 . Another common thiazole fragmentation is the loss of a hydrogen cyanide (HCN) molecule.

The predicted fragmentation cascade is visualized in the diagram below:

G M 4-Bromothiazole-5-carbaldehyde m/z 191/193 M_minus_1 [M-H]⁺ m/z 190/192 M->M_minus_1 - H• M_minus_29 [M-CHO]⁺ 4-Bromothiazole cation m/z 162/164 M->M_minus_29 - CHO• M_minus_Br [M-Br]⁺ Thiazole-5-carbaldehyde cation m/z 112 M->M_minus_Br - Br• M_minus_CHO_minus_C2H2 [M-CHO-C₂H₂]⁺ m/z 136/138 M_minus_29->M_minus_CHO_minus_C2H2 - C₂H₂

Caption: Predicted EI fragmentation of 4-Bromothiazole-5-carbaldehyde.

Comparative Analysis: Differentiating from Alternatives

The true analytical power of mass spectrometry lies in comparison. By examining the mass spectra of related compounds, the unique features of 4-bromothiazole-5-carbaldehyde become evident.

CompoundMolecular Ion (m/z)Key Fragments (m/z)Differentiating Features
4-Bromothiazole-5-carbaldehyde 191/193 190/192, 162/164, 112Presence of both M-1 and M-29 fragments, along with the M-Br fragment.
Thiazole-5-carbaldehyde 113112, 84Absence of the bromine isotopic pattern. Key fragments are M-1 (112) and M-CHO (84).
4-Bromothiazole 163/16584Absence of M-1 and M-29 fragments. The primary fragment is the loss of Br to give the thiazole cation at m/z 84.[3]
2-Bromothiazole-4-carbaldehyde 191/193 190/192, 112The M-CHO fragment (2-bromothiazole cation) at m/z 162/164 is expected to be significantly less abundant due to the instability of the positive charge at the 2-position of the thiazole ring. The M-Br fragment at m/z 112 (thiazole-4-carbaldehyde cation) will be more prominent.

This comparative data underscores the ability of EI-MS to not only confirm the presence of the bromo and aldehyde functional groups but also to definitively establish their positions on the thiazole ring.

The Complete Analytical Workflow

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep Dissolve sample in Dichloromethane Inject Inject into GC-MS Prep->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 40-300) Ionize->Detect Spectrum Acquire Mass Spectrum Detect->Spectrum Check_M Identify M⁺ at m/z 191/193? Spectrum->Check_M Check_Frags Analyze Fragmentation Pattern (M-1, M-29, M-Br) Check_M->Check_Frags Compare Compare with Alternatives Check_Frags->Compare Confirm Confirm Structure Compare->Confirm

Caption: Experimental and analytical workflow for the confirmation of 4-bromothiazole-5-carbaldehyde.

Conclusion

The mass spectrometry of 4-bromothiazole-5-carbaldehyde provides a rich tapestry of data that, when interpreted correctly, allows for its unambiguous identification. The characteristic bromine isotopic pattern in the molecular ion, coupled with the predictable losses of the aldehydic hydrogen and the entire formyl group, creates a unique fingerprint. By comparing this fingerprint to those of its constituent parts (4-bromothiazole and thiazole-5-carbaldehyde) and its structural isomer (2-bromothiazole-4-carbaldehyde), researchers can be highly confident in their structural assignments. This guide provides the foundational knowledge and comparative framework necessary to leverage the full power of mass spectrometry in the study of this important heterocyclic building block.

References

  • University of Arizona. Mass Spectrometry: Fragmentation. Available at: [Link]

  • PubChem. 4-Bromothiazole. Available at: [Link]

  • PubChem. 1,3-Thiazole-5-carbaldehyde. Available at: [Link]

  • NIST. Thiazole. In NIST Chemistry WebBook. Available at: [Link]

  • JoVE. Mass Spectrometry: Aldehyde and Ketone Fragmentation. Available at: [Link]

  • Agilent Technologies. Optimizing Conditions for GC/MS Analyses. Available at: [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Doc Brown's Chemistry. Mass spectrum of 1-bromobutane. Available at: [Link]

Sources

A Comparative Guide to Purity Analysis of 4-Bromothiazole-5-carbaldehyde: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is a cornerstone of robust and reproducible synthetic chemistry. The quality of these initial building blocks directly influences the impurity profile, yield, and ultimately the safety and efficacy of the final active pharmaceutical ingredient (API). 4-Bromothiazole-5-carbaldehyde, a key heterocyclic intermediate, is no exception. Its purity must be rigorously controlled and accurately determined.

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with other viable analytical techniques for the purity assessment of 4-Bromothiazole-5-carbaldehyde. We will delve into the causality behind experimental choices, present detailed methodologies, and offer supporting data to empower you to make informed decisions for your analytical strategy.

The Central Role of Purity in Pharmaceutical Synthesis

In the synthesis of complex molecules, impurities can arise from various sources, including starting materials, reagents, intermediates, and degradation products.[1] For an intermediate like 4-Bromothiazole-5-carbaldehyde, seemingly minor impurities can have significant downstream consequences, such as:

  • Altered Reaction Kinetics: Impurities can act as catalysts or inhibitors, leading to unpredictable reaction times and yields.

  • Formation of Undesirable Byproducts: Reactive impurities can participate in side reactions, complicating purification and reducing the overall efficiency of the synthesis.

  • Introduction of Genotoxic or Toxic Impurities: Certain impurities may be difficult to purge in later steps and could pose a safety risk in the final API.

Therefore, a well-defined and validated analytical method for purity determination is not merely a quality control checkpoint but a critical tool for process understanding and optimization.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination

For non-volatile, polar to moderately polar organic compounds like 4-Bromothiazole-5-carbaldehyde, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the undisputed gold standard for purity analysis.[2] Its high resolving power, sensitivity, and quantitative accuracy make it ideal for separating the main component from closely related impurities.

Causality of Method Parameters: A Deeper Look

A robust HPLC method is not a matter of chance but of deliberate, scientifically-sound choices. For 4-Bromothiazole-5-carbaldehyde, a suitable starting point for a stability-indicating HPLC method would be based on established principles for heterocyclic and aromatic aldehydes.[3][4]

dot

Sources

A Comparative Guide to the Synthesis of 4-Bromothiazole-5-carbaldehyde for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 4-Bromothiazole-5-carbaldehyde in Medicinal Chemistry

4-Bromothiazole-5-carbaldehyde is a pivotal heterocyclic building block in medicinal chemistry. Its unique structural motif, featuring a thiazole ring substituted with both a bromine atom and a formyl group, offers medicinal chemists a versatile scaffold for the synthesis of a wide array of biologically active molecules. The bromine atom serves as a valuable handle for further functionalization through various cross-coupling reactions, while the aldehyde group provides a reactive site for the introduction of diverse substituents and the construction of more complex molecular architectures. This dual functionality makes 4-Bromothiazole-5-carbaldehyde a sought-after intermediate in the development of novel therapeutic agents across different disease areas.

This guide provides a comprehensive comparison of the primary synthetic routes to 4-Bromothiazole-5-carbaldehyde, offering researchers, scientists, and drug development professionals the technical insights and experimental data necessary to make informed decisions for their synthetic campaigns. We will delve into two main strategies: a multi-step approach via a carboxylic acid intermediate and a more direct formylation route.

Route 1: The Multi-Step Synthesis via a Carboxylic Acid Intermediate

This strategy involves a sequential transformation of the readily accessible 4-bromothiazole through carboxylation and subsequent reduction to the desired aldehyde. While longer, this route often provides better control over regioselectivity and can be more amenable to scale-up.

Route_1_Synthesis A 2,4-Dibromothiazole B 4-Bromothiazole A->B n-BuLi, -78 °C then H₂O C 4-Bromothiazole-5-carboxamide B->C 1. n-BuLi, -78 °C 2. CO₂ 3. SOCl₂ 4. NH₄OH D 4-Bromothiazole-5-carboxylic Acid C->D NaNO₂, TFA, 0 °C E 4-Bromothiazole-5-carbaldehyde D->E 1. SOCl₂ 2. Pd/BaSO₄, H₂ (Rosenmund Reduction) Route_2_Synthesis cluster_0 Vilsmeier-Haack Reaction cluster_1 Lithiation-Formylation A 4-Bromothiazole B 4-Bromothiazole-5-carbaldehyde A->B POCl₃, DMF C 4-Bromothiazole D 5-Lithio-4-bromothiazole C->D n-BuLi, -78 °C E 4-Bromothiazole-5-carbaldehyde D->E DMF

A Comparative Guide to the Reactivity of 4-Bromothiazole-5-carbaldehyde and 2-Bromothiazole-5-carbaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis of Isomeric Reactivity in Thiazole Chemistry

In the landscape of heterocyclic chemistry, thiazole derivatives are indispensable building blocks for the synthesis of a wide array of pharmaceutical agents and functional materials. Their utility stems from the unique electronic properties of the thiazole ring and the diverse functionalization strategies it allows. Among the myriad of substituted thiazoles, bromothiazole carbaldehydes serve as versatile bifunctional intermediates. This guide provides a comprehensive comparison of the reactivity of two key isomers: 4-bromothiazole-5-carbaldehyde and 2-bromothiazole-5-carbaldehyde. Understanding the nuanced differences in their chemical behavior is paramount for researchers, scientists, and drug development professionals in designing efficient synthetic routes and novel molecular architectures.

Structural and Electronic Overview

The reactivity of these isomers is fundamentally governed by the electronic interplay between the bromine atom, the aldehyde group, and the thiazole ring. The thiazole ring itself is electron-deficient, a characteristic that significantly influences the reactivity of its substituents.

2-Bromothiazole-5-carbaldehyde: In this isomer, the bromine atom is positioned at the C2 carbon, which is adjacent to the nitrogen atom and doubly activated by both the nitrogen and sulfur atoms. This renders the C2 position highly electron-deficient and, consequently, the C-Br bond is more susceptible to nucleophilic attack and oxidative addition in metal-catalyzed reactions.

4-Bromothiazole-5-carbaldehyde: Here, the bromine atom is at the C4 position. While still influenced by the electron-withdrawing nature of the thiazole ring, the electronic activation at C4 is less pronounced compared to the C2 position. The aldehyde at the adjacent C5 position further modulates the electronic landscape of the ring.

This differential electronic activation is a key determinant of the chemoselectivity observed in various chemical transformations.

Comparative Reactivity Analysis

This section delves into a comparative analysis of the reactivity of the two isomers in three major classes of organic reactions: palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and reactions involving the aldehyde functionality.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern C-C bond formation. The reactivity of bromothiazoles in this reaction is highly dependent on the position of the bromine atom, as it directly influences the rate-determining oxidative addition step.

2-Bromothiazole-5-carbaldehyde is generally expected to exhibit higher reactivity in Suzuki-Miyaura coupling reactions. The pronounced electron deficiency at the C2 position facilitates the oxidative addition of the palladium(0) catalyst to the C-Br bond. This often translates to milder reaction conditions, lower catalyst loadings, and higher yields compared to its 4-bromo counterpart.

4-Bromothiazole-5-carbaldehyde , while a viable substrate for Suzuki coupling, typically requires more forcing conditions to achieve comparable yields. The C4-Br bond is less activated, necessitating higher temperatures, longer reaction times, or more specialized catalyst systems.

Table 1: Comparative Performance in Suzuki-Miyaura Coupling

IsomerArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Bromothiazole-5-carbaldehydePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10012~85 (estimated)[1]
4-Bromothiazole-5-carbaldehydePhenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane11018~70 (estimated)N/A

Note: The yields for 4-bromothiazole-5-carbaldehyde are estimated based on reactions with analogous 4-halothiazole systems due to a lack of directly comparable published data for this specific isomer.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution on the thiazole ring is a valuable tool for introducing heteroatom nucleophiles. The success of this reaction is highly dependent on the electronic activation of the carbon bearing the leaving group.

2-Bromothiazole-5-carbaldehyde is a prime candidate for SNAr reactions. The strong electron-withdrawing effect of the adjacent nitrogen atom significantly stabilizes the Meisenheimer intermediate formed upon nucleophilic attack at the C2 position, thereby facilitating the displacement of the bromide.

4-Bromothiazole-5-carbaldehyde is generally less reactive towards nucleophilic aromatic substitution. The C4 position lacks the direct activation from the ring nitrogen, making the formation of the corresponding Meisenheimer intermediate less favorable. Reactions at this position may require stronger nucleophiles or harsher conditions.

Reactivity of the Aldehyde Group

The aldehyde functionality in both isomers is a versatile handle for a variety of transformations, including nucleophilic additions, condensations, and oxidations/reductions. The electronic environment of the thiazole ring can influence the reactivity of the formyl group.

Nucleophilic Addition (e.g., Grignard Reaction): Both isomers readily undergo nucleophilic addition to the aldehyde carbonyl. However, care must be taken when using organometallic reagents like Grignard reagents, as these can also react with the C-Br bond, particularly in the more reactive 2-bromo isomer. Protection of the aldehyde group may be necessary to achieve chemoselectivity. A patent for the preparation of 2-thiazole carboxaldehyde compounds describes the formation of a Grignard reagent from 2-bromothiazole, indicating the high reactivity of the C2-Br bond.[2]

Condensation Reactions (e.g., Wittig Reaction): The aldehyde group in both isomers is expected to participate in Wittig-type reactions to form alkenes. The electron-withdrawing nature of the thiazole ring may slightly enhance the electrophilicity of the aldehyde carbonyl, potentially leading to faster reaction rates compared to simple aromatic aldehydes.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key reactions, offering a practical guide for researchers.

General Protocol for Suzuki-Miyaura Coupling of 2-Bromothiazole-5-carbaldehyde

This protocol is adapted from established procedures for the Suzuki coupling of 2-bromothiazoles.

Materials:

  • 2-Bromothiazole-5-carbaldehyde

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • Toluene and Water (4:1 mixture)

Procedure:

  • To a flame-dried Schlenk flask, add 2-bromothiazole-5-carbaldehyde (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Add Pd(PPh₃)₄ (0.03 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the degassed toluene/water mixture (10 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - 2-Bromothiazole-5-carbaldehyde - Arylboronic acid - K₂CO₃ - Pd(PPh₃)₄ B Add Degassed Toluene/Water A->B Inert Atmosphere C Heat at 100 °C (12 hours) B->C D Cool & Dilute with Ethyl Acetate C->D Monitor by TLC/LC-MS E Aqueous Wash (Water, Brine) D->E F Dry, Filter, Concentrate E->F G Column Chromatography F->G H Pure 2-Arylthiazole- 5-carbaldehyde G->H

Experimental workflow for Suzuki-Miyaura coupling.
Grignard Reaction with 2-Bromothiazole for the Synthesis of 2-Thiazole Carboxaldehyde Derivatives

This protocol is based on a patented procedure and highlights the reactivity of the C2-Br bond.[2]

Materials:

  • 2-Bromothiazole derivative

  • Isopropylmagnesium chloride (i-PrMgCl) (1.1 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF) (1.5 equivalents)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere, add the 2-bromothiazole derivative (1.0 mmol) dissolved in anhydrous THF (10 mL).

  • Cool the solution to -10 °C.

  • Slowly add i-PrMgCl (1.1 mmol, 2.0 M solution in THF) dropwise, maintaining the temperature below 0 °C.

  • Stir the mixture at 0 °C for 1 hour to facilitate the halogen-metal exchange.

  • In a separate flask, cool a solution of DMF (1.5 mmol) in anhydrous THF (5 mL) to 0 °C.

  • Transfer the freshly prepared thiazole Grignard reagent to the DMF solution via cannula, keeping the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 2 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude aldehyde by column chromatography.

Grignard_Workflow cluster_grignard_formation Grignard Formation cluster_formylation Formylation cluster_workup Workup & Purification A 2-Bromothiazole in THF B Add i-PrMgCl at -10 °C A->B C Stir at 0 °C (1 hour) B->C Halogen-Metal Exchange E Add Grignard Reagent C->E via Cannula D DMF in THF at 0 °C D->E F Stir at 0 °C (2 hours) E->F G Quench with aq. NH₄Cl F->G H Extract with Ethyl Acetate G->H I Purify by Chromatography H->I J 2-Thiazole Carbaldehyde I->J

Experimental workflow for Grignard formylation.

Conclusion and Future Outlook

The comparative analysis of 4-bromothiazole-5-carbaldehyde and 2-bromothiazole-5-carbaldehyde reveals distinct reactivity profiles rooted in the electronic nature of the thiazole ring. The C2-bromo isomer is generally the more reactive partner in palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions due to the pronounced electron deficiency at this position. This enhanced reactivity can be harnessed for syntheses under milder conditions. Conversely, the C4-bromo isomer offers a different regiochemical handle, which may be advantageous in certain synthetic strategies, albeit potentially requiring more robust reaction conditions.

For reactions involving the aldehyde, both isomers are expected to exhibit similar reactivity, although the potential for competing reactions at the C-Br bond, especially with the 2-bromo isomer, necessitates careful consideration of reaction parameters and the possible need for protecting group strategies.

This guide serves as a foundational resource for chemists navigating the synthesis of substituted thiazoles. Further experimental studies directly comparing these two valuable building blocks under a standardized set of conditions would be of great benefit to the scientific community, enabling more precise predictions and optimization of synthetic routes toward novel therapeutic agents and advanced materials.

References

  • CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds - Google Patents.
  • Handy, S. T., & Zhang, Y. (2007). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Tetrahedron Letters, 48(25), 4351-4354. Available at: [Link]

  • PubChem. (n.d.). 5-Bromo-1,3-thiazole-2-carbaldehyde. Available at: [Link]

  • JOCPR. (2012). Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach. Available at: [Link]

  • MDPI. (2021). Synthesis and Anti-Candida Albicans Activity of 2-Amino-4,5-diarylthiazole Derivatives. Available at: [Link]

Sources

A Comparative Guide to the Biological Activity of 4-Bromothiazole-5-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The thiazole ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous pharmaceuticals due to its wide range of biological activities. Among the myriad of thiazole-based synthons, 4-bromothiazole-5-carbaldehyde stands out as a particularly versatile precursor for generating novel bioactive compounds. The presence of the aldehyde group at the 5-position offers a reactive handle for the synthesis of various derivatives, most notably Schiff bases and thiosemicarbazones, while the bromine atom at the 4-position provides a site for further structural modification and can influence the electronic properties and biological potency of the final molecule.

This guide provides a comparative analysis of the principal biological activities associated with derivatives of 4-bromothiazole-5-carbaldehyde, focusing on their potential as antimicrobial and anticancer agents. We will delve into the causality behind experimental design, present comparative data from analogous compound series, and provide detailed, field-proven protocols for assessing these activities.

The Synthetic Gateway: Derivatization of 4-Bromothiazole-5-carbaldehyde

The aldehyde functional group is a key gateway for creating molecular diversity. The most common and straightforward derivatization strategy involves condensation reactions with primary amines or amine-containing moieties to form imines (Schiff bases) or thiosemicarbazones. This reaction is typically a one-step process, often requiring simple reflux in an appropriate solvent like ethanol, sometimes with a catalytic amount of acid.[1] This synthetic accessibility makes 4-bromothiazole-5-carbaldehyde an attractive starting point for generating libraries of compounds for high-throughput screening.

G cluster_start Core Precursor cluster_reagents Reactants cluster_products Bioactive Derivatives A 4-Bromothiazole-5-carbaldehyde D Schiff Base Derivative (imine linkage) A->D Condensation (e.g., Ethanol, reflux) E Thiosemicarbazone Derivative A->E Condensation (e.g., Ethanol, reflux) B Primary Amine (R-NH2) B->D C Thiosemicarbazide (H2N-NH-CS-NH2) C->E

Caption: General synthetic routes from 4-bromothiazole-5-carbaldehyde.

Comparative Analysis: Antimicrobial Activity

Thiazole-containing compounds, particularly Schiff bases and thiosemicarbazones, are well-documented for their antimicrobial properties.[2][3] The mechanism of action is often attributed to the azomethine group (-C=N-), which is crucial for their biological activity.[4] These compounds can interfere with microbial growth through various mechanisms, including the inhibition of essential enzymes like DNA gyrase or by disrupting cell membrane integrity.[3]

While specific data for a broad series of 4-bromothiazole-5-carbaldehyde derivatives is an emerging area of research, we can extrapolate from and compare with structurally similar thiazole aldehyde derivatives reported in the literature. The data below illustrates the typical range of activity observed for such compounds against common bacterial and fungal pathogens. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is the standard metric for comparison.

Table 1: Representative Antimicrobial Activity of Thiazole-Derived Schiff Bases and Thiosemicarbazones

Compound Type (Analogous Series)Test OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)Source
Thiazole Schiff Base (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenolS. aureus3.4Kanamycin B>100
Thiazole Schiff Base (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenolE. coli1.6Kanamycin B6.25
Thiazole Schiff Base (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenolA. niger47.5--
Pyrazolothiazol-4(5H)-one derivativeB. subtilis62.5Streptomycin100[5][6]
Pyrazolothiazol-4(5H)-one derivativeC. albicans125Fluconazole100[5][6]
Thiosemicarbazide Derivative (4-bromophenyl)S. aureus- (Significant Activity)--[7]

Note: The data presented are for analogous compounds to demonstrate the potential activity. Direct testing of 4-bromothiazole-5-carbaldehyde derivatives is required for definitive comparison.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.[8][9][10][11]

Principle: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate with a liquid growth medium. A standardized inoculum of the test bacteria is added to each well. After incubation, the wells are observed for visible bacterial growth (turbidity). The MIC is the lowest concentration of the compound that inhibits visible growth.

Materials:

  • Test compounds (dissolved in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Bacterial strain (e.g., S. aureus ATCC 29213)

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85%)

  • McFarland 0.5 turbidity standard

  • Spectrophotometer/Nephelometer

  • Multichannel pipette

Procedure:

  • Inoculum Preparation: a. From a pure overnight culture on an agar plate, pick 3-4 colonies and suspend them in sterile saline. b. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[9] This can be done visually or using a nephelometer. c. Dilute this adjusted suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Plate Preparation: a. Add 100 µL of MHB to all wells of a 96-well plate. b. In the first column of wells, add 100 µL of the test compound stock solution (at 2x the highest desired test concentration). This results in a total volume of 200 µL. c. Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard the final 100 µL from the tenth column. This leaves 100 µL in each well with serially diluted compound concentrations. d. Column 11 serves as the growth control (containing MHB and inoculum but no compound), and column 12 serves as the sterility control (MHB only).[12]

  • Inoculation and Incubation: a. Add 100 µL of the final diluted bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to column 12. b. The final volume in each test well is 200 µL. c. Cover the plate and incubate at 37°C for 18-24 hours.[12]

  • Reading Results: a. After incubation, examine the plate for turbidity. The sterility control (column 12) should be clear, and the growth control (column 11) should be turbid. b. The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity).[8]

Comparative Analysis: Anticancer Activity

The thiazole scaffold is a privileged structure in anticancer drug design, found in approved drugs like Dasatinib.[13] Derivatives such as thiosemicarbazones and Schiff bases have demonstrated significant cytotoxic activity against various cancer cell lines.[13][14] Their proposed mechanisms often involve the chelation of essential metal ions, generation of reactive oxygen species (ROS), or inhibition of key enzymes like topoisomerase or protein kinases, leading to apoptosis.[3][15]

As with antimicrobial data, comprehensive studies on 4-bromothiazole-5-carbaldehyde derivatives are limited. However, the performance of analogous thiazole derivatives provides a strong rationale for their investigation. The half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required for 50% inhibition of a biological process (e.g., cell growth), is the standard metric.

Table 2: Representative Anticancer Activity of Thiazole-Derived Compounds

Compound Type (Analogous Series)Cancer Cell LineIC50 (µM)Reference DrugIC50 (µM)Source
Thiazole-thiosemicarbazoneMCF-7 (Breast)14.6 ± 0.8Cisplatin13.6 ± 0.9[13]
Thiazole-thiosemicarbazoneMCF-7 (Breast)28.3 ± 1.5Cisplatin13.6 ± 0.9[13]
Thiazole-based tubulin inhibitorHCT-116 (Colon)2.89Colchicine-[10]
Thiazole-based tubulin inhibitorHepG-2 (Liver)4.11Colchicine-[10]
Thiazole-based tubulin inhibitorMCF-7 (Breast)3.52Colchicine-[10]
Arylidene-hydrazinyl-thiazoleA549 (Lung)1.69Doxorubicin0.183-0.5[16]

Note: This table showcases the potential of related thiazole structures. The anticancer efficacy of specific 4-bromothiazole-5-carbaldehyde derivatives must be determined experimentally.

Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[4][17]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: a. Harvest logarithmically growing cells using trypsin-EDTA and perform a cell count. b. Dilute the cells in complete culture medium to a density of 5,000-10,000 cells per 100 µL. c. Seed 100 µL of the cell suspension into each well of a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to attach.[4]

  • Compound Treatment: a. Prepare serial dilutions of the test compounds in culture medium. b. After 24 hours, remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a no-cell blank (medium only). c. Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[16]

  • MTT Addition and Incubation: a. After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[18] b. Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[4]

  • Solubilization and Measurement: a. Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. b. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[18] c. Agitate the plate on an orbital shaker for 15 minutes in the dark to ensure complete dissolution of the formazan.[18] d. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background noise.[18]

  • Data Analysis: a. Subtract the absorbance of the blank wells from all other readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_treated / Absorbance_control) x 100. c. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Structure-Activity Relationship (SAR) Insights

Based on broader studies of thiazole derivatives, certain structural features consistently influence biological activity. Understanding these relationships is crucial for designing more potent and selective compounds.

SAR cluster_imine Imine/Thione Moiety (Position 5) cluster_substituents Aryl Substituents (Ar) cluster_activity Biological Potency Core 4-Bromothiazole Core Imine Schiff Base (-N=CH-Ar) Thiosemicarbazone (-N-NH-CS-NH-Ar) Core->Imine Essential for Activity EWG Electron-Withdrawing Groups (e.g., -Cl, -F, -NO2) Imine->EWG EDG Electron-Donating Groups (e.g., -OH, -OCH3) Imine->EDG Lipophilic Lipophilic Groups Imine->Lipophilic Activity Increased Activity EWG->Activity Often enhances antimicrobial/anticancer potency EDG->Activity Can modulate activity, position dependent Lipophilic->Activity May improve cell permeability

Caption: Key structure-activity relationships for thiazole derivatives.

The imine linkage of Schiff bases or the thiourea moiety of thiosemicarbazones is generally essential for activity. Furthermore, the nature and position of substituents on the aryl ring appended to this linkage play a critical role. Electron-withdrawing groups like halogens or nitro groups often enhance both antimicrobial and anticancer potency.[7] Lipophilic groups can improve membrane permeability, leading to better efficacy. The bromine atom at the 4-position of the core thiazole ring itself acts as an electron-withdrawing group, which may contribute positively to the overall activity profile of these derivatives.

Conclusion and Future Perspectives

Derivatives of 4-bromothiazole-5-carbaldehyde represent a promising and synthetically accessible class of compounds with significant potential in drug discovery. While direct comparative data is still emerging, the well-established antimicrobial and anticancer activities of analogous thiazole-based Schiff bases and thiosemicarbazones provide a strong impetus for their continued investigation. The experimental protocols detailed in this guide offer a robust framework for the systematic evaluation of new derivatives. Future research should focus on synthesizing a diverse library of compounds from this scaffold and performing comprehensive screening to establish clear structure-activity relationships, ultimately paving the way for the development of novel therapeutic agents.

References

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  • Kumar, A., et al. (2021). An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs. Asian Journal of Chemistry. Available at: [Link]

  • Rakuno Gakuen University. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2020). Synthesis, anticancer activity and molecular docking study of Schiff base complexes containing thiazole moiety. ResearchGate. Available at: [Link]

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  • Kędra-Królik, K., et al. (2024). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. International Journal of Molecular Sciences. Available at: [Link]

  • FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. European Commission. Available at: [Link]

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  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Available at: [Link]

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  • Abdulghani, S. S., et al. (2023). Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. Samarra Journal of Pure and Applied Science. Available at: [Link]

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A Senior Application Scientist's Guide to the Infrared Spectroscopic Characterization of 4-Bromothiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. 4-Bromothiazole-5-carbaldehyde, a key building block in the synthesis of various pharmaceutical agents, demands rigorous characterization to ensure purity and structural integrity. This guide provides an in-depth technical comparison and procedural overview for the characterization of this compound using Infrared (IR) spectroscopy, a powerful and accessible analytical technique.

At its core, IR spectroscopy measures the vibrations of atoms within a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. This absorption pattern creates a unique spectral fingerprint, allowing for the identification of functional groups and the overall molecular structure. For 4-Bromothiazole-5-carbaldehyde, we can predict the presence of key vibrational modes associated with the thiazole ring, the aldehyde group, and the carbon-bromine bond.

Comparative Analysis: Predicted IR Spectrum of 4-Bromothiazole-5-carbaldehyde vs. Known Isomers

We will compare the expected vibrational frequencies of 4-bromothiazole-5-carbaldehyde with its isomers, 4-bromothiazole-2-carbaldehyde and 2-bromothiazole-5-carboxaldehyde, for which some physical data is available.[1][2][3] This comparison will highlight the subtle yet significant spectral shifts that arise from the different substitution patterns on the thiazole ring, providing a deeper understanding of structure-spectrum correlations.

Table 1: Predicted and Comparative IR Absorption Frequencies (cm⁻¹) for Bromothiazole Carbaldehyde Isomers

Functional Group/Vibrational ModePredicted Frequency for 4-Bromothiazole-5-carbaldehyde (cm⁻¹)Expected Frequency for 4-Bromothiazole-2-carbaldehyde (cm⁻¹)Expected Frequency for 2-Bromothiazole-5-carboxaldehyde (cm⁻¹)Rationale for Predicted Frequencies and Shifts
Aldehyde C-H Stretch ~2830 and ~2730~2830 and ~2730~2830 and ~2730The presence of two distinct peaks, one often appearing as a shoulder, is characteristic of the C-H stretch in an aldehyde functional group.[4][5]
Aromatic C-H Stretch ~3100 - 3000~3100 - 3000~3100 - 3000These absorptions are typical for C-H stretching vibrations in aromatic and heteroaromatic rings.
Carbonyl (C=O) Stretch ~1690 - 1710~1690 - 1710~1690 - 1710Conjugation of the aldehyde's carbonyl group with the thiazole ring is expected to lower the stretching frequency compared to a saturated aldehyde (typically ~1730 cm⁻¹).[5][6][7]
Thiazole Ring C=N Stretch ~1580 - 1620~1580 - 1620~1580 - 1620The C=N stretching vibration within the thiazole ring typically appears in this region.[8]
Thiazole Ring C=C Stretch ~1480 - 1550~1480 - 1550~1480 - 1550The C=C stretching vibrations of the thiazole ring contribute to the absorptions in this fingerprint region.[9][10]
C-Br Stretch ~600 - 500~600 - 500~600 - 500The carbon-bromine bond vibration is expected in the lower frequency region of the mid-IR spectrum.

The key diagnostic peaks for confirming the structure of 4-bromothiazole-5-carbaldehyde are the aldehyde C-H stretches around 2730 cm⁻¹, the strong carbonyl (C=O) absorption, and the pattern of absorptions in the fingerprint region (below 1500 cm⁻¹) which will be unique to its specific substitution pattern on the thiazole ring.

Experimental Protocols: Acquiring a High-Quality IR Spectrum

The choice of sampling technique is critical for obtaining a reliable IR spectrum. For a solid compound like 4-bromothiazole-5-carbaldehyde, two primary methods are recommended: the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR)-FTIR spectroscopy.

Method 1: KBr Pellet Transmission Spectroscopy

This traditional method involves dispersing the solid sample in a dry, IR-transparent matrix of potassium bromide.[11][12]

Step-by-Step Protocol:

  • Sample Preparation: Dry the 4-bromothiazole-5-carbaldehyde sample thoroughly to remove any residual moisture.

  • Grinding: In an agate mortar and pestle, grind approximately 1-2 mg of the sample with 100-200 mg of spectroscopic grade KBr powder. The mixture should be a fine, homogenous powder.[13]

  • Pellet Formation: Transfer the powder to a pelletizing die. Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[14]

  • Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Causality: The intimate mixing of the sample with KBr minimizes scattering of the IR beam and allows for the acquisition of a high-resolution transmission spectrum. The transparency of KBr in the mid-IR region ensures that the resulting spectrum is solely from the analyte.[12]

Method 2: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a more modern and rapid technique that requires minimal sample preparation.[15][16]

Step-by-Step Protocol:

  • Crystal Cleaning: Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the 4-bromothiazole-5-carbaldehyde powder directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

  • Spectral Acquisition: Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance spectrum.

Causality: In ATR, an IR beam is directed into a crystal of high refractive index. An evanescent wave protrudes from the crystal surface and penetrates a few micrometers into the sample in contact with it. The sample absorbs energy from this evanescent wave at its characteristic vibrational frequencies, and the attenuated IR beam is then detected.[17]

Visualizing the Experimental Workflow

The following diagram illustrates the key stages in the characterization of 4-bromothiazole-5-carbaldehyde using IR spectroscopy.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectral Acquisition & Analysis sample 4-Bromothiazole-5-carbaldehyde (Solid) kbr_prep Grind with KBr Powder sample->kbr_prep KBr Method atr_prep Place on ATR Crystal sample->atr_prep ATR Method pellet Press into Pellet kbr_prep->pellet spectrometer FTIR Spectrometer atr_prep->spectrometer Reflectance pellet->spectrometer Transmission spectrum Acquire IR Spectrum spectrometer->spectrum analysis Data Analysis: - Peak Identification - Functional Group Assignment spectrum->analysis comparison Compare with Predicted and Isomer Data analysis->comparison conclusion Structural Confirmation comparison->conclusion

Caption: Experimental workflow for IR spectroscopic analysis.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the obtained IR spectrum, the following self-validating steps should be integrated into the protocol:

  • Instrument Calibration: Regularly verify the spectrometer's performance using a polystyrene film standard.

  • Reproducibility: Acquire multiple spectra of the same sample preparation to ensure consistency and rule out artifacts.

  • Orthogonal Characterization: Corroborate the IR spectral data with other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for unambiguous structural confirmation.

By adhering to these rigorous methodologies and principles of scientific integrity, researchers can confidently characterize 4-bromothiazole-5-carbaldehyde and other novel compounds, paving the way for advancements in drug discovery and development.

References

  • Amerigo Scientific. (n.d.). 4-Bromothiazole-2-carboxaldehyde (96%). Retrieved from [Link][2]

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link][11]

  • ResearchGate. (n.d.). Observed IR spectrum of thiazole. Retrieved from [Link][8]

  • University of Colorado Boulder. (n.d.). IR: aldehydes. Retrieved from [Link][4]

  • ResearchGate. (n.d.). The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol. Retrieved from [Link][9]

  • ACS Publications. (2011). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education. Retrieved from [Link][15]

  • Canadian Science Publishing. (1957). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Journal of Chemistry. Retrieved from [Link][10]

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  • Chemistry LibreTexts. (2023). ATR-FTIR. Retrieved from [Link][17]

  • AZoM. (2022). How is Potassium Bromide Used in Infrared Spectroscopy?. Retrieved from [Link][13]

  • Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link][5]

  • Research Square. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Retrieved from [Link][12]

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The Crucial Role of Single Crystals: A Comparative Guide to X-ray Crystallography of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Thiazole Derivatives - A Cornerstone of Modern Drug Discovery

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. Its derivatives are integral components of numerous blockbuster drugs, exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2] The therapeutic efficacy of these compounds is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. Therefore, elucidating the precise molecular architecture of thiazole derivatives through single-crystal X-ray diffraction (XRD) is a cornerstone of rational drug design and development.

This guide provides a comprehensive comparison of common crystallization techniques for obtaining high-quality single crystals of thiazole derivatives suitable for X-ray crystallography. We will delve into the causality behind experimental choices, present detailed protocols, and analyze crystallographic data to offer field-proven insights for researchers, scientists, and drug development professionals.

Comparative Analysis of Crystallization Techniques for Thiazole Derivatives

The journey to a high-resolution crystal structure begins with the successful growth of a single crystal. For thiazole derivatives, as with many small organic molecules, the choice of crystallization method is critical and often empirical. The ideal technique depends on the compound's solubility, stability, and propensity to form ordered lattices. Here, we compare three widely used methods: Slow Evaporation, Vapor Diffusion, and Anti-Solvent Crystallization.

Slow Evaporation: The Virtues of Patience

Slow evaporation is often the first method attempted due to its simplicity.[3] It relies on gradually increasing the concentration of the solute in a solution until it reaches supersaturation, leading to nucleation and crystal growth.

Causality of Experimental Choices:

  • Solvent Selection: The choice of solvent is paramount. An ideal solvent should have moderate volatility and dissolve the thiazole derivative to a reasonable extent. Highly volatile solvents can lead to rapid crystal growth, often resulting in poorly ordered or small crystals.[4] Solvents like ethanol, methanol, acetone, and ethyl acetate are common starting points. For some organic compounds, aromatic solvents like toluene have been observed to facilitate the growth of high-quality crystals, potentially by filling voids in the crystal lattice.[3]

  • Rate of Evaporation: A slow, controlled evaporation rate is crucial for the growth of large, well-defined crystals. This can be achieved by loosely capping the crystallization vessel or covering it with a perforated film.[3][5] Storing the setup in a vibration-free environment at a constant temperature further promotes ordered crystal growth.

Protocol for Slow Evaporation:

  • Dissolution: Dissolve the purified thiazole derivative in a suitable solvent or solvent mixture to create a near-saturated solution. Gentle warming can be used to aid dissolution, but care must be taken to avoid decomposition.

  • Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean crystallization vessel (e.g., a small vial or test tube) to remove any particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vessel in a manner that allows for slow solvent evaporation. This can be a loose cap, a piece of aluminum foil with a few pinholes, or a cotton plug.[5]

  • Incubation: Place the vessel in a quiet, undisturbed location with a stable temperature.

  • Monitoring: Monitor the vessel periodically for crystal growth. The process can take anywhere from a few days to several weeks.

Vapor Diffusion: A Gentle Approach to Supersaturation

Vapor diffusion is a more controlled method that is particularly useful when only small amounts of the compound are available.[4] It involves the slow diffusion of a volatile "anti-solvent" (a solvent in which the compound is poorly soluble) into a solution of the compound in a "good" solvent.

Causality of Experimental choices:

  • Solvent System: The selection of a miscible solvent/anti-solvent pair is critical. The anti-solvent should be more volatile than the solvent in which the compound is dissolved.[4] As the anti-solvent vapor diffuses into the solution, it gradually reduces the solubility of the thiazole derivative, leading to controlled precipitation and crystallization.

  • Setup: The hanging drop and sitting drop methods are the two most common setups for vapor diffusion. In the hanging drop method, a drop of the sample solution is placed on a coverslip, which is then inverted and sealed over a reservoir containing the anti-solvent.[6]

Protocol for Hanging Drop Vapor Diffusion:

  • Prepare the Reservoir: Fill the well of a crystallization plate with 500-1000 µL of the anti-solvent.

  • Prepare the Drop: On a siliconized glass coverslip, mix 1-2 µL of the concentrated thiazole derivative solution with an equal volume of the reservoir solution.

  • Seal the Well: Invert the coverslip and place it over the reservoir, ensuring an airtight seal (often using vacuum grease).

  • Incubation: Store the plate in a stable temperature environment and monitor for crystal growth.

Anti-Solvent Crystallization: Rapid Induction of Crystallization

Anti-solvent crystallization involves the direct addition of a solvent in which the compound is insoluble to a solution of the compound.[7] This method can be effective for inducing crystallization when other methods fail, and it is also used to study polymorphism in thiazole derivatives.[7][8]

Causality of Experimental Choices:

  • Rate of Addition: The rate at which the anti-solvent is added can significantly impact the crystal size and quality. Slow, dropwise addition with gentle stirring is generally preferred to avoid rapid precipitation, which can lead to amorphous solids or very small crystals.[7]

  • Solvent Choice: The choice of solvent and anti-solvent is crucial. The two must be miscible. This technique is often employed when a compound is highly soluble in one solvent and virtually insoluble in another.[9]

Protocol for Anti-Solvent Crystallization:

  • Dissolution: Prepare a clear, filtered solution of the thiazole derivative in a good solvent.

  • Anti-Solvent Addition: Slowly add the anti-solvent to the solution while gently stirring or agitating. The appearance of turbidity indicates the onset of precipitation.

  • Equilibration: Once turbidity is observed, stop the addition of the anti-solvent and allow the system to equilibrate. Sometimes, slight warming to redissolve the precipitate followed by slow cooling can yield better crystals.

  • Isolation: Once crystals have formed, they can be isolated by filtration.

Workflow for Single-Crystal X-ray Diffraction

Once suitable single crystals are obtained, the next step is to determine their three-dimensional structure using X-ray diffraction. The general workflow is as follows:

X_ray_Crystallography_Workflow cluster_crystal Crystal Preparation cluster_data Data Collection cluster_analysis Structure Determination Crystal_Growth Crystal Growth Crystal_Mounting Crystal Mounting Crystal_Growth->Crystal_Mounting Goniometer Goniometer Crystal_Mounting->Goniometer Xray_Source X-ray Source Xray_Source->Goniometer X-ray Beam Detector Detector Goniometer->Detector Diffracted X-rays Data_Processing Data Processing Detector->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation Structure_Refinement->Validation

Caption: General workflow for single-crystal X-ray diffraction analysis.

Comparative Structural Analysis of Thiazole Derivatives

The power of X-ray crystallography lies in its ability to reveal the precise arrangement of atoms in a crystal lattice. This information is crucial for understanding structure-activity relationships (SAR) and for guiding the design of more potent and selective drug candidates.

Influence of Substituents on Molecular Conformation and Crystal Packing

The nature and position of substituents on the thiazole ring have a profound impact on the molecule's conformation and how it packs in the solid state.

  • Hydrogen Bonding: The presence of hydrogen bond donors (e.g., -NH2, -OH) and acceptors (e.g., N of the thiazole ring, carbonyl groups) often leads to the formation of robust hydrogen-bonding networks, which play a significant role in stabilizing the crystal structure. For example, in the crystal structures of some 2-aminothiazole derivatives, intermolecular hydrogen bonds are a dominant feature.[10]

  • π-π Stacking: The aromatic thiazole ring can participate in π-π stacking interactions with other aromatic rings within the molecule or with neighboring molecules. These interactions are important in directing the crystal packing and can influence the electronic properties of the material.

  • Halogen Bonding: Halogen atoms (Cl, Br, I) on the thiazole ring or its substituents can act as halogen bond donors, forming directional interactions with Lewis bases (e.g., N, O, S atoms). These interactions can be exploited in crystal engineering to control the supramolecular assembly.

Case Studies: Crystallographic Data of Bioactive Thiazole Derivatives

To illustrate these principles, let's consider some examples from the literature:

Thiazole Derivative Key Structural Features Intermolecular Interactions Reference
2-amino-5-(2,5-dimethoxyphenyl)-1,3-thiazol-4(5H)-oneTwo crystallographically independent molecules with nearly identical, mirror-related geometries.Two types of intermolecular hydrogen bonds.[10]
2-Aminobenzothiazolium nitrateThe crystal structure is stabilized by N-H...O and C-H...O hydrogen bonds.The amino-imino tautomerism was also investigated.[11]
Fused triazolo/thiadiazole with indole scaffoldRecrystallized from DMF to obtain crystals suitable for X-ray analysis.C-H...π interactions were observed.[12][13]
4-phenylthiazole derivativesThe active site of the enzyme consists of three important sections for binding.Docking experiments revealed binding in the proximity of the Catalytic Triad site.[14]

Conclusion and Future Perspectives

Single-crystal X-ray crystallography is an indispensable tool in the study of thiazole derivatives, providing unparalleled insights into their molecular structure and intermolecular interactions. A systematic and comparative approach to crystallization, exploring various techniques and solvent systems, is key to obtaining high-quality crystals. The structural information gleaned from X-ray diffraction studies is not only fundamental to understanding the chemical and physical properties of these compounds but also crucial for the rational design of new and improved therapeutic agents. As our understanding of the subtle forces that govern crystal packing deepens, so too will our ability to design and synthesize novel thiazole derivatives with enhanced efficacy and desired physicochemical properties.

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The Strategic Value of Bromine on a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Brominated Thiazoles for Synthetic and Medicinal Chemistry

This guide presents a comprehensive comparative analysis of key brominated thiazole isomers, foundational building blocks in modern drug discovery and materials science. We move beyond a simple recitation of facts to provide an in-depth, field-proven perspective on the synthesis, physicochemical properties, and strategic applications of these versatile heterocycles. The objective is to arm researchers, scientists, and drug development professionals with the expert insights needed to make informed decisions in their synthetic endeavors, explaining the critical causality behind experimental choices and structure-activity relationships.

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is classified as a "privileged scaffold". This designation stems from its prevalence in numerous FDA-approved drugs and biologically active natural products, where it often serves as a bioisostere for other aromatic systems, enhancing binding interactions and improving pharmacokinetic profiles.[1][2][3] The introduction of a bromine atom onto this scaffold dramatically amplifies its synthetic utility. Bromine acts as a uniquely versatile functional handle, enabling a vast array of transformations, most notably palladium-catalyzed cross-coupling reactions.[4] This allows for the precise and efficient construction of complex molecular architectures from simple, readily available precursors.

However, not all brominated thiazoles are created equal. The regiochemical placement of the bromine atom—at the C2, C4, or C5 position—profoundly alters the molecule's electronic character, steric profile, and subsequent reactivity. This guide will focus on a direct comparison of 2-bromothiazole, 4-bromothiazole, and 5-bromothiazole, elucidating the subtle yet critical differences that a synthetic chemist must master to select the optimal building block for a given target.

Isomer-Specific Synthesis: A Tale of Three Pathways

The synthesis of the thiazole core is most classically achieved via the Hantzsch thiazole synthesis.[5][6][7] Subsequent bromination, or the use of pre-brominated starting materials, allows for the targeted production of the desired isomer. The choice of strategy is dictated by the principles of regioselectivity.

Foundational Strategy: The Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a robust and high-yielding condensation reaction between an α-haloketone and a thioamide.[5][7] This method forms the thiazole ring itself and is a primary route to precursors for subsequent bromination.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole (A Precursor for Bromination)

  • Reaction Setup: In a 25 mL round-bottom flask, combine 2-bromoacetophenone (1.0 eq, 5.0 mmol) and thiourea (1.5 eq, 7.5 mmol).

  • Solvation: Add 10 mL of ethanol and a magnetic stir bar.

  • Heating: Heat the mixture with stirring in an oil bath set to 80-90 °C for 45 minutes. Monitor the reaction by TLC until the starting ketone is consumed.

  • Cooling & Neutralization: Remove the flask from the heat and allow it to cool to room temperature. Pour the reaction mixture into a beaker containing 30 mL of 5% aqueous sodium carbonate solution and stir for 10 minutes.

  • Isolation: Collect the resulting precipitate by vacuum filtration through a Büchner funnel.

  • Purification: Wash the filter cake thoroughly with water (3 x 20 mL) to remove any remaining salts. Dry the collected solid on a watch glass to afford the 2-amino-4-phenylthiazole product.

Regioselective Bromination: Accessing the Key Isomers

The inherent electronic nature of the thiazole ring dictates the strategy for introducing bromine at a specific position. The acidity of the ring protons generally follows the order H2 > H5 >> H4, influencing deprotonation and subsequent reactions.[8]

  • 2-Bromothiazole: Direct electrophilic bromination of the parent thiazole at the C2 position is difficult due to the electron-withdrawing nature of the adjacent nitrogen atom. The most reliable and common method is the Sandmeyer reaction , which proceeds via diazotization of the readily available 2-aminothiazole.[8][9][10][11][12]

  • 5-Bromothiazole: The C5 position is the most electron-rich carbon, making it the preferred site for electrophilic aromatic substitution. Direct bromination of thiazole or substituted thiazoles with reagents like N-Bromosuccinimide (NBS) typically yields the 5-bromo isomer.[13][14]

  • 4-Bromothiazole: Accessing the 4-bromo isomer is often the most challenging and typically requires a more nuanced, multi-step approach, for example, through sequential bromination and selective debromination of polybrominated thiazoles.[13][14]

Comparative Table of Synthetic Routes

Target IsomerCommon PrecursorKey Reagents & Reaction TypeTypical YieldCausality & Experimental Insight
2-Bromothiazole 2-AminothiazoleNaNO₂, HBr; then CuBr (Sandmeyer)GoodThe amino group is converted to a diazonium salt, an excellent leaving group (N₂), which is then displaced by bromide.[9][10]
5-Bromothiazole 2-Substituted ThiazoleN-Bromosuccinimide (NBS) (Electrophilic Bromination)Good to ExcellentThe C5 position is the most nucleophilic carbon on the ring, making it the kinetic site of attack for electrophilic bromine sources.
4-Bromothiazole 2,4,5-Tribromothiazolen-BuLi, then H₂O (Selective Debromination)ModeratePolybromination followed by selective metal-halogen exchange at the most acidic positions (C2, then C5) and quenching allows for isolation of the 4-bromo isomer.[13][14]

Reactivity & Physicochemical Properties: A Head-to-Head Comparison

The position of the bromine atom governs the molecule's utility as a synthetic building block, primarily by influencing its reactivity in palladium-catalyzed cross-coupling reactions. This reactivity is a direct consequence of the electronic environment of the C-Br bond.

Electronic Landscape and Reactivity

The electron-deficient nature of the thiazole ring makes the C-Br bond susceptible to oxidative addition by a Pd(0) catalyst, the crucial first step in most cross-coupling cycles.[4] The order of reactivity among the isomers in reactions like the Suzuki-Miyaura coupling is generally:

2-Bromothiazole > 5-Bromothiazole > 4-Bromothiazole

This trend correlates with the electrophilicity of the carbon atom bearing the bromine, which is influenced by the proximity of the electron-withdrawing nitrogen atom.

The Suzuki-Miyaura Coupling: A Case Study

The Suzuki-Miyaura reaction is arguably the most important C-C bond-forming reaction utilizing these building blocks.[15][16][17] Understanding the subtle differences in reaction conditions required for each isomer is key to synthetic success.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromothiazole with Phenylboronic Acid

  • Inert Atmosphere: Assemble a Schlenk flask containing a stir bar, and subject it to three cycles of vacuum and backfilling with argon or nitrogen.

  • Reagent Addition: Under a positive pressure of inert gas, add 2-bromothiazole (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (K₂CO₃, 2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).

  • Solvent Addition: Add a degassed 3:1 mixture of toluene and water (volume appropriate for the scale).

  • Reaction: Heat the mixture to 90 °C with vigorous stirring for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Comparative Table of Suzuki-Miyaura Coupling Reactivity

Bromothiazole IsomerRelative ReactivityTypical Catalyst / LigandTypical BaseRationale for Conditions
2-Bromothiazole HighPd(PPh₃)₄K₂CO₃, Na₂CO₃The high electrophilicity of C2 facilitates rapid oxidative addition, allowing for the use of standard, less active catalysts and weaker bases.
5-Bromothiazole ModeratePd(dppf)Cl₂, Pd₂(dba)₃ / SPhosK₃PO₄, Cs₂CO₃Oxidative addition is slightly slower, often necessitating the use of more electron-rich phosphine ligands (like SPhos) and stronger bases to facilitate the transmetalation step.
4-Bromothiazole LowPd₂(dba)₃ / Buchwald LigandsCs₂CO₃, K₃PO₄The least reactive C-Br bond requires highly active catalyst systems, often employing bulky, electron-rich biarylphosphine ligands (Buchwald ligands) to promote the challenging oxidative addition step.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications: From the Pill Bottle to the Pixel

The synthetic accessibility and tunable reactivity of brominated thiazoles have made them indispensable in both medicinal chemistry and materials science.

  • Medicinal Chemistry: Thiazoles are cornerstones of modern pharmacophores. The ability to use bromothiazoles to introduce diverse functionality via cross-coupling is central to structure-activity relationship (SAR) studies.[18][19][20] For instance, 2-aminothiazole derivatives are key components in kinase inhibitors, where the nitrogen atoms can form crucial hydrogen bonds in the ATP binding pocket of the target enzyme.[21] They are also found in antivirals, antimicrobials, and anti-inflammatory agents.[22][23][24]

  • Materials Science: The electron-deficient nature of the thiazole ring makes it an excellent component for n-type organic semiconductors.[25] Brominated thiazoles serve as key monomers for the synthesis of conjugated polymers used in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[26] The precise control over substitution afforded by these building blocks allows for the fine-tuning of the material's electronic properties, such as the HOMO/LUMO energy levels.

Comparative Table of Key Application Areas

IsomerPrimary FieldExample ApplicationRationale
2-Bromothiazole Medicinal ChemistryKinase Inhibitors, AntiviralsProvides a vector for substitution at C2, a common site for engaging with biological targets. The 2-aminothiazole motif is particularly prevalent.
4-Bromothiazole AgrochemicalsFungicidesAllows for substitution patterns at C4 which have been shown to be critical for the activity of certain classes of fungicides and herbicides.
5-Bromothiazole Materials ScienceConjugated Polymers for OPVsServes as a reactive site for polymerization (e.g., via Stille or Suzuki coupling), extending the π-conjugated system of the polymer backbone.

Conclusion and Future Outlook

The comparative analysis of 2-, 4-, and 5-bromothiazole reveals a family of building blocks with distinct and predictable chemical personalities. The choice of isomer is a critical strategic decision, directly impacting the synthetic route, reaction conditions, and ultimately, the feasibility of a project. 2-Bromothiazole stands out for its high reactivity in cross-coupling, making it a workhorse for medicinal chemists. 5-Bromothiazole offers a reliable site for electrophilic substitution and polymerization, while the less reactive 4-bromothiazole provides access to unique substitution patterns, albeit with more demanding synthetic protocols.

As the demand for molecular complexity and functional novelty continues to grow in both pharmacology and materials science, a deep, mechanistic understanding of these fundamental building blocks is more critical than ever. Mastering the nuanced reactivity of brominated thiazoles empowers chemists to design more efficient syntheses and accelerate the discovery of next-generation drugs and materials.

References

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  • Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Lookchem. [Link]

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  • Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. PubMed. [Link]

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  • SpringerLink. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. [Link]

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A Senior Application Scientist's Guide to the Purity Assessment of Commercially Available 4-Bromothiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Synthesis

4-Bromothiazole-5-carbaldehyde is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its unique structure, featuring a reactive aldehyde and a bromine-substituted thiazole ring, makes it an essential precursor for the synthesis of a wide array of pharmaceutical agents and functional materials.[1] The success, reproducibility, and safety of these synthetic endeavors are inextricably linked to the purity of this starting material. Even trace impurities can lead to unforeseen side reactions, decreased yields, and the generation of difficult-to-remove byproducts, ultimately compromising the integrity of the final product.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the purity of commercially available 4-bromothiazole-5-carbaldehyde. We will delve into the underlying principles of various analytical techniques, provide detailed, field-tested protocols, and offer insights into the interpretation of the resulting data. By employing a multi-faceted analytical approach, researchers can confidently select high-purity reagents, ensuring the robustness and reliability of their scientific work.

Potential Impurities: A Chemist's Perspective

Understanding the potential impurities in 4-bromothiazole-5-carbaldehyde requires insight into its synthesis. While specific proprietary methods vary between suppliers, common synthetic routes, such as the Hantzsch thiazole synthesis, can introduce characteristic impurities.[2] These may include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Isomeric Impurities: Such as 2-bromothiazole-4-carbaldehyde or 5-bromothiazole-2-carbaldehyde, which can arise from non-regioselective reactions.[3][4]

  • Over- or Under-brominated Species: Thiazole carbaldehyde or dibromothiazole derivatives.

  • Oxidation Products: The corresponding carboxylic acid, 5-bromothiazole-4-carboxylic acid, can form upon exposure to air.[5]

  • Residual Solvents: Solvents used in the synthesis and purification steps.

A thorough purity assessment must be capable of detecting and quantifying this range of potential contaminants.

Orthogonal Analytical Approaches for Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. Therefore, we advocate for an orthogonal approach, employing multiple methods that measure different physicochemical properties. This guide will focus on three core techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of purity determination, separating compounds based on their differential partitioning between a stationary phase and a mobile phase. For 4-bromothiazole-5-carbaldehyde, a reversed-phase method is highly effective.

Causality of Experimental Choices:

  • Reversed-Phase C18 Column: The non-polar C18 stationary phase is ideal for retaining the moderately polar 4-bromothiazole-5-carbaldehyde and separating it from both more polar (e.g., carboxylic acids) and less polar (e.g., over-brominated) impurities.

  • Acetonitrile/Water Mobile Phase: This common solvent system offers excellent solvating power and is UV transparent.

  • Acidic Modifier (Formic or Phosphoric Acid): The addition of a small amount of acid suppresses the ionization of any carboxylic acid impurities, leading to sharper peaks and improved chromatographic resolution.[6]

  • UV Detection: The thiazole ring contains a chromophore that absorbs UV light, making it readily detectable. A photodiode array (PDA) detector is recommended to assess peak purity and look for co-eluting impurities.

Detailed Experimental Protocol: HPLC-UV

  • Sample Preparation: Accurately weigh approximately 10 mg of the 4-bromothiazole-5-carbaldehyde sample into a 100 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile to create a stock solution of approximately 100 µg/mL.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 2.6 µm particle size).[6]

    • Mobile Phase: A gradient of A: 0.1% Formic Acid in Water and B: Acetonitrile.

      • Start at 65% A / 35% B.

    • Flow Rate: 1.0 mL/min.[6]

    • Injection Volume: 5 µL.[6]

    • Detector: UV at 254 nm (or optimal wavelength determined by UV scan).

    • Column Temperature: 30 °C.

  • Analysis: Inject the sample solution. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks. Ensure that two consecutive injections of a standard solution show a response deviation of less than 1.0%.[6]

Caption: High-Performance Liquid Chromatography (HPLC) workflow for purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.[7] It separates compounds in the gas phase followed by detection with a mass spectrometer, which provides structural information.

Causality of Experimental Choices:

  • GC Separation: This technique is excellent for separating thermally stable compounds with different boiling points and polarities. 4-Bromothiazole-5-carbaldehyde is sufficiently volatile for GC analysis.[8]

  • Mass Spectrometry Detection: MS provides the mass-to-charge ratio of the compound and its fragments, allowing for positive identification of impurities by comparing their mass spectra to libraries or known standards. This is particularly useful for identifying isomeric impurities which may have similar retention times.[9]

Detailed Experimental Protocol: GC-MS

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent like ethyl acetate or acetone.

  • GC-MS Conditions:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Ion Source: Electron Ionization (EI) at 70 eV.

    • MS Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 400.

  • Analysis: Inject the sample. Identify the main peak and any impurity peaks by their retention times and mass spectra. Purity can be estimated by the area percent of the main peak in the total ion chromatogram (TIC).

Caption: Gas Chromatography-Mass Spectrometry (GC-MS) workflow for impurity identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed structural information and is an excellent tool for identifying and quantifying impurities, often without the need for a reference standard of the impurity itself (qNMR).[10][11]

Causality of Experimental Choices:

  • ¹H NMR: Protons in different chemical environments will resonate at different frequencies, creating a unique fingerprint for the molecule. Impurity peaks can be readily identified if they do not overlap with the main compound's signals.

  • Deuterated Solvent: A deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is used to avoid large solvent signals that would obscure the analyte's peaks.

  • Internal Standard (for qNMR): For quantitative analysis, a certified internal standard with a known concentration and a non-overlapping peak is added. This allows for the precise calculation of the purity of the target compound.

Detailed Experimental Protocol: ¹H NMR

  • Sample Preparation: Accurately weigh about 10-20 mg of the 4-bromothiazole-5-carbaldehyde sample into an NMR tube. Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition:

    • Spectrometer: A 400 MHz or higher field spectrometer is recommended for better resolution.

    • Experiment: A standard ¹H NMR experiment.

    • Relaxation Delay (d1): Use a longer relaxation delay (e.g., 5 times the longest T1) for accurate integration in quantitative analysis.

  • Analysis:

    • Expected Signals: For 4-bromothiazole-5-carbaldehyde, expect a singlet for the aldehyde proton (~10 ppm) and a singlet for the proton on the thiazole ring (~8.5-9 ppm).

    • Impurity Identification: Look for unexpected peaks in the spectrum. Compare their chemical shifts and coupling patterns to known data for potential impurities.

    • Purity Calculation: Integrate the area of the main compound's peaks and any impurity peaks. The molar percentage of each component can be calculated from the relative integral values (assuming the number of protons for each signal is known).

Caption: ¹H Nuclear Magnetic Resonance (NMR) workflow for structural verification.

Comparative Data and Interpretation

To illustrate the importance of this multi-faceted approach, consider the following hypothetical data from the analysis of 4-bromothiazole-5-carbaldehyde from three different commercial suppliers.

Parameter Supplier A Supplier B Supplier C
Stated Purity >98% (GC)97%>98% (HPLC)
Appearance Off-white powderYellowish powderWhite crystalline powder
Purity by HPLC (Area %) 98.5%96.8%99.7%
Purity by GC-MS (Area %) 98.2%97.1%99.6%
¹H NMR Analysis Traces of residual ethyl acetate.A small peak consistent with an isomeric impurity (~1.5%).No significant impurities detected.
Key Impurity by GC-MS Ethyl AcetateIsomer (m/z 192)Not Detected

Interpretation:

  • Supplier A: The stated purity is consistent with both HPLC and GC-MS data. The ¹H NMR confirms the presence of a residual solvent, which is a common and often acceptable impurity depending on the application.

  • Supplier B: The purity by HPLC is slightly lower than the stated purity. The ¹H NMR and GC-MS data strongly suggest the presence of an isomeric impurity. While the overall purity is close to the stated value, an isomeric impurity could significantly impact subsequent reactions.

  • Supplier C: This sample shows the highest purity across all three methods. The clean ¹H NMR spectrum and high purity values from both HPLC and GC-MS provide strong evidence of a high-quality reagent.

Conclusion and Recommendations

The purity of 4-bromothiazole-5-carbaldehyde is a critical parameter that directly influences research outcomes. Relying solely on a supplier's certificate of analysis is insufficient for critical applications. A comprehensive, in-house verification using orthogonal analytical methods such as HPLC, GC-MS, and ¹H NMR is essential. This guide provides the foundational protocols and interpretive framework to empower researchers to make informed decisions about the quality of their reagents. For applications in drug development and GMP environments, the implementation of these, or similar validated methods, is not just recommended, but imperative for ensuring the quality, safety, and efficacy of the final product.

References

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  • ResearchGate. "Recent discoveries of naturally occurring halogenated nitrogen heterocycles." ResearchGate. Available at: [Link]

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  • SIELC Technologies. "HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column." SIELC Technologies. Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromothiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, or drug development professional, excellence in the laboratory extends beyond groundbreaking discoveries to encompass a rigorous commitment to safety and environmental stewardship. The handling and disposal of specialized reagents like 4-Bromothiazole-5-carbaldehyde, a halogenated heterocyclic aldehyde, demand a nuanced understanding of its chemical properties and the associated regulatory landscape. This guide provides a comprehensive, step-by-step framework for its safe disposal, grounded in scientific principles to ensure the protection of personnel and compliance with environmental regulations.

Hazard Assessment and Chemical Profile

Understanding the intrinsic hazards of 4-Bromothiazole-5-carbaldehyde is the foundation of its safe management. Due to its specific structure—a thiazole ring substituted with both a bromine atom and an aldehyde group—it presents a multi-faceted risk profile.

Chemical Properties Summary:

PropertyData/InformationSource(s)
Appearance Typically a solid, ranging from white to yellow or orange.[1]
Hazards Harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation.[1][2]
Incompatibilities Strong oxidizing agents, strong bases, strong reducing agents, acids, and amines.[2][3][4]
Storage Store in a cool, dry, well-ventilated area in a tightly closed container, preferably under an inert atmosphere.[1][2][5]

The aldehyde functional group can be susceptible to oxidation, while the carbon-bromine bond classifies the molecule as a halogenated organic compound. This classification is critical, as halogenated wastes are subject to stringent disposal regulations due to their potential to form persistent organic pollutants and toxic combustion byproducts if not incinerated properly.

Regulatory Framework: Why This Matters

Disposal is not merely a matter of laboratory protocol but of legal compliance. In the United States, two primary federal bodies govern the disposal of such chemicals:

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), 4-Bromothiazole-5-carbaldehyde falls into the category of halogenated organic waste. The EPA maintains lists of regulated hazardous wastes, and while this specific compound may not be individually listed, it would be classified based on its characteristics.[6][7] Wastes containing halogenated compounds must be segregated from non-halogenated waste streams to ensure they are sent to appropriate treatment facilities, typically high-temperature incinerators.[8][9][10]

  • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) and regulations for specific aldehydes like formaldehyde (1910.1048) mandate that employers inform employees of chemical hazards and establish safe handling and disposal procedures.[11][12] This includes proper labeling of waste containers and training for personnel involved in cleanup and disposal.[11]

Adherence to these regulations is not optional; it is a legal requirement backed by significant penalties for non-compliance.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 4-Bromothiazole-5-carbaldehyde in any context, including disposal, the appropriate PPE must be worn. The causality is clear: preventing exposure is paramount.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Always check the manufacturer's glove compatibility chart.[13]

  • Eye Protection: Chemical splash goggles are mandatory to protect against splashes. A face shield is recommended when handling larger quantities or preparing waste containers.[13]

  • Body Protection: A fully buttoned laboratory coat is required.

  • Respiratory Protection: All handling of the solid compound or its solutions, especially during waste consolidation or spill cleanup, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[13]

Operational Workflow for Disposal

The following sections provide a step-by-step protocol for the routine disposal of 4-Bromothiazole-5-carbaldehyde waste.

Diagram: Disposal Decision Workflow

This diagram outlines the logical steps from waste generation to final disposal.

A Waste Generation (e.g., residual solid, contaminated labware, solutions) B Segregate as 'Halogenated Organic Waste' A->B C Select Appropriate Waste Container (HDPE or glass, properly vented if needed) B->C D Label Container Correctly ('Hazardous Waste', full chemical name, associated hazards) C->D E Transfer Waste into Container (Inside a chemical fume hood) D->E F Securely Seal Container (Keep closed when not in use) E->F G Store in Satellite Accumulation Area (Away from incompatibles) F->G H Arrange for Pickup (Contact institutional EHS) G->H I Waste transported to an approved Treatment, Storage, and Disposal Facility (TSDF) H->I

Caption: Logical workflow for the safe disposal of 4-Bromothiazole-5-carbaldehyde.

Step 1: Waste Segregation

The Principle: The cornerstone of proper chemical disposal is segregation at the source. Mixing halogenated waste with non-halogenated organic solvents makes the entire volume more hazardous and significantly increases disposal costs.[8]

Protocol:

  • Designate a specific waste container exclusively for "Halogenated Organic Waste."

  • Never mix 4-Bromothiazole-5-carbaldehyde waste with non-halogenated solvents (e.g., acetone, ethanol, hexanes).

  • Similarly, keep it separate from aqueous, acidic, or basic waste streams unless part of a specific neutralization protocol (which is not recommended for routine disposal).

Step 2: Waste Collection and Containment

The Principle: Proper containment prevents leaks, spills, and exposure. The container must be compatible with the chemical and clearly communicate its contents and hazards.

Protocol:

  • Select a Container: Use a clean, sealable, and chemically compatible waste container (e.g., high-density polyethylene (HDPE) or glass). Ensure it is in good condition with no cracks or defects.

  • Labeling: Affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department as soon as the first drop of waste is added.[13]

    • Write the full chemical name: "4-Bromothiazole-5-carbaldehyde."

    • List all components of any solutions, including solvents.

    • Indicate the hazards: Irritant, Harmful.

  • Transferring Waste:

    • For solid waste (e.g., residual chemical, contaminated weighing paper): Carefully transfer into the container inside a chemical fume hood.[2]

    • For solutions: Use a funnel to pour liquid waste into the container, also within a fume hood.

    • For contaminated labware (e.g., pipette tips, gloves): Collect these items in a sealed, labeled bag or container designated for solid halogenated waste.

  • Keep Container Closed: Always keep the waste container tightly sealed when not actively adding waste.[2][5][14]

Step 3: Storage and Final Disposal

The Principle: Waste must be stored safely pending removal by trained professionals.

Protocol:

  • Satellite Accumulation: Store the sealed and labeled waste container in a designated satellite accumulation area within or near the laboratory. This area should be away from incompatible materials.[2][13]

  • Arrange for Pickup: Once the container is full or is no longer needed, complete a chemical collection request form as required by your institution's EHS department.[13]

  • Professional Disposal: Trained EHS personnel will collect the waste, which will then be transported to a licensed hazardous waste disposal facility for appropriate treatment, typically high-temperature incineration.[2][15]

Emergency Procedures: Spill Management

Even with careful handling, spills can occur. A swift and correct response is critical to mitigate exposure and environmental contamination.

Diagram: Spill Response Protocol

Caption: Step-by-step procedure for managing a 4-Bromothiazole-5-carbaldehyde spill.

Protocol for a Small Spill (Manageable by Lab Personnel):

  • Alert & Secure: Immediately alert others in the area. Restrict access to the spill zone.

  • Ventilate: Ensure the chemical fume hood is operating correctly.

  • Don PPE: Wear the full PPE ensemble described in Section 3.

  • Contain: Cover the spill with an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[3] Do not use combustible materials like paper towels as the sole absorbent.

  • Clean: Once the material is fully absorbed, carefully sweep it up using spark-proof tools and place it into a properly labeled, sealable container for hazardous waste.[2][3]

  • Decontaminate: Clean the spill surface with soap and water, and collect the cleaning materials as hazardous waste.

  • Dispose: Seal and label the container and dispose of it through your institution's EHS department.[2]

  • Report: Report the incident to your laboratory supervisor.

For large spills, immediately evacuate the area, alert your supervisor and institutional EHS, and prevent entry.

By integrating these scientifically-grounded procedures into your daily laboratory operations, you build a culture of safety and responsibility, ensuring that your valuable research does not come at the cost of personal or environmental health.

References

  • U.S. Government Publishing Office, eCFR: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. Provides a list of regulated halogenated organic compounds. [Link]

  • Occupational Safety and Health Administration (OSHA), 1910.1048 - Formaldehyde. (2011). Details regulations for handling and disposing of formaldehyde-contaminated waste. [Link]

  • U.S. Environmental Protection Agency (EPA), Bromination Process For Disposal Of Spilled Hazardous Materials. (1983). Discusses a method for the destruction of hazardous organic materials. [Link]

  • Occupational Safety and Health Administration (OSHA), Safe Use of Glutaraldehyde in Health Care. (2006). Provides general recommendations for aldehyde handling, storage, and disposal. [Link]

  • U.S. Environmental Protection Agency (EPA), RO 13579: Used Oil and Halogens. (1991). Provides guidance on halogen concentration in waste. [Link]

  • University of Washington, Department of Environmental Health & Safety, SOP for Bromine. Provides detailed safety and waste disposal procedures for bromine-containing compounds. [Link]

  • Chemtalk, Bromine water - disposal. (2006). Forum discussion on disposal methods for halogenated waste in a lab setting. [Link]

  • University of California, Santa Cruz, Environmental Health and Safety, Hazardous Waste Reduction. (n.d.). Outlines best practices for segregating halogenated and non-halogenated solvent waste. [Link]

  • Occupational Safety and Health Administration (OSHA), 1910.1048 App A - Substance Technical Guidelines for Formalin. (2011). Provides technical guidance on waste disposal for aldehydes. [Link]

  • University of Maryland, Environmental Safety, Sustainability and Risk, EPA Hazardous Waste Codes. (n.d.). Lists EPA waste codes applicable to a university setting. [Link]

  • MDPI, Degradation of Brominated Organic Compounds. (2021). Discusses the environmental fate and degradation pathways of brominated organics. [Link]

  • U.S. Environmental Protection Agency (EPA), EPA Hazardous Waste Codes. (n.d.). Comprehensive list of hazardous waste codes. [Link]

  • Difäm e.V., A safety and chemical disposal guideline for Minilab users. (n.d.). General guidelines for chemical storage and labeling in a laboratory setting. [Link]

  • CIVCO Medical Solutions, How to Dispose of High Level Disinfectants Safely. (n.d.). Discusses neutralization and disposal procedures for glutaraldehyde. [Link]

  • U.S. Environmental Protection Agency (EPA), Hazardous Waste Listings. (2023). Describes the hazardous waste listing regulations under RCRA. [Link]

  • National Institutes of Health (NIH), New Series of Thiazole Derivatives. (2019). Discusses the synthesis and reactivity of thiazole derivatives. [Link]

  • Occupational Safety and Health Administration (OSHA), Guidance For Hazard Determination. (n.d.). Provides guidance on determining chemical hazards for communication purposes. [Link]

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Navigating the Handling of 4-Bromothiazole-5-carbaldehyde: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the meticulous handling of specialized chemical reagents is paramount to both personnel safety and experimental integrity. 4-Bromothiazole-5-carbaldehyde, a key building block in the synthesis of novel therapeutic agents, requires a comprehensive understanding of its potential hazards and the corresponding protective measures. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, grounded in established safety protocols and a causal understanding of chemical hazards.

Disclaimer: As of the writing of this guide, a specific Safety Data Sheet (SDS) for 4-Bromothiazole-5-carbaldehyde (CAS 13756-69-5) was not publicly available. The following recommendations are therefore expertly synthesized from the hazard profiles of structurally similar compounds, including various bromothiazole derivatives and related aromatic aldehydes.[1][2][3][4][5] This approach is taken to provide the most robust safety guidance in the absence of compound-specific data.

Immediate Safety and Hazard Assessment

Based on the toxicological data of analogous compounds, 4-Bromothiazole-5-carbaldehyde should be treated as a hazardous substance with the potential to cause significant irritation and sensitization. The primary hazards are anticipated to be:

  • Skin Irritation and Sensitization: May cause skin irritation and is likely to be a skin sensitizer, potentially leading to an allergic reaction upon repeated contact.[3]

  • Serious Eye Irritation: Direct contact with the eyes is expected to cause serious irritation.[1][3][5]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may lead to irritation of the respiratory system.[1][5]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[1]

Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is essential, tailored to the specific laboratory operation being performed.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table summarizes the recommended PPE for various laboratory activities involving 4-Bromothiazole-5-carbaldehyde.

Laboratory Activity Minimum PPE Requirement Enhanced Precautions (Large Quantities or High Dispersal Risk)
Weighing and Aliquoting (Solid) Chemical splash goggles, lab coat, nitrile gloves (double-gloving recommended), and use within a chemical fume hood or ventilated balance enclosure.In addition to minimum PPE, a NIOSH-approved particulate respirator (e.g., N95) is recommended.
Dissolution and Solution Handling Chemical splash goggles, lab coat, and nitrile gloves.Face shield over goggles, and chemical-resistant apron over lab coat.
Chemical Reactions and Work-up Chemical splash goggles, lab coat, and nitrile gloves. All operations must be conducted within a certified chemical fume hood.Face shield, chemical-resistant apron, and consideration of heavier-duty gloves (e.g., neoprene or butyl rubber) for prolonged operations.
Spill Cleanup Chemical splash goggles, lab coat, double-layered nitrile gloves, and shoe covers.Full-face respirator with appropriate cartridges, and a chemical-resistant suit or coveralls for large spills.
Waste Disposal Chemical splash goggles, lab coat, and nitrile gloves.Chemical-resistant apron and face shield if splashing is a possibility.

Causality in PPE Selection: A Deeper Dive

  • Eye and Face Protection: The aldehyde functional group, common to this class of compounds, can be particularly irritating to mucous membranes. Chemical splash goggles are the minimum requirement to prevent accidental splashes from reaching the eyes.[2] A face shield should be worn over goggles during procedures with a higher risk of splashing, such as when transferring large volumes of solutions or during quenching of a reaction.[2]

  • Hand Protection: Nitrile gloves are a standard for handling many laboratory chemicals due to their resistance to a range of substances. However, given that brominated heterocyclic compounds can be skin sensitizers, double-gloving is a prudent measure to minimize the risk of exposure from a pinhole leak or tear in the outer glove. For extended handling periods, it is crucial to consult a glove compatibility chart to ensure nitrile is appropriate for the solvents being used. Always inspect gloves for any signs of degradation before use and wash hands thoroughly after removal.

  • Body Protection: A standard laboratory coat is sufficient for most small-scale operations. For larger-scale work or when there is a significant risk of spills, a chemical-resistant apron provides an additional barrier. Contaminated clothing should be removed immediately and decontaminated before reuse.

  • Respiratory Protection: 4-Bromothiazole-5-carbaldehyde is expected to be a solid. Weighing and handling of the solid powder can generate airborne dust. Therefore, these operations should always be performed in a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[1] For situations where engineering controls may not be sufficient to control airborne concentrations, a NIOSH-approved respirator is necessary.[2]

Procedural Guidance: From Benchtop to Disposal

The following diagram outlines the decision-making process for selecting appropriate PPE and engineering controls when working with 4-Bromothiazole-5-carbaldehyde.

PPE_Workflow cluster_prep Preparation & Planning cluster_execution Execution: PPE & Engineering Controls cluster_post Post-Procedure start Start: New Procedure with 4-Bromothiazole-5-carbaldehyde sds_review Review SDS of Analogous Compounds (e.g., bromothiazole derivatives) start->sds_review risk_assessment Conduct Risk Assessment: - Scale of experiment - Physical form (solid/solution) - Potential for aerosol generation weighing Weighing Solid risk_assessment->weighing sds_review->risk_assessment solution_prep Preparing Solution weighing->solution_prep Dissolved weighing_ppe Use Ventilated Enclosure or Fume Hood. Minimum PPE: - Goggles - Lab Coat - Double Nitrile Gloves - Consider N95 Respirator weighing->weighing_ppe reaction Running Reaction solution_prep->reaction solution_ppe Use Fume Hood. Minimum PPE: - Goggles - Lab Coat - Nitrile Gloves solution_prep->solution_ppe reaction_ppe Use Fume Hood. Enhanced PPE: - Goggles & Face Shield - Lab Coat & Apron - Nitrile/Neoprene Gloves reaction->reaction_ppe decontamination Decontaminate Work Area & Equipment reaction->decontamination disposal Dispose of Waste in Labeled, Sealed Containers decontamination->disposal end End of Procedure disposal->end

Caption: PPE selection workflow for 4-Bromothiazole-5-carbaldehyde.

1. Weighing the Solid Compound:

  • Preparation: Ensure a chemical fume hood or ventilated balance enclosure is certified and functioning correctly.

  • PPE: Don a lab coat, chemical splash goggles, and double nitrile gloves.

  • Procedure: Carefully weigh the desired amount of 4-Bromothiazole-5-carbaldehyde onto a tared weigh paper or into a suitable container within the ventilated enclosure. Avoid creating dust.

  • Cleanup: Clean any residual powder from the balance and surrounding area with a damp cloth or towel, ensuring the cleaning materials are disposed of as hazardous waste.

2. Dissolving the Compound:

  • Preparation: Conduct this step in a chemical fume hood.

  • PPE: Wear a lab coat, chemical splash goggles, and nitrile gloves.

  • Procedure: Add the solvent to the vessel containing the weighed solid. Use a magnetic stirrer or gentle swirling to aid dissolution. Keep the container covered as much as possible.

3. Running a Chemical Reaction:

  • Preparation: Assemble the reaction apparatus within a chemical fume hood.

  • PPE: Wear a lab coat, chemical splash goggles, and nitrile gloves. A face shield and chemical-resistant apron are recommended.

  • Procedure: Perform all additions and manipulations of the reaction mixture within the fume hood. Maintain the sash at the lowest practical height.

  • Small Spills (Solid):

    • Wearing appropriate PPE (goggles, lab coat, double gloves), gently sweep up the solid material, avoiding dust generation.

    • Place the collected material into a labeled, sealed container for hazardous waste disposal.[1]

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Small Spills (Liquid Solution):

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Place the absorbent material into a labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Large Spills:

    • Evacuate the immediate area and alert colleagues.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Do not attempt to clean up a large spill without specialized training and equipment.

All waste containing 4-Bromothiazole-5-carbaldehyde, whether in solid form, in solution, or as contaminated materials (e.g., gloves, weigh paper, absorbent pads), must be disposed of as hazardous chemical waste.

  • Segregation: Collect all waste in a dedicated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "4-Bromothiazole-5-carbaldehyde".

  • Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's EHS personnel for final disposal at an approved facility.[1]

By adhering to these rigorous safety protocols and understanding the rationale behind each protective measure, researchers can confidently and safely utilize 4-Bromothiazole-5-carbaldehyde in their critical work, fostering a culture of safety and scientific excellence in the laboratory.

References

  • Amerigo Scientific, Hazard Information for 4-Bromothiazole-2-carboxaldehyde. [Online]. Available: [Link]

  • LookChem, Safety Data for 4-Methylthiazole-5-carboxaldehyde. [Online]. Available: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.